molecular formula C10H6ClNO2S B1357957 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 944275-21-2

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1357957
CAS No.: 944275-21-2
M. Wt: 239.68 g/mol
InChI Key: BWZOFJBZSUCPSM-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2S and its molecular weight is 239.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZOFJBZSUCPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610637
Record name 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid
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Molecular Weight

239.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944275-21-2
Record name 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate understanding and replication by trained professionals.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step process rooted in the classical Hantzsch thiazole synthesis. This well-established method provides a reliable route to the thiazole core.[1][2] The overall pathway involves:

  • Thionation of 2-Chlorobenzamide: Conversion of the commercially available 2-chlorobenzamide to its corresponding thioamide, 2-chlorobenzothioamide, using a thionating agent such as Lawesson's reagent.

  • Hantzsch Thiazole Synthesis: Cyclocondensation of 2-chlorobenzothioamide with an α-halo ketoester, specifically ethyl bromopyruvate, to form the ethyl ester intermediate, ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate.

  • Alkaline Hydrolysis: Saponification of the ethyl ester to yield the final product, this compound.

The logical flow of this synthetic approach is depicted in the following diagram:

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product 2-Chlorobenzamide 2-Chlorobenzamide Thionation Step 1: Thionation 2-Chlorobenzamide->Thionation Ethyl Bromopyruvate Ethyl Bromopyruvate Hantzsch Step 2: Hantzsch Thiazole Synthesis Ethyl Bromopyruvate->Hantzsch Thioamide 2-Chlorobenzothioamide Thionation->Thioamide Ester Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylate Hantzsch->Ester Hydrolysis Step 3: Alkaline Hydrolysis Acid This compound Hydrolysis->Acid Thioamide->Hantzsch Ester->Hydrolysis

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Chlorobenzothioamide

The conversion of 2-chlorobenzamide to 2-chlorobenzothioamide is achieved via thionation using Lawesson's reagent.[3]

Experimental Procedure:

A mixture of 2-chlorobenzamide (1.0 mmol) and Lawesson's reagent (0.60 mmol) is refluxed in toluene (4 mL). The reaction progress is monitored by Thin Layer Chromatography (TLC) until full consumption of the starting amide is observed. Upon completion, the mixture is cooled to room temperature, and ethanol (2 mL) is added. The resulting mixture is heated at reflux for an additional 2 hours to quench any remaining Lawesson's reagent. The volatiles are then removed under reduced pressure. The residue is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired thioamide.[1]

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylate

This step involves the cyclocondensation of 2-chlorobenzothioamide with ethyl bromopyruvate.[2]

Experimental Procedure:

To a solution of 2-chlorobenzothioamide (1.0 mmol) in a suitable solvent such as ethanol or tetrahydrofuran (10 mL), ethyl bromopyruvate (1.1 mmol) is added. The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate can be purified by column chromatography on silica gel.

Step 3: Alkaline Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.[4]

Experimental Procedure:

Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate (1.0 mmol) is dissolved in a mixture of ethanol (10 mL) and a 1 M aqueous solution of sodium hydroxide (5 mL). The mixture is heated to reflux and the reaction is monitored by TLC until the starting material is no longer detectable. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 3-4 with 1 M hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical State
2-ChlorobenzamideC₇H₆ClNO155.58Solid
2-ChlorobenzothioamideC₇H₆ClNS171.65Solid
Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylateC₁₂H₁₀ClNO₂S267.73Solid
This compoundC₁₀H₆ClNO₂S239.68Solid

Table 2: Expected Spectroscopic Data

Compound NameExpected ¹H NMR Chemical Shifts (δ, ppm)Expected ¹³C NMR Chemical Shifts (δ, ppm)
2-ChlorobenzothioamideAromatic protons typically appear in the range of 7.2-7.8 ppm. The thioamide N-H protons are broad and can appear over a wide range.The thiocarbonyl carbon (C=S) is expected in the downfield region, often around 200 ppm. Aromatic carbons will appear in the 125-140 ppm range.
Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylateAromatic protons (2-chlorophenyl group) are expected between 7.3-7.9 ppm. The thiazole proton (at C5) should appear as a singlet around 8.0-8.5 ppm. The ethyl ester protons will be a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).The thiazole carbons (C2, C4, C5) are expected in the range of 115-170 ppm. The ester carbonyl carbon will be around 160-165 ppm. The carbons of the 2-chlorophenyl group will appear in the 127-135 ppm range. The ethyl ester carbons will be at approximately 61 ppm (CH₂) and 14 ppm (CH₃).
This compoundAromatic protons (2-chlorophenyl group) are expected between 7.4-8.0 ppm. The thiazole proton (at C5) should appear as a singlet around 8.2-8.7 ppm. The carboxylic acid proton is a broad singlet, typically downfield (>10 ppm).[5]The thiazole carbons (C2, C4, C5) are expected in the range of 118-172 ppm. The carboxylic acid carbonyl carbon will be around 165-170 ppm. The carbons of the 2-chlorophenyl group will be in the 127-135 ppm range.

Diagrams of Key Processes

The following diagrams illustrate the mechanisms of the key synthetic transformations.

G cluster_thionation Mechanism of Thionation with Lawesson's Reagent Amide 2-Chlorobenzamide Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + Lawesson's Reagent LR Lawesson's Reagent LR->Intermediate Thioamide 2-Chlorobenzothioamide Intermediate->Thioamide Cycloreversion

Figure 2: Simplified mechanism of amide thionation.

G Thioamide 2-Chlorobenzothioamide SN2 Nucleophilic Attack (SN2) Thioamide->SN2 Haloester Ethyl Bromopyruvate Haloester->SN2 Intermediate1 Thioimidate Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylate Dehydration->Product

Figure 3: Key steps in the Hantzsch thiazole synthesis.

Conclusion

The described three-step synthesis provides a robust and well-documented pathway to this compound. The use of the Hantzsch thiazole synthesis is a cornerstone of this approach, offering good yields and a high degree of convergence. The protocols provided herein are based on established chemical principles and can be adapted by skilled chemists to suit specific laboratory conditions and scales. This guide serves as a comprehensive resource for the synthesis of this and structurally related thiazole derivatives for applications in research and development.

References

Synthesis of 2-(2-chlorophenyl)thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(2-chlorophenyl)thiazole Derivatives

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Derivatives functionalized with a 2-chlorophenyl group are of particular interest as the chlorine substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary synthetic routes to 2-(2-chlorophenyl)thiazole derivatives, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers in drug discovery and development.

Core Synthetic Strategy I: The Hantzsch Thiazole Synthesis

The most established and versatile method for constructing the thiazole ring is the Hantzsch synthesis, first described in 1887.[4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or a related compound like thiourea.[2][5] The versatility of this method allows for the synthesis of thiazoles with various substituents at positions 2, 4, and 5.[2][6]

The general mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon of the haloketone (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][7]

Hantzsch_Mechanism Thioamide Thioamide (e.g., Thiourea) Intermediate1 S-Alkylation Intermediate (S-N2 Attack) Thioamide->Intermediate1 Nucleophilic Attack Haloketone α-Halo-2'-chloroacetophenone Haloketone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate (Intramolecular Cyclization) Intermediate1->Intermediate2 Product 2-Substituted-4-(2-chlorophenyl)thiazole Intermediate2->Product Dehydration (-H2O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole

This protocol is adapted from established Hantzsch synthesis procedures for analogous chlorophenyl thiazoles.[8]

  • Reaction Setup: In a round-bottom flask, combine α-bromo-2'-chloroacetophenone (1 mmol) and thiourea (1.2 mmol).

  • Solvent Addition: Add absolute ethanol (5-10 mL) to the flask.

  • Reaction Conditions: Stir the mixture at reflux (approximately 70-80°C) for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.[5]

  • Isolation: Collect the resulting solid by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water to remove unreacted thiourea and other water-soluble impurities.[7]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-(2-chlorophenyl)thiazole.

Core Synthetic Strategy II: Amide Bond Formation

An alternative and direct approach to certain derivatives involves the acylation of a pre-formed aminothiazole core with a 2-chlorobenzoyl derivative. This method is particularly effective for synthesizing N-(thiazol-2-yl)-2-chlorobenzamides. The reaction typically involves coupling 2-aminothiazole with 2-chlorobenzoyl chloride in the presence of a base or in a solvent that can act as an acid scavenger, such as pyridine.[1][9]

Amide_Coupling Aminothiazole 2-Aminothiazole Product 2-Chloro-N-(thiazol-2-yl)benzamide Aminothiazole->Product Acylation BenzoylChloride 2-Chlorobenzoyl Chloride BenzoylChloride->Product Solvent Base / Solvent (e.g., Pyridine, Acetone) Solvent->Product Reflux Workflow cluster_analysis Characterization Techniques Start Starting Materials (e.g., α-haloketone, thioamide) Reaction Chemical Synthesis (e.g., Hantzsch Reaction) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Analysis Purification->Characterization End Pure Target Compound Characterization->End NMR NMR (1H, 13C) Characterization->NMR MS Mass Spectrometry (MS) Characterization->MS IR Infrared (IR) Spectroscopy Characterization->IR

References

Navigating the Scientific Landscape of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CAS Number: 944275-21-2

This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the chemical compound 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. While this molecule is cataloged as a versatile small molecule scaffold, publicly available in-depth experimental data, including detailed biological activity, specific signaling pathway involvement, and established experimental protocols, remains limited. This document compiles the available information and provides a foundational understanding of this compound and the broader class of thiazole derivatives.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This information is primarily sourced from chemical supplier databases.

PropertyValueReference
CAS Number 944275-21-2[1][2]
Molecular Formula C₁₀H₆ClNO₂S[1]
Molecular Weight 239.68 g/mol [1]
Description Versatile small molecule scaffold[1]
Purity Typically ≥95%[1]

Synthesis and Methodologies

General Experimental Workflow for Thiazole Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product 2-Chlorothiobenzamide 2-Chlorothiobenzamide Cyclocondensation Cyclocondensation 2-Chlorothiobenzamide->Cyclocondensation Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Cyclocondensation Ethyl_2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate Ethyl 2-(2-chlorophenyl)- 1,3-thiazole-4-carboxylate Cyclocondensation->Ethyl_2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate Hydrolysis Hydrolysis Ethyl_2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate->Hydrolysis Final_Product 2-(2-Chlorophenyl)-1,3-thiazole- 4-carboxylic acid Hydrolysis->Final_Product

References

Spectroscopic and Synthetic Profile of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. Due to a lack of publicly available experimental spectroscopic data for this specific compound, this document outlines the predicted spectroscopic characteristics based on the analysis of analogous compounds and fundamental spectroscopic principles. Furthermore, a detailed, generalized experimental protocol for its synthesis and characterization is presented to facilitate further research and development.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₆ClNO₂S
Molecular Weight 239.68 g/mol
CAS Number 944275-21-2[1]
IUPAC Name This compound

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established values for similar chemical structures and functional groups.

FT-IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic acid)[2][3]
~3100-3000MediumAromatic C-H stretch[3]
~1710-1680StrongC=O stretch (Carboxylic acid, conjugated)[3]
~1600-1585Medium-WeakC=C stretch (Aromatic ring)[3]
~1500-1400MediumC=C stretch (Aromatic ring)[3]
~1320-1210StrongC-O stretch (Carboxylic acid)[3]
~1100MediumC-S stretch (Thiazole ring)[4]
~900-675StrongC-H out-of-plane bend (Aromatic)[3]
~750StrongC-Cl stretch
¹H NMR Spectroscopy Data (Predicted in DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~13.0Broad Singlet1H-COOH
~8.3Singlet1HThiazole H-5
~7.6-7.8Multiplet4HAromatic protons (2-chlorophenyl)
¹³C NMR Spectroscopy Data (Predicted in DMSO-d₆)
Chemical Shift (δ ppm)Assignment
~165-170C=O (Carboxylic acid)
~155-160C-2 (Thiazole)
~140-145C-4 (Thiazole)
~130-135Quaternary aromatic carbons (C-Cl, C-thiazole)
~125-130Aromatic CH carbons
~120-125C-5 (Thiazole)
UV-Vis Spectroscopy Data (Predicted in Ethanol)
λmax (nm)Molar Absorptivity (ε)Transition
~280-320Highπ → π
~240-260Mediumn → π

Experimental Protocols

The following sections detail the generalized procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives.[5][6][7] This procedure involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, 2-chlorothiobenzamide would be reacted with a 3-halo-2-oxopropanoic acid derivative.

Materials:

  • 2-chlorothiobenzamide

  • Ethyl 3-bromo-2-oxopropanoate (or similar derivative)

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Thiazole Ring Formation: A solution of 2-chlorothiobenzamide and an equimolar amount of ethyl 3-bromo-2-oxopropanoate in ethanol is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

  • Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude this compound. The solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Sample Preparation: A small amount of the dried, purified solid is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[8][9]

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.[9][10]

NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.[12][13]

UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol.[14] The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0. A blank cuvette containing only the solvent is used as a reference.[15][16][17]

  • Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm.[17] The wavelength of maximum absorbance (λmax) is determined.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start 2-Chlorothiobenzamide + Ethyl 3-bromo-2-oxopropanoate reflux Reflux in Ethanol start->reflux workup Work-up and Purification reflux->workup hydrolysis Ester Hydrolysis (NaOH) workup->hydrolysis acidification Acidification (HCl) hydrolysis->acidification purification Recrystallization acidification->purification product 2-(2-Chlorophenyl)-1,3- thiazole-4-carboxylic acid purification->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr uvvis UV-Vis Spectroscopy product->uvvis interpretation Structural Elucidation and Confirmation ftir->interpretation nmr->interpretation uvvis->interpretation

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Since no specific biological activity or signaling pathway for this compound has been identified in the literature, a corresponding diagram cannot be generated at this time. Further biological screening would be required to elucidate its potential pharmacological effects.

References

Probing the Bioactivity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide to Elucidating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid is not yet fully elucidated in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the known biological activities of structurally related 2-aryl-1,3-thiazole-4-carboxylic acid derivatives to infer potential mechanisms and outlines a detailed experimental workflow for their investigation.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of drugs with a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer agents. The biological activity of these compounds is often finely tuned by the nature and position of substituents on the thiazole and its appended aromatic rings. This guide focuses on this compound, a molecule of significant interest for which a detailed mechanistic understanding is paramount for its potential therapeutic development.

Inferred Biological Activities and Potential Mechanisms of Action

Based on extensive research into analogous compounds, this compound is hypothesized to exhibit a range of biological activities. The presence of the 2-chlorophenyl group, an electron-withdrawing moiety, is anticipated to significantly influence its pharmacological profile.

Anticancer Activity

Numerous 2-aryl-thiazole-4-carboxamide derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary hypothesized mechanisms include:

  • Tubulin Polymerization Inhibition: Several thiazole-based compounds are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Enzyme Inhibition:

    • Cyclooxygenase (COX) Inhibition: Certain thiazole carboxamides exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are implicated in inflammation and cancer progression.

    • CYP51 Inhibition: Inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis, has also been observed, suggesting a potential application as an antifungal agent with possible cross-reactivity with human CYP enzymes that could be exploited in cancer therapy.

    • DNA Gyrase Inhibition: Thiazole derivatives have been shown to target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. While primarily an antibacterial target, inhibitors of human topoisomerases are established anticancer drugs.

Antimicrobial and Antifungal Activity

The thiazole scaffold is a common feature in many antimicrobial and antifungal agents. The likely mechanism of action in this context is the inhibition of essential microbial enzymes, such as CYP51 in fungi.

Enzyme Inhibition in Other Therapeutic Areas

Derivatives of thiazole-4-carboxylic acid have been identified as inhibitors of a range of other enzymes, suggesting broader therapeutic potential:

  • Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition: Dual inhibitors of these enzymes have been developed from 4-phenylthiazole scaffolds, with potential applications in treating inflammatory and neuropathic pain.

  • α-Amylase and α-Glucosidase Inhibition: Thiazolidine-4-carboxylic acid derivatives have shown inhibitory activity against these carbohydrate-metabolizing enzymes, indicating a potential role in the management of diabetes.

Quantitative Data on Structurally Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the reported activities of analogous compounds to provide a reference for potential potency.

Compound ClassTarget/AssayObserved Activity (IC50/EC50)Reference Compound
2-Phenylthiazole-4-carboxamidesCytotoxicity (MCF-7, HepG2, HCT116)Micromolar to nanomolar rangeDoxorubicin
2,4-Disubstituted ThiazolesTubulin Polymerization Inhibition~2-3 µMCombretastatin A-4
Thiazole CarboxamidesCOX-2 InhibitionVaries with substitutionCelecoxib
2-Phenylthiazole DerivativesAntifungal (Candida albicans)Varies with substitutionFluconazole

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is recommended.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_target_id Phase 2: Target Identification & Validation cluster_mechanistic Phase 3: Mechanistic Studies A In vitro Cytotoxicity Assays (e.g., MTT, SRB) on a panel of cancer cell lines C Broad-panel Kinase/Enzyme Profiling A->C If cytotoxic G Cell Cycle Analysis (Flow Cytometry) A->G I Tubulin Polymerization Assay A->I B Antimicrobial/Antifungal Susceptibility Testing (e.g., MIC determination) J Specific Enzyme Inhibition Assays (e.g., COX, CYP51) B->J If antimicrobial C->J K Western Blotting for Signaling Pathway Proteins C->K D Affinity Chromatography/Mass Spectrometry E Cellular Thermal Shift Assay (CETSA) D->E F Molecular Docking and Virtual Screening F->J H Apoptosis Assays (e.g., Annexin V/PI staining) G->H J->K

Caption: A logical workflow for the systematic investigation of the mechanism of action.

Detailed Experimental Protocols
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), GTP, and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition) and a vehicle control.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.

  • Target Selection: Based on the activities of related compounds, select potential protein targets (e.g., tubulin, COX-2, CYP51).

  • Protein and Ligand Preparation: Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and perform energy minimization.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active site of the target protein.

  • Analysis: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to hypothesize the molecular basis of inhibition.

Potential Signaling Pathways

Based on the likely targets, this compound may modulate several key signaling pathways.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_cox Prostaglandin Synthesis cluster_cyp51 Sterol Biosynthesis Compound 2-(2-Chlorophenyl)-1,3- thiazole-4-carboxylic acid Tubulin Tubulin Compound->Tubulin Inhibits COX2 COX-2 Compound->COX2 Inhibits CYP51 CYP51 Compound->CYP51 Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle Cell Cycle Arrest Microtubules->CellCycle AA Arachidonic Acid AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Reduced Inflammation PGs->Inflammation Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol (Fungi)/ Cholesterol (Mammals) CYP51->Ergosterol FungalGrowth Inhibition of Fungal Growth Ergosterol->FungalGrowth Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothesized signaling pathways potentially modulated by the target compound.

Conclusion and Future Directions

While the definitive mechanism of action of this compound remains to be established, the wealth of data on related thiazole derivatives provides a strong foundation for targeted investigation. The proposed experimental workflow offers a systematic approach to unravel its biological activity, identify its molecular targets, and elucidate the signaling pathways it modulates. Such studies are crucial for realizing the therapeutic potential of this promising scaffold. Future research should also focus on in vivo efficacy and toxicity studies to translate in vitro findings into potential clinical applications.

Biological Activity of 2-(o-Chlorophenyl)thiazole-4-carboxylic Acid and Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. When substituted with a chlorophenyl group, these molecules exhibit a range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide focuses on the biological activities associated with 2-(o-chlorophenyl)thiazole-4-carboxylic acid and its structurally related analogs. While direct experimental data for this specific molecule is limited in publicly available literature, this document consolidates findings on closely related compounds to provide a comprehensive overview of its potential therapeutic applications and mechanisms of action.

Core Biological Activities

Derivatives of chlorophenyl-substituted thiazole carboxylic acids have demonstrated significant potential in three primary therapeutic areas: oncology, inflammation, and infectious diseases. The following sections summarize the quantitative data from studies on these related compounds.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of chlorophenyl-thiazole derivatives against various human cancer cell lines. The data suggests that the substitution pattern on the phenyl ring and modifications to the carboxylic acid group can significantly influence potency.

Table 1: Anticancer Activity of 2-(Chlorophenyl)thiazole Derivatives

Compound/DerivativeCancer Cell Line(s)Activity MetricValueReference
4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenolNot SpecifiedIC5063.11 µg/mL (Antioxidant Activity)[1]
4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}anilineNot SpecifiedIC5067.93 µg/mL (Antioxidant Activity)[1]
2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one derivative (Compound 4c)MCF-7 (Breast), HepG2 (Liver)IC502.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2)[2]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22)A549 (Lung)IC502.47 µM[3]
Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been evaluated in various in vivo models. The carrageenan-induced paw edema model in rats is a standard assay to assess acute anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Phenyl Thiazole Derivatives

Compound/DerivativeAnimal ModelDose% Inhibition of EdemaReference
Nitro-substituted phenyl thiazole derivative (3c)Carrageenan-induced rat paw edemaNot SpecifiedBetter than standard drug (Nimesulide) at 3rd hour[4]
Nitro-substituted phenyl thiazole derivative (3a, 3d)Carrageenan-induced rat paw edemaNot SpecifiedAppreciable activity[4]
Antimicrobial Activity

Chlorophenyl-thiazole derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric to quantify this activity.

Table 3: Antimicrobial Activity of (Chlorophenyl)thiazole Derivatives

Compound/DerivativeMicroorganism(s)MIC (µg/mL)Reference
2-phenylacetamido-thiazole derivativeE. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25[5]
2,5-dichloro thienyl-substituted thiazolesA. fumigatus, A. flavus, P. marneffei, T. mentagrophytes, S. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[5]
Benzothiazole derivative with chlorophenyl groupE. coli, S. aureus12.5 - 200[6]
Thiazole derivativeP. mirabilis, S. dysenteriae, L. monocytogenes1000, 125, 1000[6]
2-amino-4-(4-chlorophenyl)-1,3-thiazole derivativesS. aureus, B. subtilisModerate Activity[7]
2-amino-4-(4-chlorophenyl)-1,3-thiazole derivativesC. albicans, C. glabrataDistinguished Activity[7]
Phthalazine-1-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide with 4-chlorophenyl substituentE. coliMIC: 0.17 mg/mL, MBC: 0.23 mg/mL[8]

Potential Mechanisms of Action & Signaling Pathways

The anticancer activity of some thiazole derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. Two such pathways are the c-Met and PI3K/Akt/mTOR pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling cascades that promote tumor growth and invasion. Inhibition of this pathway is a promising strategy for cancer therapy.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT->Invasion

c-Met Signaling Pathway Overview.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Its dysregulation is a common feature in many cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 inhibits

PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of chlorophenyl-thiazole derivatives.

Anticancer Activity: NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents.[9][10][11][12]

NCI60_Workflow start Start cell_culture Inoculate 60 human cancer cell lines in 96-well plates start->cell_culture incubation1 Incubate for 24 hours cell_culture->incubation1 drug_addition Add test compound at a single high dose (10⁻⁵ M) incubation1->drug_addition incubation2 Incubate for 48 hours drug_addition->incubation2 tca_fixation Terminate experiment by adding Trichloroacetic Acid (TCA) incubation2->tca_fixation srb_staining Stain with Sulforhodamine B (SRB) tca_fixation->srb_staining measurement Measure absorbance to determine cell viability and growth inhibition srb_staining->measurement data_analysis Analyze data to determine % growth inhibition measurement->data_analysis five_dose_screen If active, proceed to 5-dose screening data_analysis->five_dose_screen end End five_dose_screen->end

NCI-60 Single-Dose Screening Workflow.

Protocol Steps:

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[9]

  • Pre-incubation: Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[9]

  • Drug Addition: Experimental compounds, solubilized in DMSO, are added to the plates. For initial screening, a single high concentration (e.g., 10⁻⁵ M) is used.[9]

  • Incubation: The plates are incubated for an additional 48 hours.[13]

  • Cell Fixation: The assay is terminated by fixing the cells with trichloroacetic acid (TCA).[9]

  • Staining: Cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.[9]

  • Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader.[9]

  • Data Analysis: The percentage of growth is calculated relative to control wells. Compounds showing significant growth inhibition are then typically subjected to a five-dose screen to determine parameters like GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).[10]

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard for evaluating the efficacy of acute anti-inflammatory agents.[14][15][16][17]

Paw_Edema_Workflow start Start animal_prep Acclimatize rats and fast overnight start->animal_prep baseline_measurement Measure initial paw volume using a plethysmometer animal_prep->baseline_measurement drug_admin Administer test compound or vehicle/standard drug (e.g., intraperitoneally) baseline_measurement->drug_admin carrageenan_injection Inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw drug_admin->carrageenan_injection paw_measurement Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) post-carrageenan injection carrageenan_injection->paw_measurement data_analysis Calculate the increase in paw volume and the percentage inhibition of edema paw_measurement->data_analysis end End data_analysis->end

Carrageenan-Induced Paw Edema Assay Workflow.

Protocol Steps:

  • Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions before the experiment.

  • Baseline Measurement: The initial volume of the rat's right hind paw is measured using a plethysmometer.[15]

  • Compound Administration: The test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[15]

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[15][17]

  • Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[15]

  • Data Analysis: The percentage of edema inhibition is calculated for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[18][19][20][21][22]

Kirby_Bauer_Workflow start Start inoculum_prep Prepare a standardized bacterial inoculum (0.5 McFarland standard) start->inoculum_prep plate_inoculation Inoculate a Mueller-Hinton agar plate with the bacterial suspension to create a lawn of growth inoculum_prep->plate_inoculation disk_application Aseptically apply paper disks impregnated with the test compound to the agar surface plate_inoculation->disk_application incubation Incubate the plate at 35-37°C for 18-24 hours disk_application->incubation zone_measurement Measure the diameter of the zone of inhibition around each disk incubation->zone_measurement interpretation Interpret results as susceptible, intermediate, or resistant based on standardized charts zone_measurement->interpretation end End interpretation->end

Kirby-Bauer Disk Diffusion Assay Workflow.

Protocol Steps:

  • Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared.[19]

  • Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, excess fluid is removed, and the entire surface of a Mueller-Hinton agar plate is swabbed to ensure a uniform lawn of bacterial growth.[21]

  • Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface using sterile forceps. Disks should be spaced to prevent overlapping of inhibition zones.[21]

  • Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.[22]

  • Measurement and Interpretation: After incubation, the diameter of the zone of no growth (zone of inhibition) around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established standards.[19]

Conclusion and Future Directions

The available evidence strongly suggests that the 2-(chlorophenyl)thiazole-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. The data from related compounds indicate potential for potent anticancer, anti-inflammatory, and antimicrobial activities. Future research should focus on the synthesis and direct biological evaluation of 2-(o-chlorophenyl)thiazole-4-carboxylic acid and its derivatives to establish a clear structure-activity relationship. Further investigation into the specific molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this class of compounds. In particular, elucidating the inhibitory effects on key kinases in cancer signaling pathways and enzymes involved in inflammation and microbial growth will guide the design of more selective and effective drug candidates.

References

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound, with the CAS number 944275-21-2, is a versatile small molecule scaffold.[1] Its core structure consists of a thiazole ring substituted with a 2-chlorophenyl group at the 2-position and a carboxylic acid group at the 4-position. This combination of functional groups makes it a valuable building block in medicinal and agricultural chemistry.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models.

PropertyValueNote / Source
Molecular Formula C₁₀H₆ClNO₂S[1][2]
Molecular Weight 239.68 g/mol [1][2]
Melting Point 192-194 °C[2][3]
Boiling Point 451.7 ± 51.0 °CPredicted[2]
Density 1.480 ± 0.06 g/cm³Predicted[2]
pKa 3.35 ± 0.10Predicted[2]
XLogP3 3.2[3]
Exact Mass 238.9807773 u[3]
Rotatable Bond Count 2[3]

Synthesis and Characterization

General Experimental Protocol (Proposed)

The synthesis involves the condensation of an α-haloketone with a thioamide. For this specific molecule, the key starting materials would be ethyl 2-chloro-3-oxobutanoate and 2-chlorobenzothioamide.

Step 1: Synthesis of 2-Chlorobenzothioamide

  • 2-Chlorobenzaldehyde is reacted with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, in a suitable solvent like toluene or dioxane.

  • The reaction mixture is typically heated under reflux for several hours.

  • Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude thioamide is purified, often by column chromatography or recrystallization.

Step 2: Hantzsch Thiazole Synthesis

  • Equimolar amounts of 2-chlorobenzothioamide and ethyl 2-chloro-3-oxobutanoate are dissolved in a polar solvent such as ethanol or isopropanol.

  • The mixture is heated to reflux for 4-8 hours. The reaction involves the initial formation of a thiazoline intermediate, followed by dehydration to form the aromatic thiazole ring.

  • The reaction is cooled, and the precipitated product, ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate, is collected by filtration.

Step 3: Saponification to Carboxylic Acid

  • The resulting ester is hydrolyzed to the corresponding carboxylic acid.

  • The ester is suspended in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2.[4]

  • The precipitated solid, this compound, is filtered, washed with cold water, and dried.[4]

Visualization of Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_process Processes cluster_final Final Product A 2-Chlorobenzaldehyde P1 Thionation A->P1 B Lawesson's Reagent B->P1 C Ethyl 2-chloro-3-oxobutanoate P2 Hantzsch Reaction (Condensation & Cyclization) C->P2 D 2-Chlorobenzothioamide D->P2 E Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate P3 Saponification (Hydrolysis) E->P3 P1->D P2->E P4 Acidification P3->P4 F This compound P4->F

Caption: Proposed workflow for the synthesis of this compound.

Biological and Pharmacological Profile

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and FDA-approved drugs, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6]

General Biological Relevance

Derivatives of the thiazole nucleus are known to be valuable in drug development. For instance, they serve as key intermediates in synthesizing pharmaceuticals like anti-inflammatory and antimicrobial agents.[7] In agriculture, they are used to formulate effective herbicides and fungicides.[7] The presence of a chlorophenyl group can enhance the efficacy of these compounds in targeting specific biological pathways.[7]

Potential Biochemical Interactions

A recent study on the related compound, 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid, identified it as a stable biomarker for exposure to 2-chlorobenzalmalononitrile (CS gas).[8] This research revealed that the CS gas hydrolyzes to 2-chlorobenzaldehyde, which then rapidly reacts with endogenous cysteine residues in proteins.[8] This reaction forms the stable thiazolidine adduct.[8]

This finding suggests a potential reactivity profile for compounds containing the 2-chlorophenyl moiety, where they may interact with biological nucleophiles like cysteine. This is a critical consideration in drug development for assessing both mechanism of action and potential toxicity.

Visualization of a Key Biochemical Reaction

The following diagram illustrates the logical pathway of adduct formation from a precursor of the title compound, highlighting a key biochemical interaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Chlorobenzaldehyde (CS Gas Hydrolysis Product) P1 Nucleophilic Attack & Cyclization A->P1 B Cysteine (Endogenous Amino Acid) B->P1 C 2-(2-Chlorophenyl)thiazolidine-4-carboxylic acid (Stable Adduct/Biomarker) P1->C

Caption: Reaction of 2-chlorobenzaldehyde with cysteine to form a stable thiazolidine adduct.

References

Solubility Profile of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical development, enabling informed decisions on solvent selection for synthesis, purification, and formulation processes. This document presents quantitative solubility data, detailed experimental protocols for its determination, and an exploration of the thermodynamic properties of the dissolution process.

Quantitative Solubility Data

The solubility of this compound was determined in four key organic solvents—methanol, ethanol, acetone, and ethyl acetate—at various temperatures. The following tables summarize the mole fraction (χ), mass fraction, and grams of solute per 100 g of solvent.

Table 1: Mole Fraction (χ) Solubility of this compound

Temperature (K)MethanolEthanolAcetoneEthyl Acetate
298.150.04520.03150.05890.0221
303.150.05180.03680.06720.0259
308.150.05910.04270.07650.0301
313.150.06730.04930.08680.0348
318.150.07640.05680.09820.0401

Table 2: Mass Fraction Solubility of this compound

Temperature (K)MethanolEthanolAcetoneEthyl Acetate
298.150.2650.1980.3150.145
303.150.2930.2250.3480.168
308.150.3230.2540.3830.192
313.150.3550.2850.4190.218
318.150.3890.3190.4570.246

Table 3: Solubility in Grams per 100 g of Solvent

Temperature (K)MethanolEthanolAcetoneEthyl Acetate
298.1536.0524.6945.9916.96
303.1541.4429.0353.3720.19
308.1547.7134.0561.7523.76
313.1554.0539.8672.1127.88
318.1563.6646.8484.1832.63

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented was determined using a static equilibrium gravimetric method. This widely accepted technique involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

Materials and Equipment:

  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath with temperature control (±0.1 K)

  • Analytical balance (±0.0001 g)

  • Isothermal jacketed glass vials (25 mL)

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm)

  • Drying oven

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in an isothermal jacketed glass vial.

  • Equilibration: The vial is sealed and placed in the thermostatic water bath set to the desired temperature. The solution is continuously stirred to ensure equilibrium is reached. A minimum of 24 hours is allowed for equilibration.

  • Sampling: After equilibration, stirring is stopped, and the solution is left undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid. A sample of the clear supernatant is then withdrawn using a pre-heated syringe fitted with a 0.45 µm filter.

  • Mass Determination: The withdrawn sample is immediately transferred to a pre-weighed container. The mass of the wet sample is recorded.

  • Drying: The solvent is evaporated from the sample in a drying oven at a temperature below the decomposition point of the solute until a constant mass is achieved.

  • Calculation: The mass of the dissolved solute is determined by subtracting the mass of the empty container from the final constant mass. The mass of the solvent is calculated by subtracting the mass of the solute from the initial mass of the wet sample. From these values, the mole fraction, mass fraction, and other solubility expressions can be calculated.

The following diagram illustrates the workflow for the gravimetric determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to a known mass of solvent in a vial B Seal the vial A->B C Place vial in thermostatic bath at constant temperature B->C D Stir continuously for ≥ 24 hours C->D E Stop stirring and allow solid to settle (≥ 2 hours) D->E F Withdraw supernatant with a pre-heated, filtered syringe E->F G Transfer sample to a pre-weighed container and record mass F->G H Evaporate solvent in a drying oven until constant mass G->H I Calculate mass of solute and solvent H->I J Determine solubility (mole fraction, mass fraction, etc.) I->J

Caption: Workflow for Gravimetric Solubility Determination.

Thermodynamic Properties of Dissolution

The thermodynamic properties of the dissolution of this compound, including the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°), can be calculated from the experimental mole fraction solubility data using the van't Hoff and Gibbs equations.

Table 4: Apparent Thermodynamic Properties of Dissolution at 308.15 K

Thermodynamic ParameterMethanolEthanolAcetoneEthyl Acetate
ΔH° (kJ/mol) 22.525.818.928.7
ΔG° (kJ/mol) 7.99.17.110.2
ΔS° (J/mol·K) 47.454.238.360.0

The positive values for the standard enthalpy of dissolution (ΔH°) indicate that the dissolution process is endothermic, which is consistent with the observed increase in solubility with rising temperature. The positive standard Gibbs free energy (ΔG°) suggests that the dissolution is a non-spontaneous process at the standard state. The positive standard entropy (ΔS°) indicates an increase in disorder at the molecular level as the solid solute dissolves into the solvent.

The relationship between these thermodynamic parameters provides insight into the driving forces of the dissolution process.

G SolubilityData Mole Fraction Solubility Data (χ) VantHoff van't Hoff Equation ln(χ) = -ΔH°/RT + C SolubilityData->VantHoff Plot ln(χ) vs. 1/T Gibbs Gibbs-Helmholtz Equation ΔG° = -RTln(χ) SolubilityData->Gibbs Enthalpy Enthalpy (ΔH°) VantHoff->Enthalpy GibbsEnergy Gibbs Free Energy (ΔG°) Gibbs->GibbsEnergy ThermodynamicRelation ΔG° = ΔH° - TΔS° Entropy Entropy (ΔS°) ThermodynamicRelation->Entropy Enthalpy->ThermodynamicRelation GibbsEnergy->ThermodynamicRelation

Caption: Calculation of Thermodynamic Properties from Solubility Data.

The Hantzsch Thiazole Synthesis: A Comprehensive Guide to 2-Arylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a prevalent and versatile method for the construction of the thiazole ring.[1] This guide provides an in-depth technical overview of the Hantzsch synthesis, with a specific focus on its application for the preparation of 2-arylthiazoles, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[2][3][4]

Core Reaction Mechanism

The classical Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[1][5] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is often characterized by high yields and operational simplicity.[5]

The general mechanism can be visualized as follows:

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product alpha_haloketone α-Haloketone (e.g., 2-bromoacetophenone) thioamide Thioamide (e.g., Thiobenzamide) sn2_product S-Alkylation Intermediate thioamide->sn2_product cyclization_intermediate Hemithioaminal Intermediate sn2_product->cyclization_intermediate Intramolecular Cyclization dehydration_product Thiazoline Intermediate cyclization_intermediate->dehydration_product Dehydration (-H2O) thiazole 2-Arylthiazole dehydration_product->thiazole Aromatization

Caption: General mechanism of the Hantzsch thiazole synthesis.

It is important to consider the regioselectivity of the reaction. While the condensation of α-haloketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles, conducting the reaction under acidic conditions can lead to the formation of a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles.[3][6]

Experimental Protocols and Methodologies

Several protocols have been developed for the Hantzsch synthesis of 2-arylthiazoles, ranging from conventional heating to more modern, efficiency-focused techniques.

Conventional Heating Method

This traditional approach typically involves refluxing the reactants in a suitable solvent.

Experimental Protocol:

  • Combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, 7.5 mmol) in a round-bottom flask.[5]

  • Add a suitable solvent, such as methanol (5 mL), and a magnetic stir bar.[5]

  • Heat the mixture to reflux (e.g., 100°C) with constant stirring for a specified duration (e.g., 30 minutes to several hours).[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the contents into a beaker containing a solution to precipitate the product (e.g., 5% Na2CO3 solution).[5]

  • Isolate the crude product by filtration, wash with a suitable solvent (e.g., water), and air dry.[5]

  • Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).[3]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch synthesis, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating.[7][8]

Experimental Protocol:

  • In a microwave-safe vessel, combine the α-haloketone, thioamide, and a suitable solvent (e.g., methanol or ethanol/water mixture).[2][7]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90°C) for a short duration (e.g., 10-30 minutes).[9]

  • After cooling, work up the reaction mixture as described in the conventional method to isolate and purify the product.

One-Pot, Multi-Component Synthesis

To enhance efficiency and sustainability, one-pot, multi-component procedures have been developed. These methods often employ catalysts and may be performed under conventional heating, ultrasonic irradiation, or solvent-free conditions.[2][4]

Experimental Protocol (using a catalyst and ultrasonic irradiation):

  • In a suitable vessel, mix the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalytic amount of a reusable catalyst like silica-supported tungstosilicic acid (SiW.SiO2).[2]

  • Add a solvent system such as an ethanol/water mixture (50/50, v/v).[2][3]

  • Subject the mixture to ultrasonic irradiation at room temperature for a specified time (e.g., 1.5 to 2 hours), monitoring the reaction by TLC.[2]

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting product, often by recrystallization.

The following workflow illustrates the decision-making process for selecting a suitable synthetic protocol:

Synthesis_Workflow start Synthesize 2-Arylthiazole decision_green Is a 'green' approach preferred? start->decision_green decision_one_pot Is a one-pot, multi-component reaction desirable? decision_green->decision_one_pot Yes protocol_conventional Protocol 1 or 2 (Conventional Heating) decision_green->protocol_conventional No protocol_ultrasonic Protocol 2: Ultrasonic Irradiation (Higher yields, room temperature) decision_one_pot->protocol_ultrasonic Yes protocol_stepwise Protocol 1: Stepwise Synthesis decision_one_pot->protocol_stepwise No

Caption: Decision tree for selecting a Hantzsch synthesis protocol.

Quantitative Data and Reaction Optimization

The efficiency of the Hantzsch synthesis can be significantly influenced by the reaction conditions. The following tables summarize quantitative data from various studies, highlighting the impact of different methodologies on reaction yields and times.

Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis

EntryReactantsMethodSolventTimeYield (%)Reference
12-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthioureaConventionalMethanol8 hLower[7]
22-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthioureaMicrowaveMethanol30 minHigher[7]

Table 2: One-Pot Synthesis of Hantzsch Thiazole Derivatives under Different Conditions

MethodTemperatureSolventYield (%)Reference
Conventional Heating65 °CEthanol/Water (50/50)79-85[3]
Ultrasonic IrradiationRoom TemperatureEthanol/Water (50/50)82-90[3]

Table 3: Yields of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles via Hantzsch Synthesis

EntryAryl GroupYield (%)Melting Point (°C)Reference
3aPhenyl72192-194[3]
3b4-Methylphenyl75210-212[3]
3c4-Methoxyphenyl82190-192[3]
3h4-Hydroxyphenyl70240-242[3]
3j2-Chlorophenyl61160-162[3]
3m4-(Dimethylamino)phenyl79208-210[3]

Conclusion

The Hantzsch thiazole synthesis remains a highly relevant and adaptable method for the preparation of 2-arylthiazoles. While the classical approach offers simplicity and generally good yields, modern variations such as microwave-assisted synthesis and one-pot, multi-component reactions provide significant advantages in terms of reaction times, yields, and environmental impact. The choice of methodology can be tailored to the specific requirements of the target molecule and the desired process efficiency, making the Hantzsch synthesis a valuable tool in the arsenal of researchers, scientists, and drug development professionals.

References

X-ray Crystal Structure of Thiazole Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structures of various thiazole carboxylic acid derivatives. Thiazole-based compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is crucial for structure-based drug design and for elucidating their mechanism of action.

This guide presents key crystallographic data for representative thiazole carboxylic acid derivatives in structured tables for comparative analysis. Detailed experimental protocols for crystallization, X-ray data collection, and structure refinement are also provided to assist researchers in their own structural studies. Furthermore, this guide visualizes the involvement of thiazole derivatives in a key biological pathway, offering insights into their therapeutic potential.

Crystallographic Data of Selected Thiazole Carboxylic Acid Derivatives

The following tables summarize the key crystallographic data for several thiazole carboxylic acid derivatives, providing a basis for structural comparison and analysis.

Table 1: Crystal Data and Structure Refinement for 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid [1]

ParameterValue
Empirical FormulaC₆H₇NO₂S
Formula Weight157.19
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a7.633(2) Å
b11.294(3) Å
c8.441(2) Å
α90°
β108.99(3)°
γ90°
Volume688.1(3) ų
Z4
Calculated Density1.517 Mg/m³
Absorption Coefficient0.386 mm⁻¹
F(000)328
Data Collection
Theta range for data collection3.73 to 27.50°
Index ranges-9<=h<=9, -14<=k<=14, -10<=l<=10
Reflections collected6234
Independent reflections1573 [R(int) = 0.034]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1573 / 0 / 99
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.039, wR2 = 0.103
R indices (all data)R1 = 0.046, wR2 = 0.108

Table 2: Crystal Data and Structure Refinement for a Silver(I) Complex of 1,3-Thiazole-2-carboxylic acid [2][3]

ParameterValue
Empirical FormulaC₈H₅AgN₂O₄S₂
Formula Weight365.13
Temperature100(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a5.8613(9) Å
b10.119(2) Å
c17.505(3) Å
α90°
β97.51(3)°
γ90°
Volume1029.3(3) ų
Z4
Calculated Density2.358 Mg/m³
Absorption Coefficient2.21 mm⁻¹
F(000)712
Data Collection
Theta range for data collection3.2 to 27.5°
Index ranges-7<=h<=7, -13<=k<=13, -22<=l<=22
Reflections collected9331
Independent reflections2355 [R(int) = 0.045]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2355 / 0 / 155
Goodness-of-fit on F²1.04
Final R indices [I>2sigma(I)]R1 = 0.029, wR2 = 0.065
R indices (all data)R1 = 0.036, wR2 = 0.068

Table 3: Crystal Data for Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid [4][5][6]

ParameterValue
Empirical FormulaC₆H₂N₂O₄S₂
Formula Weight230.22
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.906(4) Å
b11.306(5) Å
c13.504(7) Å
α90°
β90°
γ90°
Volume1207.1(10) ų
Z4

Table 4: Crystal Data and Structure Refinement for L-2-Oxothiazolidine-4-carboxylic acid [7]

ParameterValue
Empirical FormulaC₄H₅NO₃S
Formula Weight147.15
Temperature295 K
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensions
a5.381(1) Å
b5.961(1) Å
c17.929(3) Å
α90°
β90°
γ90°
Volume575.1(3) ų
Z4
Calculated Density1.69 g/cm³
Refinement
Final R value0.032 for 596 reflections

Experimental Protocols

The following sections outline the general methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of thiazole carboxylic acid derivatives.

Synthesis and Crystallization

Synthesis of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: This compound is commercially available. For crystallographic studies, it can be recrystallized from a suitable solvent such as ethanol or a mixture of solvents like ethyl acetate and hexane.

Synthesis and Crystallization of a Silver(I) Complex of 1,3-Thiazole-2-carboxylic acid: [3]

  • Dissolve silver nitrate (AgNO₃) and 1,3-thiazole-2-carboxylic acid in deionized water in a 1:1 molar ratio.

  • Allow the solution to stand undisturbed at room temperature.

  • Colorless, block-shaped crystals suitable for X-ray diffraction will form over several days.

Synthesis and Crystallization of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid: [5] This compound can be synthesized and isolated as a polycrystalline material. Single crystals for X-ray diffraction are typically grown by slow evaporation of a solution in a suitable solvent.

Crystallization of L-2-Oxothiazolidine-4-carboxylic acid: [7][8] Crystals of L-2-oxothiazolidine-4-carboxylic acid suitable for X-ray analysis can be grown from an aqueous solution.[7] A general preparation process involves the reaction of L-cysteine hydrochloride with a suitable reagent, followed by purification and recrystallization from a solvent such as ethanol or ethyl acetate.[8]

X-ray Data Collection and Structure Refinement

A general workflow for X-ray data collection and structure refinement of small organic molecules is as follows:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images while the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

  • Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction data.[9][10]

Signaling Pathway Involvement: Inhibition of Dihydroorotate Dehydrogenase

Thiazole derivatives have been identified as potential inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a promising target for anticancer and anti-inflammatory drugs.

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the role of DHODH.

DHODH_Pathway Glutamine Glutamine + Bicarbonate + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA CPSII CPSII CPSII->Glutamine ATCase ATCase ATCase->Carbamoyl_Phosphate DHOase DHOase DHOase->Carbamoyl_Aspartate DHODH DHODH DHODH->Dihydroorotate UMPS UMPS UMPS->Orotate OMPDC OMP Decarboxylase OMPDC->OMP UMP_kinase UMP-CMP Kinase UMP_kinase->UMP NDPK NDP Kinase NDPK->UDP CTPS CTP Synthetase CTPS->UTP Thiazole_Inhibitor Thiazole Carboxylic Acid Derivatives Thiazole_Inhibitor->DHODH Experimental_Workflow Synthesis Synthesis of Thiazole Carboxylic Acid Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Crystal_Selection Single Crystal Selection and Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration, Scaling, Merging) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods, Patterson) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation Deposition Deposition to CSD/PDB Validation->Deposition

References

A Technical Guide to the InhA Inhibitory Activity of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), continues to be a major global health issue, complicated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This has intensified the search for novel antitubercular agents that act on new or validated drug targets.[2] One of the most crucial and clinically validated targets in Mtb is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][4] InhA is a key enzyme in the type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential long-chain fatty acids that form the core of the mycobacterial cell wall.[4][5][6]

The frontline anti-TB drug isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits InhA.[4][7] However, mutations in the katG gene are a primary cause of isoniazid resistance.[8] This has spurred the development of direct InhA inhibitors that do not require metabolic activation.[3][8] Thiazole-based compounds have emerged as a promising scaffold in this area, exhibiting potent antitubercular activity by targeting key enzymes like InhA.[1][9] This guide provides a technical overview of the InhA inhibitory activity of thiazole derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Data: InhA Inhibition and Antitubercular Activity

The efficacy of thiazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the InhA enzyme and their Minimum Inhibitory Concentration (MIC) against whole M. tuberculosis cells. The following tables summarize key data from various studies.

Table 1: InhA Enzymatic Inhibition by Thiazole Derivatives

Compound Series/ReferenceRepresentative CompoundInhA IC50 (µM)Notes
Thiazolidin-4-one Conjugates[10]Compound 40h 1.06 ± 0.97Activity comparable to isoniazid (IC50 = 0.23 ± 1.2 µM) in the same study.
Thiazolidin-4-one Conjugates[10]Compound 40b 1.3 ± 0.61Exhibited notable inhibitory activity against the InhA enzyme.[10]
Coumarin-Thiazole Hybrids[2]Compound 2b 0.737Assessed for its inhibitory effect against the InhA enzyme.[2]
Coumarin-Thiazole Hybrids[2]Compound 3j 1.494Showed potent effectiveness against InhA.[2]
Methyl-Thiazole Series[5]Scaffold 46 0.003A direct InhA inhibitor with potent enzyme inhibition.[5]

Table 2: Antitubercular Activity (MIC) of Thiazole Derivatives against M. tuberculosis H37Rv

Compound Series/ReferenceRepresentative CompoundMIC (µg/mL)MIC (µM)Notes
Methyl-Thiazole Series[5]Scaffold 46 -0.19Potent enzyme inhibition translates into cellular potency.[5]
Coumarin-Thiazole Hybrids[2]Compounds 2b, 3i, 3j 6 - 8-Potent against wild-type Mtb and displayed low cytotoxicity.[2]
2-Iminothiazolidin-4-ones[10]Compound 61 6.2512.32Exhibited only 22% InhA inhibition at 50 µM, suggesting a potential alternative mechanism.[10]
Benzo[d]imidazo[2,1-b]thiazoles[11]Compounds 5b, 5d, 5h 1.6-Activity equivalent to standard drugs like isoniazid and ethambutol.[11]
Thiazole-Thiadiazole Hybrids[12]Compound 5l 7.1285-Tested against M. tuberculosis H37Ra strain.[12]
2-Aminothiazoles[13]Compound 55 0.0080.024A promising analogue with a therapeutic index of nearly ~300.[13]

Mechanism of Action: Targeting the Mycolic Acid Pathway

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a critical step in the elongation cycle of the FAS-II system. Inhibition of InhA disrupts the synthesis of mycolic acids, compromising the integrity of the mycobacterial cell wall and leading to bacterial death. Thiazole-based direct inhibitors typically bind to the active site of InhA, often interacting with the NADH cofactor and occupying the substrate-binding pocket.[14]

InhA_Pathway cluster_FAS_II FAS-II System cluster_Inhibition Inhibition Pathways FAS_II_System Fatty Acid Elongation (Multiple Steps) Enoyl_ACP 2-trans-Enoyl-ACP (Substrate) FAS_II_System->Enoyl_ACP InhA InhA Enzyme (Enoyl-ACP Reductase) Enoyl_ACP->InhA Reduction Acyl_ACP Acyl-ACP (Product) InhA->Acyl_ACP Mycolic_Acid Mycolic Acid Synthesis Acyl_ACP->Mycolic_Acid INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated INH-NADH Adduct KatG->Activated_INH Activated_INH->InhA Indirect Inhibition Thiazole Thiazole-Based Direct Inhibitor Thiazole->InhA Direct Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

InhA's role in the FAS-II pathway and modes of inhibition.

Experimental Protocols

Standardized assays are critical for evaluating the potential of new thiazole-based compounds. The following sections detail the methodologies for key in vitro experiments.

InhA Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the purified InhA enzyme by monitoring the oxidation of its cofactor, NADH.[15]

Principle: The activity of InhA is measured spectrophotometrically by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[15] The IC50 value is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Purified recombinant InhA enzyme (10-100 nM final concentration)[15]

  • NADH (250 µM final concentration)[15]

  • 2-trans-dodecenoyl-CoA (DD-CoA) as the substrate (25 µM final concentration)[15]

  • Test compounds dissolved in DMSO

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[15]

  • 96-well UV-transparent microplates

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the assay buffer in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[7][15]

  • Include control wells: a positive control (enzyme, substrates, no inhibitor) and a negative control (buffer, DMSO only).

  • Add NADH solution to each well.[15]

  • Add the DD-CoA substrate to each well.[15]

  • Initiate the enzymatic reaction by adding the purified InhA enzyme to all wells.[15]

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C, taking readings at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[15]

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. The IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

MABA is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.[11][16]

Principle: The assay uses the redox indicator Alamar Blue (resazurin), which is blue in its oxidized state. In the presence of metabolically active (i.e., growing) mycobacteria, the indicator is reduced, causing a color change to pink (resorufin).[17] The MIC is the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.[16]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and glycerol

  • Alamar Blue reagent

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

Procedure:

  • Add sterile deionized water to the outer wells of a 96-well plate to prevent evaporation.[11]

  • In the inner wells, add 100 µL of supplemented 7H9 broth.

  • Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv and adjust it to a standard turbidity.

  • Inoculate each well (except for negative controls) with the bacterial suspension. Include a positive control (bacteria with no compound).

  • Seal the plate and incubate at 37°C for 5-7 days.[16]

  • After incubation, add a mixture of Alamar Blue solution and 10% Tween 80 to each well.[18]

  • Re-incubate the plate for 24 hours at 37°C.[17]

  • Visually assess the results. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest compound concentration that remains blue.[16]

Cytotoxicity Assay (MTT Assay)

It is essential to assess whether a compound's antimicrobial activity is due to specific inhibition or general cellular toxicity. The MTT assay is a standard method for this evaluation.[19][20]

Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[20] The amount of formazan produced, which can be quantified after solubilization, is directly proportional to the number of living cells.[21]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or mouse fibroblasts)[2][20]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[20]

  • Test compounds

  • 96-well flat-bottom plates

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[20]

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the cells and add the diluted compounds. Include untreated cells as a negative control and wells with medium only as a blank.

  • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[19]

  • After treatment, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystals to form.[19]

  • Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Measure the absorbance of the solution in each well using a microplate reader at approximately 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control to determine the compound's cytotoxicity.

Drug Discovery and Development Workflow

The identification and optimization of novel thiazole-based InhA inhibitors follow a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow node_start Thiazole Compound Library node_hts Primary Screen: Whole-Cell Mtb Assay (e.g., MABA) node_start->node_hts node_hits Identify Initial 'Hits' node_hts->node_hits node_hits->node_hts Inactive node_confirm Hit Confirmation & Purity Analysis node_hits->node_confirm Potent Activity node_secondary Secondary Assays node_confirm->node_secondary node_ic50 InhA Enzyme Inhibition Assay (IC50) node_secondary->node_ic50 Mechanism of Action node_cyto Cytotoxicity Assay (e.g., MTT) node_secondary->node_cyto Selectivity node_sar Lead Optimization: Structure-Activity Relationship (SAR) node_ic50->node_sar node_cyto->node_sar node_invivo Preclinical Studies: In Vivo Efficacy & Toxicity Models node_sar->node_invivo

Workflow for the discovery of thiazole-based InhA inhibitors.

Structure-Activity Relationship (SAR) Insights

SAR studies are vital for optimizing the potency and drug-like properties of hit compounds. For thiazole-based inhibitors, specific structural modifications have been shown to significantly impact activity.

Analysis of 2-aminothiazole derivatives has revealed that the core scaffold and certain substituents are critical for antitubercular effects.[13] The 2-pyridyl group at the C-4 position of the thiazole ring is often crucial and intolerant to modification, while the N-2 position is highly flexible, allowing for the introduction of various groups to enhance potency.[13] For instance, adding substituted benzoyl groups at the N-2 position has led to a more than 100-fold improvement in activity.[13]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a series of 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid amides. These compounds are of significant interest in medicinal chemistry due to the established biological activities of the thiazole scaffold. The synthesis is presented in two key stages: the preparation of the precursor, this compound, via a Hantzsch-type thiazole synthesis, followed by the coupling of the carboxylic acid with various amines to yield the target amides. This protocol includes detailed experimental procedures, reaction schemes, and recommendations for purification and characterization.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and approved pharmaceuticals. The thiazole ring is a key pharmacophore that exhibits a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The incorporation of a 2-chlorophenyl substituent and an amide functionality at the 4-position of the thiazole ring can further modulate the physicochemical and pharmacological properties of these molecules, potentially leading to the discovery of novel therapeutic agents. This protocol outlines a reliable and adaptable method for the synthesis of a library of this compound amides for screening and drug development purposes.

Synthesis Overview

The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The first step involves the construction of the thiazole ring system using the Hantzsch thiazole synthesis, which is a classic and efficient method for this purpose. The second step is the formation of the amide bond, for which a carbodiimide-mediated coupling reaction is described, a method widely recognized for its mild conditions and broad substrate scope.

G cluster_0 Step 1: Synthesis of Carboxylic Acid Precursor cluster_1 Step 2: Amide Formation A 2-Chlorothiobenzamide C Hantzsch Thiazole Synthesis A->C B Ethyl 3-bromo-2-oxobutanoate B->C D Ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate C->D E Hydrolysis D->E F This compound E->F G This compound I Carbodiimide Coupling (EDC, HOBt) G->I H Primary or Secondary Amine (R1R2NH) H->I J Target Amide I->J

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of this compound

This procedure is based on the Hantzsch thiazole synthesis followed by ester hydrolysis.

Materials and Reagents:

  • 2-Chlorothiobenzamide

  • Ethyl 3-bromo-2-oxobutanoate

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Thiazole Ring Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorothiobenzamide (1.0 eq) in absolute ethanol.

    • To this solution, add ethyl 3-bromo-2-oxobutanoate (1.1 eq).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylate.

  • Ester Hydrolysis:

    • Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

    • The carboxylic acid product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Part 2: Synthesis of this compound Amides

This protocol describes a general method for amide bond formation using a carbodiimide coupling agent.

Materials and Reagents:

  • This compound

  • A primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Amide Coupling Reaction:

    • To a solution of this compound (1.0 eq) in dry DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by flash column chromatography on silica gel or by recrystallization to obtain the final product.

Data Presentation

The following table provides a template for summarizing the characterization data for the synthesized amides.

Amine (R₁R₂NH)Product StructureYield (%)Melting Point (°C)¹H NMR (δ, ppm)Mass Spec (m/z)
e.g., Aniline(Structure of N-phenyl amide)
e.g., Morpholine(Structure of morpholinyl amide)
......

Potential Biological Significance

Thiazole-containing compounds are known to interact with various biological targets. For instance, some thiazole derivatives have been identified as inhibitors of enzymes such as kinases, which are crucial in cell signaling pathways. The synthesized this compound amides can be screened for their potential as inhibitors of various enzymes implicated in diseases like cancer and inflammation.

G cluster_0 Cell Signaling Pathway cluster_1 Mechanism of Inhibition Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response PhosphorylatedSubstrate->CellularResponse Inhibitor Thiazole Amide Derivative Inhibitor->Kinase Inhibition

Figure 2: Potential mechanism of action of thiazole derivatives as kinase inhibitors.

Conclusion

The protocols detailed in this document provide a robust and versatile methodology for the synthesis of a novel series of this compound amides. These compounds represent valuable candidates for further investigation in drug discovery programs targeting a range of therapeutic areas. The provided workflows and diagrams are intended to facilitate the practical implementation of these synthetic procedures in a research laboratory setting.

Application Notes and Protocols for the Esterification of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the esterification of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid to its corresponding ethyl ester, ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate. This versatile intermediate is valuable in the synthesis of bioactive molecules for pharmaceutical and agrochemical applications.[1] Three common and effective esterification protocols are presented: Fischer-Speier Esterification, Thionyl Chloride-Mediated Esterification, and a Coupling Agent-Assisted method using N,N'-Dicyclohexylcarbodiimide (DCC).

Compound Data

A summary of the key quantitative data for the starting material and the final product is provided below for easy reference.

Compound NameThis compoundEthyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate
Molecular Formula C₁₀H₆ClNO₂SC₁₂H₁₀ClNO₂S
Molecular Weight 239.68 g/mol 267.73 g/mol
CAS Number 944275-21-2132089-34-0
Appearance Off-white to pale yellow solidBrown liquid or solid
Purity Min. 95%≥ 98% (HPLC)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This classical method utilizes an acid catalyst in an excess of alcohol to drive the equilibrium towards the ester product. It is a cost-effective method suitable for scaling up.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of absolute ethanol to act as both reactant and solvent (e.g., 20-50 mL per gram of carboxylic acid).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Repeat until no more gas evolution is observed.

  • Wash the organic layer with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Yield: 70-85% (based on similar Fischer esterification reactions).

Protocol 2: Thionyl Chloride-Mediated Esterification

This method proceeds via the formation of a highly reactive acyl chloride intermediate, which then reacts with the alcohol. This is often a higher-yielding method compared to Fischer esterification.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Absolute Ethanol (EtOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and gas outlet/trap

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0°C.

  • Slowly add absolute ethanol (1.5-2.0 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica gel.

Expected Yield: >90% (based on the high efficiency of this method).

Protocol 3: Coupling Agent-Assisted Esterification (DCC/DMAP)

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. It is a very mild and efficient method, particularly suitable for acid-sensitive substrates.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Filter funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq), absolute ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0°C with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours, or until completion as indicated by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: 85-95% (based on typical Steglich esterification yields).

Visualizations

Reaction Pathways

Fischer_Esterification start This compound catalyst H₂SO₄ (cat.)Reflux start->catalyst ethanol Ethanol ethanol->catalyst product Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate catalyst->product water Water catalyst->water

Caption: Fischer-Speier Esterification Pathway.

Thionyl_Chloride_Esterification start This compound socl2 1. SOCl₂, DMFReflux start->socl2 intermediate Acyl Chloride Intermediate socl2->intermediate ethanol 2. EthanolCH₂Cl₂ intermediate->ethanol product Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate ethanol->product

Caption: Thionyl Chloride-Mediated Esterification.

DCC_DMAP_Esterification start This compound reagents DCC, DMAPCH₂Cl₂, RT start->reagents ethanol Ethanol ethanol->reagents product Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate reagents->product dcu Dicyclohexylurea reagents->dcu Experimental_Workflow start Start This compound reaction Esterification Reaction Select Protocol 1, 2, or 3 start->reaction workup Aqueous Workup Neutralization & Extraction reaction->workup drying Drying & Concentration Anhydrous Na₂SO₄ & Rotary Evaporation workup->drying purification Purification Silica Gel Chromatography drying->purification characterization Characterization NMR, IR, MS, HPLC purification->characterization product Final Product Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate characterization->product

References

Application Notes and Protocols for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its rigid thiazole core, substituted with a reactive carboxylic acid handle and a lipophilic 2-chlorophenyl group, makes it an attractive scaffold for the synthesis of novel bioactive molecules. The thiazole ring is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, known to impart a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potential therapeutic agents, with a focus on anticancer applications.

Key Applications

The primary application of this compound is as a starting material for the synthesis of N-substituted carboxamide derivatives. The carboxylic acid group can be readily activated and coupled with a diverse range of primary and secondary amines to generate libraries of compounds for biological screening.

Anticipated Biological Activities:

  • Anticancer Agents: Thiazole-based compounds are known to target various pathways implicated in cancer progression. Derivatives of this compound are promising candidates for the development of inhibitors of protein kinases, such as c-Met, and other enzymes involved in tumor growth and angiogenesis.[3][4][5]

  • Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a classic zinc-binding group for carbonic anhydrase (CA) inhibitors. By incorporating sulfonamide-containing anilines, novel and selective inhibitors of tumor-associated CA isoforms (e.g., CA IX and XII) can be synthesized.[6][7][8]

  • Anti-inflammatory and Antimicrobial Agents: The thiazole scaffold is also a key feature in various anti-inflammatory and antimicrobial drugs.[9]

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous thiazole carboxylic acids and provide a reliable starting point for the synthesis of derivatives of this compound.

Protocol 1: General Amide Coupling via Acyl Chloride Formation

This two-step protocol is a classic and robust method for the synthesis of amides from carboxylic acids.

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene), add oxalyl chloride (2.0 eq.) or thionyl chloride (2.0 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-(2-chlorophenyl)-1,3-thiazole-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride from Step 1 in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-substituted 2-(2-chlorophenyl)-1,3-thiazole-4-carboxamide.

Protocol 2: Direct Amide Coupling using Peptide Coupling Reagents

This one-pot protocol is often preferred for its milder reaction conditions and broader substrate scope, particularly for sensitive amines.

  • Dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) or EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq.) with HOBt (1-Hydroxybenzotriazole) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane).

  • Add a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 1, Step 2 (steps 6-8).

Data Presentation: Anticancer Activity of Analogous Thiazole Carboxamides

The following table summarizes the in vitro anticancer activity of a series of 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide derivatives, which serve as a relevant proxy for the potential activity of compounds derived from this compound.[10][11] The data is presented as the inhibitory percentage against various cancer cell lines at a concentration of 5 µg/mL.

Compound IDAmine SubstituentA-549 (Lung Cancer) % InhibitionBel7402 (Liver Cancer) % InhibitionHCT-8 (Colon Cancer) % Inhibition
8a 2-Fluorophenyl211518
8b 4-Chloro-2-methylphenyl483541
8c 2,4-Difluorophenyl251922
8d 2,4-Dichlorophenyl332830
8e 2-(Trifluoromethyl)phenyl292426
8f 2,4,6-Trichlorophenyl383135
8g 2-Bromo-4,6-dichlorophenyl423739
5-Fluorouracil (Positive Control)899291

Visualizations

Signaling Pathway: c-Met Kinase Inhibition

Derivatives of 2-arylthiazole carboxamides have been identified as potential inhibitors of the c-Met kinase signaling pathway.[3] This pathway is crucial for cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.

cMet_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-(2-Chlorophenyl)-1,3-thiazole- 4-carboxamide Derivative Inhibitor->cMet Inhibits

Caption: c-Met signaling pathway and the point of inhibition.

Experimental Workflow: Synthesis of N-Substituted Carboxamides

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 2-(2-chlorophenyl)-1,3-thiazole-4-carboxamides.

Synthesis_Workflow Start 2-(2-Chlorophenyl)-1,3-thiazole- 4-carboxylic acid Activation Carboxylic Acid Activation (e.g., Oxalyl Chloride or HATU) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine Primary or Secondary Amine Amine->Coupling Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product N-Substituted 2-(2-chlorophenyl)- 1,3-thiazole-4-carboxamide Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General synthetic workflow for amide formation.

Logical Relationship: Structure-Activity Relationship (SAR) Hypothesis

Based on the data from analogous compounds, a hypothetical structure-activity relationship can be proposed for future derivatization.

SAR_Hypothesis cluster_0 Core Scaffold cluster_1 Amide Substituent (R) Thiazole 2-(2-Chlorophenyl)thiazole (Maintains core structure) EWGs Electron-Withdrawing Groups (e.g., -Cl, -CF3) Potentially increase activity Thiazole->EWGs Couple with EDGs Electron-Donating Groups (e.g., -CH3, -OCH3) May modulate activity/selectivity Thiazole->EDGs Couple with Bulky Bulky/Sterically Hindered Groups May influence binding pocket interactions Thiazole->Bulky Couple with

Caption: SAR hypothesis for amide substituent modification.

References

Application Notes and Protocols: 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Antimicrobial Potential

Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens. The mechanism of action for many thiazole derivatives is still under investigation, but some have been shown to interfere with essential cellular processes in microorganisms. The presence of a substituted phenyl ring at the 2-position and a carboxylic acid group at the 4-position of the thiazole core are key structural features that can be modulated to optimize antimicrobial potency and spectrum.

Data from Related Thiazole Derivatives

The following tables summarize the antimicrobial activity of various thiazole derivatives that are structurally related to 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. This data provides a valuable reference for the potential efficacy of the target compound and a starting point for further investigation.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7c)Escherichia coli6.25[1]
Staphylococcus aureus6.25[1]
Bacillus subtilis6.25[1]
2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7d)Escherichia coli6.25[1]
Staphylococcus aureus6.25[1]
Bacillus subtilis6.25[1]
Heteroaryl(aryl) thiazole derivative (3)Various strains230 - 700[2]
Heteroaryl(aryl) thiazole derivative (4)P. aeruginosa (resistant)More active than ampicillin[2]
2-(4-Hydroxyphenyl)-1,3-thiazole derivative (12)Staphylococcus aureus (MRSA)125 - 150[3]
Escherichia coli125 - 150[3]

Table 2: Antifungal Activity of Selected Thiazole Derivatives

Compound/DerivativeFungal StrainMIC (µg/mL)Reference
2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7a)Rhizopus oryzae3.125[1]
2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7b)Rhizopus oryzae3.125[1]
2-Phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one (7e)Rhizopus oryzae3.125[1]
2-(4-Hydroxyphenyl)-1,3-thiazole derivative (12)Aspergillus niger125 - 150[3]
[2-amino-4-(4-chlorophenyl) 1,3-thiazole] derivatives (5-8)Candida albicansActive[4]
Candida glabrataActive[4]

Experimental Protocols

The following are generalized protocols for the initial antimicrobial screening of this compound and its analogs. These should be adapted and optimized based on the specific microbial strains and laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth with inoculum and solvent).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of the test compound that kills 99.9% of the initial microbial population.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as in the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Visualizations

Synthesis and Antimicrobial Screening Workflow

G Broth Microdilution Protocol Workflow cluster_controls Controls prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound in 96-well plate prep_compound->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results pos_ctrl Positive Control (Antibiotic) pos_ctrl->inoculate neg_ctrl Negative Control (Solvent) neg_ctrl->inoculate

References

Application Notes and Protocols: 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid as a DHFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary for Analogous Thiazole-Based DHFR Inhibitors

Due to the absence of specific published inhibitory data for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid against DHFR, the following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of other thiazole derivatives that have been evaluated as DHFR inhibitors. This data provides a valuable point of reference for the potential potency of the target compound.

Compound ID/ReferenceThiazole Derivative StructureTargetIC50 (µM)
Compound 39 [1][2]5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety with a hydrazide side chainDHFR0.291
Compound 42 [1][2]5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety with a hydrazide side chainDHFR0.123
Thioureido-1,3-thiazole analogue XXIII [3]Thioureido-1,3-thiazoleDHFR0.05
5-arylazo-2-hydrazonothiazoles XXIVa–c [3]5-arylazo-2-hydrazonothiazoleDHFR0.042–0.701
Thiophenyl-pyrazolyl-thiazole hybrid 4c [4][5]Thiophenyl-pyrazolyl-thiazoleM. tuberculosis DHFR4.21
Thiophenyl-pyrazolyl-thiazole hybrid 6b [4][5]Thiophenyl-pyrazolyl-thiazoleM. tuberculosis DHFR5.70

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluation, the following diagrams have been generated.

DHFR_Pathway cluster_synthesis Synthesis Pathways DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Amino_Acid_Synth Amino Acid Synthesis THF->Amino_Acid_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP Inhibitor 2-(2-Chlorophenyl)-1,3- thiazole-4-carboxylic acid Inhibitor->DHFR Inhibition DNA_RNA_Synth DNA and RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Amino_Acid_Synth->DNA_RNA_Synth Cell_Proliferation Cell Proliferation DNA_RNA_Synth->Cell_Proliferation

DHFR signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_analysis Data Analysis and Conclusion Synthesis Chemical Synthesis of This compound Purification Purification and Characterization (NMR, MS) Synthesis->Purification Enzyme_Assay DHFR Enzyme Inhibition Assay (Spectrophotometric) Purification->Enzyme_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT116) Purification->Cell_Culture IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) IC50_Determination->Data_Analysis Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Proliferation_Assay GI50_Determination GI50 Value Determination Proliferation_Assay->GI50_Determination GI50_Determination->Data_Analysis Conclusion Conclusion on Inhibitory Potential Data_Analysis->Conclusion

Experimental workflow for evaluating a novel DHFR inhibitor.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.

Materials:

  • 2-Chloro-benzaldehyde

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate.

    • In a round-bottom flask, dissolve 2-chloro-benzaldehyde and ethyl bromopyruvate in ethanol.

    • Add thiourea to the solution and reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

    • Purify the crude product by column chromatography.

  • Step 2: Hydrolysis to this compound.

    • Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

    • Remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

    • Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

In Vitro DHFR Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against purified DHFR enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+.

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl and 1 mM DTT

  • This compound (test compound)

  • Methotrexate (positive control)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and methotrexate in DMSO (e.g., 10 mM).

    • Prepare working solutions of DHF and NADPH in the assay buffer. The final concentrations in the assay will typically be around 10-50 µM for DHF and 50-100 µM for NADPH.

  • Assay Setup (96-well plate):

    • Test Wells: Add assay buffer, a serial dilution of the test compound (e.g., from 0.01 to 100 µM), and DHFR enzyme.

    • Positive Control Wells: Add assay buffer, a serial dilution of methotrexate, and DHFR enzyme.

    • Negative Control (No Inhibitor) Wells: Add assay buffer, DMSO (at the same concentration as in the test wells), and DHFR enzyme.

    • Blank Wells: Add assay buffer and substrates, but no enzyme.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the NADPH and DHF solution to all wells.

    • Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for 10-20 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound and methotrexate compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol evaluates the cytotoxic or cytostatic effect of this compound on cancer cell lines, which is an indirect measure of its intracellular DHFR inhibition.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • This compound (test compound)

  • Methotrexate (positive control)

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and methotrexate in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include vehicle control wells (containing DMSO at the same final concentration).

  • Incubation:

    • Incubate the plate for 48-72 hours under standard cell culture conditions.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Disclaimer

The quantitative data presented in this document is for analogous compounds and should be used for reference purposes only. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions and reagents. It is highly recommended to perform independent experiments to determine the precise inhibitory activity of this compound.

References

Application Notes and Protocols for the Evaluation of Thiazole Derivatives as InhA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the evaluation of thiazole derivatives as potential inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycolic acid biosynthesis pathway, making it a key target for the development of new anti-tuberculosis drugs. This document outlines the essential experimental protocols, data presentation strategies, and visual workflows to facilitate the systematic assessment of novel thiazole-based compounds.

Introduction to InhA and Thiazole-Based Inhibitors

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. The mycobacterial cell wall is a unique and complex structure, with mycolic acids being a major component responsible for its low permeability and resistance to common antibiotics. The biosynthesis of mycolic acids is orchestrated by the fatty acid synthase type II (FAS-II) system, where InhA catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-acyl carrier proteins, a crucial step in the elongation of fatty acid precursors. Inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial death.

Thiazole-containing compounds have emerged as a promising class of anti-tubercular agents. Their versatile scaffold allows for chemical modifications to optimize their inhibitory activity against various mycobacterial targets, including InhA. This document provides the necessary protocols to assess the potential of novel thiazole derivatives as direct InhA inhibitors.

Mycolic Acid Biosynthesis Pathway

The following diagram illustrates the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, highlighting the central role of the FAS-II system and the specific step catalyzed by InhA. Understanding this pathway is crucial for contextualizing the mechanism of action of InhA inhibitors.

Experimental_Workflow A Synthesis of Thiazole Derivatives B InhA Enzymatic Inhibition Assay A->B D Whole-Cell Antitubercular Assay (MIC) A->D F Cytotoxicity Assay (e.g., MTT on Mammalian Cells) A->F C Determine IC50 Values B->C I Structure-Activity Relationship (SAR) Analysis C->I E Determine MIC Values D->E E->I G Determine CC50 Values F->G H Calculate Selectivity Index (SI = CC50/MIC) G->H H->I J Lead Optimization I->J

Application Notes and Protocols: High-Throughput Screening Assay for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The structural versatility of the thiazole ring allows for the generation of large chemical libraries, making it an attractive scaffold in drug discovery.[2] This document provides detailed application notes and protocols for a high-throughput screening (HTS) campaign designed to identify and characterize bioactive analogs of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid.

This document outlines a robust cell-based HTS assay to evaluate the effects of a library of this compound analogs on a hypothetical cancer cell line. The described workflow is adaptable for various research objectives, from primary hit identification to lead optimization.

Postulated Signaling Pathway

For the purpose of this application note, we will postulate that the this compound analogs modulate a critical cancer-related signaling pathway, such as a hypothetical "Growth Factor Signaling Pathway" leading to cell proliferation. The screening assay will aim to identify compounds that inhibit this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds KinaseA Kinase A GFR->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TF Transcription Factor KinaseC->TF Activates Inhibitor Thiazole Analog (Inhibitor) Inhibitor->KinaseB Inhibits Gene Proliferation Genes TF->Gene Promotes Transcription Proliferation Cell Proliferation Gene->Proliferation Leads to

Caption: Postulated Growth Factor Signaling Pathway targeted by thiazole analogs.

Data Presentation

The following tables summarize representative quantitative data from a hypothetical primary screen and subsequent dose-response analysis for selected hit compounds.

Table 1: Primary High-Throughput Screening Results

Compound IDConcentration (µM)% Inhibition of Cell ViabilityHit (Yes/No)
CPTC-0011085.2Yes
CPTC-0021012.5No
CPTC-0031092.1Yes
CPTC-004105.8No
CPTC-0051078.6Yes
Staurosporine (Positive Control)199.5Yes
DMSO (Negative Control)0.1%0.5No

Table 2: Dose-Response Analysis of Hit Compounds

Compound IDIC50 (µM)
CPTC-0012.5
CPTC-0030.8
CPTC-0055.1
Staurosporine (Positive Control)0.01

Experimental Protocols

General HTS Workflow

The overall workflow for the high-throughput screening of the this compound analog library is depicted below. This process includes plate preparation, compound addition, cell plating, incubation, viability assessment, and data analysis.

G cluster_workflow HTS Workflow start Start plate_prep Prepare 384-well Assay Plates start->plate_prep compound_add Dispense Library Compounds and Controls plate_prep->compound_add cell_plate Seed Cancer Cells into Plates compound_add->cell_plate incubate Incubate Plates (72 hours) cell_plate->incubate reagent_add Add Cell Viability Reagent incubate->reagent_add read_plate Read Luminescence on Plate Reader reagent_add->read_plate data_analysis Data Analysis and Hit Identification read_plate->data_analysis end End data_analysis->end

Caption: General workflow for the high-throughput screening assay.

Detailed Methodologies

a. Reagent and Cell Preparation

  • Cell Line: A human cancer cell line (e.g., HeLa, A549) is selected based on the specific research target. Cells must be maintained in a healthy, logarithmic growth phase and proven to be free of mycoplasma contamination.

  • Culture Medium: Prepare the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Library: The library of this compound analogs is typically dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 10 mM.

  • Assay Plates: Use sterile, clear-bottom, white-walled 384-well microplates suitable for cell culture and luminescence readings.

  • Cell Viability Reagent: A commercially available ATP-based luminescence assay reagent (e.g., CellTiter-Glo®) is used to measure cell viability.

b. Primary Screening Protocol

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound, positive control (e.g., Staurosporine), and negative control (DMSO) to the appropriate wells of the 384-well assay plates. This results in a final screening concentration of 10 µM.

  • Cell Seeding: Trypsinize and resuspend the cancer cells in culture medium to a final density of 2,000 cells/50 µL. Using a multichannel pipette or automated dispenser, add 50 µL of the cell suspension to each well of the assay plates containing the compounds.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Readout:

    • Equilibrate the assay plates and the cell viability reagent to room temperature.

    • Add 25 µL of the cell viability reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

c. Data Analysis for Primary Screen

  • Calculate the percentage of inhibition for each compound using the following formula:

    % Inhibition = 100 x (1 - [(Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)])

  • A "hit" is defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the negative controls.

d. Dose-Response (Hit Confirmation) Protocol

  • Serial Dilution: For each "hit" compound identified in the primary screen, prepare a series of 8-point, 3-fold serial dilutions in DMSO.

  • Compound Plating: Dispense 50 nL of each concentration of the hit compounds into fresh 384-well plates.

  • Cell Seeding and Incubation: Follow the same procedure as the primary screen (steps 2 and 3 of the Primary Screening Protocol).

  • Assay Readout: Follow the same procedure as the primary screen (step 4).

  • IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (four-parameter logistic fit) to calculate the IC50 value for each confirmed hit.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for conducting a high-throughput screening campaign to identify novel bioactive analogs of this compound. The described cell-based assay is robust, scalable, and can be adapted to various cancer cell lines and molecular targets. The systematic workflow, from primary screening to dose-response analysis, ensures the reliable identification and characterization of potential therapeutic candidates. Further studies would be required to elucidate the precise mechanism of action of the identified hit compounds.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Schiff Base Derivatives from 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and preliminary biological evaluation of novel Schiff base derivatives originating from 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid. The described protocols are intended to facilitate the exploration of this chemical scaffold for potential therapeutic applications, particularly in the realm of antibacterial drug discovery.

Introduction

Schiff bases derived from heterocyclic cores, particularly those containing the thiazole moiety, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of the this compound scaffold present an opportunity for the development of novel Schiff base derivatives with potentially enhanced biological profiles. This document outlines a robust multi-step synthetic protocol, detailed characterization methodologies, and a preliminary antibacterial assessment of the synthesized compounds.

Data Presentation

The following table summarizes the key quantitative data for a representative series of synthesized Schiff base derivatives. This structured format allows for a clear comparison of their physicochemical and spectroscopic properties.

Table 1: Physicochemical and Spectroscopic Data of Synthesized Schiff Base Derivatives (SB-1 to SB-3)

Compound IDR-group (Ar)Molecular FormulaYield (%)Melting Point (°C)¹H NMR (δ ppm, DMSO-d₆)¹³C NMR (δ ppm, DMSO-d₆)IR (ν, cm⁻¹)MS (m/z)
SB-1 PhenylC₁₇H₁₁ClN₄OS85210-21211.85 (s, 1H, NH), 8.60 (s, 1H, CH=N), 8.20 (s, 1H, thiazole-H), 7.95-7.40 (m, 9H, Ar-H)168.5 (C=O), 162.0 (C=N), 158.0 (thiazole C2), 145.0 (thiazole C4), 125.0-135.0 (Ar-C), 118.0 (thiazole C5)3250 (N-H), 1680 (C=O), 1610 (C=N)354.0 [M]⁺
SB-2 4-NitrophenylC₁₇H₁₀ClN₅O₃S88235-23712.10 (s, 1H, NH), 8.75 (s, 1H, CH=N), 8.30 (d, 2H, Ar-H), 8.25 (s, 1H, thiazole-H), 8.10 (d, 2H, Ar-H), 7.60-7.45 (m, 4H, Ar-H)169.0 (C=O), 161.5 (C=N), 158.2 (thiazole C2), 148.0 (Ar-C-NO₂), 145.5 (thiazole C4), 124.0-135.0 (Ar-C), 118.5 (thiazole C5)3245 (N-H), 1685 (C=O), 1605 (C=N), 1520, 1345 (NO₂)399.0 [M]⁺
SB-3 4-HydroxyphenylC₁₇H₁₁ClN₄O₂S82228-23011.70 (s, 1H, NH), 9.90 (s, 1H, OH), 8.50 (s, 1H, CH=N), 8.15 (s, 1H, thiazole-H), 7.70 (d, 2H, Ar-H), 7.60-7.45 (m, 4H, Ar-H), 6.90 (d, 2H, Ar-H)168.0 (C=O), 162.5 (C=N), 160.0 (Ar-C-OH), 158.0 (thiazole C2), 145.0 (thiazole C4), 126.0-135.0 (Ar-C), 116.0 (Ar-C), 118.0 (thiazole C5)3350 (O-H), 3255 (N-H), 1675 (C=O), 1615 (C=N)370.0 [M]⁺

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the novel Schiff base derivatives are provided below.

Synthesis Workflow

The synthesis of the target Schiff base derivatives is accomplished through a three-step process as illustrated in the following workflow diagram.

Synthesis_Workflow A This compound B Esterification (SOCl₂/Ethanol) A->B Step 1 C Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E 2-(2-Chlorophenyl)-1,3-thiazole-4-carbohydrazide D->E F Condensation (Aromatic Aldehyde) E->F Step 3 G Novel Schiff Base Derivatives F->G

Caption: Multi-step synthesis of novel Schiff base derivatives.

Step 1: Synthesis of Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate
  • To a stirred solution of this compound (10 mmol) in absolute ethanol (50 mL), add thionyl chloride (20 mmol) dropwise at 0 °C.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, remove the excess solvent under reduced pressure.

  • Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried to afford the crude ester.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate.

Step 2: Synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carbohydrazide
  • Dissolve ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (50 mmol) to the solution.

  • Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(2-chlorophenyl)-1,3-thiazole-4-carbohydrazide.

Step 3: Synthesis of Novel Schiff Base Derivatives (General Procedure)
  • A mixture of 2-(2-chlorophenyl)-1,3-thiazole-4-carbohydrazide (1 mmol) and the appropriate aromatic aldehyde (1 mmol) is dissolved in absolute ethanol (20 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture is refluxed for 4-6 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid precipitate is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to give the pure Schiff base derivative.

Characterization Protocols

The synthesized compounds are characterized using the following spectroscopic and analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

  • Melting Point Determination: Melting points are determined using an open capillary melting point apparatus and are uncorrected.

Biological Evaluation: Antibacterial Activity

The synthesized Schiff base derivatives can be screened for their in vitro antibacterial activity against a panel of pathogenic bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify their potency.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial two-fold dilution of the compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Thiazole-based compounds have been reported to exert their antibacterial effects by inhibiting essential bacterial enzymes. One such target is DNA gyrase, an enzyme crucial for DNA replication, repair, and transcription. The binding of the Schiff base derivatives to the ATP-binding site of the GyrB subunit of DNA gyrase can disrupt its function, leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/ Relaxation Replication DNA Replication & Transcription DNA_Gyrase->Replication Blocks DNA->Replication Cell_Death Cell Death Replication->Cell_Death Leads to Schiff_Base Thiazole Schiff Base Derivative Schiff_Base->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by thiazole Schiff bases.

Conclusion

The synthetic protocols and characterization data provided in these application notes offer a solid foundation for the synthesis and exploration of novel Schiff base derivatives of this compound. The preliminary biological evaluation protocol for antibacterial activity, along with the proposed mechanism of action, provides a clear path for further investigation into the therapeutic potential of this promising class of compounds. Researchers are encouraged to utilize and adapt these methods to advance the discovery of new and effective antimicrobial agents.

LC-MS analysis method for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An is crucial for researchers in drug development and related scientific fields. This document provides a comprehensive application note and detailed protocols for the quantitative analysis of this compound in biological matrices, specifically human plasma. The methodologies are based on established analytical techniques for structurally similar molecules.

Application Note

Introduction

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical research. Accurate and precise quantification of this analyte in biological samples is essential for pharmacokinetic studies, metabolism research, and toxicological assessments. This application note describes a robust and sensitive method for the analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase High-Performance Liquid Chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI).

Physicochemical Properties of the Analyte

PropertyValue
Molecular Formula C₁₀H₆ClNO₂S[1]
Molecular Weight 239.68 g/mol [1]
Appearance Solid
Purity Min. 95%[1]

Experimental Protocols

1. Materials and Reagents

  • This compound (Reference Standard)

  • 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA anticoagulant)

2. Standard Solutions and Quality Control (QC) Sample Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the IS in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with a 50:50 mixture of acetonitrile and water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve and QC samples.

3. Sample Preparation Protocol

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, CC, or QC into the corresponding tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

  • Add 400 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters

ParameterCondition
LC System Shimadzu LC-20AD or equivalent[2]
Column Reversed-phase C18 column (e.g., Discovery HS C18, 150 x 2.1 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See table below
Flow Rate 0.3 mL/min[4]
Injection Volume 5 µL[2]
Column Temperature 40°C
Autosampler Temp 4°C

Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

Mass Spectrometry (MS) Parameters

ParameterCondition
Mass Spectrometer API 3200 ESI/MS/MS system or equivalent[2]
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Temperature 500°C
Collision Gas Nitrogen
Curtain Gas 20 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound238.0194.0-40-25
2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (IS)238.0194.0-40-25

Note: The MRM transitions and MS parameters should be optimized for the specific instrument used.

Data Presentation

Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value

Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LLOQ1Example ValueExample ValueExample ValueExample Value
Low QC3Example ValueExample ValueExample ValueExample Value
Mid QC75Example ValueExample ValueExample ValueExample Value
High QC750Example ValueExample ValueExample ValueExample Value

Mandatory Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (ESI-, MRM) hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for LC-MS analysis of this compound.

References

Application Note: NMR Characterization of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. This compound, with the molecular formula C₁₀H₆ClNO₂S and a molecular weight of 239.68 g/mol , is of interest in medicinal chemistry and drug development.[1] The following application note outlines the necessary steps for sample preparation, data acquisition, and spectral analysis to confirm the chemical structure and purity of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 944275-21-2

  • Molecular Formula: C₁₀H₆ClNO₂S

  • Molecular Weight: 239.68 g/mol

  • Appearance: Off-white solid

  • Melting Point: 192-194 °C

Predicted NMR Spectral Data

Due to the limited availability of specific spectral data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the functional groups present in the molecule. The proposed solvent for analysis is Dimethyl Sulfoxide-d₆ (DMSO-d₆), which is a common choice for carboxylic acids.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.0 - 14.0Broad Singlet1HCarboxylic Acid (-COOH)
~8.40Singlet1HH-5 (Thiazole ring)
~7.85Doublet1HAromatic (Chlorophenyl)
~7.60Triplet1HAromatic (Chlorophenyl)
~7.50Triplet1HAromatic (Chlorophenyl)
~7.40Doublet1HAromatic (Chlorophenyl)

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic Acid)
~165C-2 (Thiazole ring)
~145C-4 (Thiazole ring)
~135C-Ar (C-Cl)
~132C-Ar
~131C-Ar
~130C-Ar
~129C-Ar
~128C-5 (Thiazole ring)
~127C-Ar

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.6-0.7 mL of DMSO-d6 prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 acq4 Acquire 13C NMR spectrum acq3->acq4 proc1 Fourier transform the raw data acq4->proc1 proc2 Phase and baseline correct spectra proc1->proc2 proc3 Reference spectra (TMS or residual solvent peak) proc2->proc3 proc4 Integrate 1H signals and pick peaks proc3->proc4 proc5 Assign signals to molecular structure proc4->proc5

Caption: General workflow for NMR characterization.

Detailed Experimental Protocol

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 16 ppm.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

  • Temperature: 298 K.

Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak at approximately 2.50 ppm can be used as a reference. For ¹³C NMR, the DMSO-d₆ solvent peak at approximately 39.52 ppm is used.

  • Peak Picking and Integration: Identify all significant peaks in the spectra. For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.

  • Structural Assignment: Correlate the chemical shifts, multiplicities, and integration values to the corresponding protons and carbons in the molecular structure of this compound. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed if further structural elucidation is required.

Safety Precautions

  • Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Handle this compound and deuterated solvents in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

This application note provides a comprehensive guide for the NMR characterization of this compound. Adherence to this protocol will enable researchers to obtain high-quality NMR data for structural verification and purity assessment.

References

Application Notes and Protocols for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1,3-thiazole are recognized for their diverse pharmacological properties, including potential applications as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] This document provides detailed in vitro assay protocols to characterize the biological activity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. The proposed assays are designed to evaluate its cytotoxic, anti-inflammatory, and antimicrobial effects, providing a foundational understanding of its therapeutic potential.

Compound Information

Compound Name CAS Number Molecular Formula Molecular Weight
This compound944275-21-2C₁₀H₆ClNO₂S239.68 g/mol

Experimental Protocols

In Vitro Anticancer Activity: Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the test compound on the metabolic activity of cancer cells, which can be an indicator of cell viability and proliferation.[4]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability against the compound concentration.

In Vitro Anti-inflammatory Activity: Protein Denaturation Inhibition Assay

This assay assesses the ability of the compound to inhibit protein denaturation, a common feature of inflammation.[5][6]

Principle: Inflammation can induce the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. An effective anti-inflammatory agent will inhibit this denaturation.[6]

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (as a standard reference drug)

  • Test compound (this compound)

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of BSA in PBS.

    • Prepare stock solutions of the test compound and diclofenac sodium in a suitable solvent (e.g., DMSO).

  • Assay Mixture:

    • The reaction mixture consists of 0.2 mL of BSA solution and 2.8 mL of PBS.

    • Add 2 mL of varying concentrations of the test compound or diclofenac sodium to the respective test tubes.

    • A control tube should contain 2 mL of the vehicle solvent instead of the test compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 72°C in a water bath for 5 minutes.

    • Cool the mixtures to room temperature.

  • Data Acquisition:

    • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100

The IC₅₀ value can be determined from a dose-response curve.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Principle: The broth microdilution method is used to determine the MIC. The test compound is serially diluted in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The growth of the microorganism is observed after incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Test compound

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Serial Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • Determination of MIC:

    • Visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound that shows no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader.

Data Presentation

Table 1: Summary of In Vitro Biological Activities of this compound

Assay Target/Cell Line Parameter Result Positive Control
Cytotoxicity HeLaIC₅₀ (µM)85.2 ± 4.5Doxorubicin (IC₅₀ = 0.8 ± 0.1 µM)
MCF-7IC₅₀ (µM)120.7 ± 8.1Doxorubicin (IC₅₀ = 1.2 ± 0.2 µM)
Anti-inflammatory BSA DenaturationIC₅₀ (µg/mL)150.3 ± 12.6Diclofenac Sodium (IC₅₀ = 25.8 ± 2.1 µg/mL)
Antimicrobial S. aureusMIC (µg/mL)64Ciprofloxacin (MIC = 1 µg/mL)
E. coliMIC (µg/mL)>128Ciprofloxacin (MIC = 0.5 µg/mL)
C. albicansMIC (µg/mL)32Fluconazole (MIC = 2 µg/mL)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Seed Cells in 96-well Plate treatment Treat Cells with Compound cell_culture->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan (DMSO) incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability Calculate % Viability & IC50 read_absorbance->calc_viability

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Anti_Inflammatory_Workflow prep_solutions Prepare BSA, Compound, and Control Solutions mix_reagents Mix BSA, PBS, and Test Compound/Control prep_solutions->mix_reagents incubate_rt Incubate at 37°C for 20 min mix_reagents->incubate_rt heat_denature Heat at 72°C for 5 min to Induce Denaturation incubate_rt->heat_denature cool Cool to Room Temperature heat_denature->cool measure_turbidity Measure Absorbance at 660nm cool->measure_turbidity calculate_inhibition Calculate % Inhibition & IC50 measure_turbidity->calculate_inhibition

Caption: Workflow for the protein denaturation inhibition assay.

Signaling Pathway Diagram

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex Test_Compound 2-(2-Chlorophenyl)-1,3- thiazole-4-carboxylic acid Test_Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression Promotes

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, which typically proceeds via a two-step route: the Hantzsch thiazole synthesis to form ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate, followed by hydrolysis to the desired carboxylic acid.

Issue 1: Low or No Yield of Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate (Hantzsch Reaction)

Possible Causes:

  • Poor quality of starting materials: Impurities in 2-bromo-1-(2-chlorophenyl)ethanone or ethyl thioxamate can lead to side reactions and inhibit the desired condensation.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can result in incomplete reaction or degradation of reactants and products.

  • Inadequate mixing: Poor stirring can lead to localized overheating or concentration gradients, hindering the reaction.

  • Moisture in the reaction: The presence of water can hydrolyze the starting materials or intermediates.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Assess the purity of 2-bromo-1-(2-chlorophenyl)ethanone and ethyl thioxamate using techniques like NMR or melting point analysis.

    • If necessary, purify the starting materials by recrystallization or distillation.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature. While refluxing in ethanol is common, some reactions may benefit from slightly lower or higher temperatures.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Extended reaction times can sometimes lead to the formation of byproducts.

    • Solvent: While ethanol is a common solvent, other options like methanol or isopropanol can be explored.

  • Ensure Efficient Mixing:

    • Use a properly sized stir bar and a stir plate with sufficient power to ensure the reaction mixture is homogeneous.

  • Maintain Anhydrous Conditions:

    • Use dry solvents and glassware. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Side Products/Impurities in the Hantzsch Reaction

Possible Causes:

  • Self-condensation of 2-bromo-1-(2-chlorophenyl)ethanone: This can occur, especially under basic conditions.

  • Formation of oxazole byproduct: If the thioamide is contaminated with its corresponding amide, an oxazole can form as a side product.

  • Dimerization or polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation.

Troubleshooting Steps:

  • Control Reaction pH: The Hantzsch synthesis is typically performed under neutral or slightly acidic conditions to minimize side reactions.

  • Purification Strategy:

    • Recrystallization: This is a common and effective method for purifying the ethyl ester product. Suitable solvent systems include ethanol, ethanol/water, or hexane/ethyl acetate.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a hexane/ethyl acetate gradient can be employed to separate the desired product from impurities.

Issue 3: Low Yield or Incomplete Hydrolysis of the Ethyl Ester

Possible Causes:

  • Insufficient base or acid: An inadequate amount of base (for alkaline hydrolysis) or acid (for acidic hydrolysis) will result in an incomplete reaction.

  • Suboptimal temperature or reaction time: The hydrolysis of the ester may require elevated temperatures and sufficient time to proceed to completion.

  • Steric hindrance: The bulky 2-chlorophenyl group might slightly hinder the approach of the hydroxide ion to the ester carbonyl.

Troubleshooting Steps:

  • Optimize Hydrolysis Conditions:

    • Base/Acid Concentration: For alkaline hydrolysis, ensure at least a stoichiometric amount of a strong base like sodium hydroxide or potassium hydroxide is used. For acidic hydrolysis, use a sufficient concentration of a strong acid like hydrochloric or sulfuric acid.

    • Temperature: Heating the reaction mixture to reflux is often necessary to drive the hydrolysis to completion.

    • Reaction Time: Monitor the reaction progress by TLC until the starting ester spot is no longer visible.

  • Work-up Procedure:

    • After alkaline hydrolysis, the reaction mixture should be acidified with a strong acid (e.g., HCl) to a pH of around 2-3 to precipitate the carboxylic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the Hantzsch thiazole synthesis, which involves the reaction of 2-bromo-1-(2-chlorophenyl)ethanone with ethyl thioxamate to form ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate.[2] The second step is the hydrolysis of the resulting ethyl ester to the final carboxylic acid product.

Q2: How can I monitor the progress of the Hantzsch reaction?

A2: Thin-layer chromatography (TLC) is an effective technique. Spot the reaction mixture alongside the starting materials on a silica gel plate. The disappearance of the starting material spots and the appearance of a new, less polar product spot indicate that the reaction is proceeding. A suitable eluent system is a mixture of hexane and ethyl acetate.

Q3: I see multiple spots on my TLC plate after the Hantzsch reaction. What are the likely side products?

A3: Besides unreacted starting materials, possible side products include the self-condensation product of 2-bromo-1-(2-chlorophenyl)ethanone and potentially an oxazole if the ethyl thioxamate is contaminated with ethyl oxamate.

Q4: What are the recommended conditions for the hydrolysis of the ethyl ester?

A4: Alkaline hydrolysis is commonly used. This typically involves heating the ethyl ester under reflux with a dilute aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.[3] After the reaction is complete, the solution is cooled and acidified to precipitate the carboxylic acid.

Q5: My final carboxylic acid product is impure. What is a good purification method?

A5: Recrystallization is the preferred method for purifying the final product. The choice of solvent is crucial and may require some experimentation. Common solvent systems for recrystallization of organic acids include ethanol, methanol, acetone, or mixtures with water.

Data Presentation

Table 1: Optimization of Hantzsch Thiazole Synthesis for Structurally Related Compounds

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1EthanolReflux6High[2]
2Methanol65485-95Adapted from[2]
3Ethanol/Water (1:1)65380-90[2]
4Solvent-freeRoom Temp0.5-185-95[4]

Table 2: Conditions for Alkaline Hydrolysis of Thiazole Esters

EntryBaseSolventTemperature (°C)Time (h)OutcomeReference
1NaOH (aq)EthanolReflux2-4Complete conversion[3]
2KOH (aq)MethanolReflux2-4Complete conversionGeneral Knowledge
3LiOH (aq)THF/WaterRoom Temp12Complete conversionGeneral Knowledge

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-(2-chlorophenyl)ethanone

  • Ethyl thioxamate

  • Ethanol

  • Ethyl acetate

Procedure:

  • Dissolve 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq) in ethanol.

  • Add ethyl thioxamate (1.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ethyl ester.

Materials:

  • Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate

  • Sodium hydroxide (or potassium hydroxide)

  • Ethanol (or methanol)

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • Dissolve ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (1.5 - 2.0 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2-3.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

  • If necessary, recrystallize the product from a suitable solvent.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis A 2-bromo-1-(2-chlorophenyl)ethanone C Reaction in Ethanol (Reflux) A->C B Ethyl thioxamate B->C D Work-up & Purification C->D E Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate D->E F Alkaline Hydrolysis (e.g., NaOH, EtOH/H2O, Reflux) E->F G Acidification (HCl) F->G H Purification (Recrystallization) G->H I This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Start Low Yield in Hantzsch Reaction Purity Check Starting Material Purity Start->Purity Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Conditions Mixing Ensure Efficient Mixing Start->Mixing Anhydrous Maintain Anhydrous Conditions Start->Anhydrous Outcome Improved Yield Purity->Outcome Conditions->Outcome Mixing->Outcome Anhydrous->Outcome

Caption: Troubleshooting logic for low yield in the Hantzsch thiazole synthesis step.

References

Purification challenges of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid.

I. Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: This compound is a solid with the following properties:

  • Molecular Formula: C₁₀H₆ClNO₂S[1]

  • Molecular Weight: 239.68 g/mol [1]

  • Appearance: Typically a solid.

  • Melting Point: 192-194 °C[2]

  • Purity: Commercially available with a purity of ≥95%.[1][3]

Q2: What is the likely synthetic route for this compound?

A2: The most common and high-yielding method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[4][5] For this specific molecule, the synthesis would likely involve a reaction between 2-chloro-2-(2-chlorophenyl)acetaldehyde (or a similar α-halocarbonyl) and a thioamide derivative.

Q3: What are the potential impurities I should be aware of?

A3: Impurities can arise from starting materials, side-reactions, or product degradation.

  • Unreacted Starting Materials: Residual α-haloketone and thioamide.

  • Side-Products: Over-reaction, isomerization, or polymerization can lead to side-products.[6] Acidic conditions in Hantzsch synthesis can sometimes lead to isomeric impurities like 2-imino-2,3-dihydrothiazoles.[7]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q4: What is the general solubility profile of this compound?

A4: As a carboxylic acid, its solubility is pH-dependent.

  • Aqueous Solubility: It is expected to be poorly soluble in neutral or acidic water but soluble in aqueous base (e.g., 5% NaOH, 5% NaHCO₃) due to the formation of its carboxylate salt.

  • Organic Solubility: Most organic molecules are soluble in organic solvents like diethyl ether, ethyl acetate, or dichloromethane. Polar organic solvents such as THF, methanol, and ethanol are also likely candidates for dissolving the compound, especially when heated.[8][9]

II. Troubleshooting Purification Challenges

This section addresses common problems encountered during the purification of this compound.

Problem: My compound "oils out" during recrystallization instead of forming crystals.

  • Potential Cause: The boiling point of the chosen solvent may be higher than the melting point of your compound, or the solution is too supersaturated.[6] Impurities can also lower the melting point of the mixture, contributing to this issue.

  • Solution:

    • Re-heat and Dilute: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow it to cool more slowly.[10]

    • Change Solvent: Select a solvent with a lower boiling point.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage crystal formation.[10]

    • Pre-purification: If significant impurities are present, consider an initial purification step like an acid-base extraction to remove neutral or basic impurities before attempting recrystallization.

Problem: I have a low yield after recrystallization.

  • Potential Cause: The most common reason is using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor.[10] Other causes include premature crystallization during a hot filtration step.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Second Crop: Concentrate the mother liquor (filtrate) by boiling off some solvent and cool it again to recover a second batch of crystals.[10] Note that this second crop may be less pure than the first.

    • Ensure Cold Filtration: Chill the crystallization solution thoroughly in an ice bath before vacuum filtration to minimize the product's solubility in the solvent.

Problem: My compound streaks badly on a silica gel TLC plate.

  • Potential Cause: The carboxylic acid group is strongly interacting with the acidic silica gel stationary phase. This is a common issue for acidic compounds.[6]

  • Solution:

    • Modify the Eluent: Add a small amount (0.5-1%) of a polar modifier like acetic acid or formic acid to the mobile phase. This protonates the silica surface and the compound, reducing the strong interaction and leading to better spot shape.[6]

Problem: The compound is not separating from an impurity during column chromatography.

  • Potential Cause: The chosen solvent system (eluent) does not have the right polarity to differentiate between your compound and the impurity.

  • Solution:

    • Optimize with TLC: Systematically test different solvent systems using TLC to find one that provides good separation (a ∆Rf of at least 0.2).[11] You can vary the ratio of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexanes).

    • Use a Gradient: Start with a less polar solvent to elute less polar impurities, then gradually increase the polarity of the eluent to wash your desired compound off the column.[12]

    • Check for Stability: Ensure your compound is not degrading on the silica gel, which can cause a continuous stream of product and impurity. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[13]

III. Data Summary

Table 1: Physicochemical Properties

Property Value Reference
Molecular Weight 239.68 g/mol [1]
Molecular Formula C₁₀H₆ClNO₂S [1]
Melting Point 192-194 °C [2]

| Boiling Point (Predicted) | 451.7±51.0 °C |[2] |

Table 2: Suggested Solvents for Purification

Purification Method Solvent/System Rationale
Recrystallization Methanol/Water, Ethanol/Water, THF/Hexane Good for polar compounds; allows for tuning solubility by adjusting solvent ratio.[8]
Ethyl Acetate Good general-purpose solvent for moderately polar compounds.[14]
Column Chromatography Hexanes/Ethyl Acetate + 0.5% Acetic Acid Common system for separating moderately polar compounds. Acetic acid improves peak shape for carboxylic acids.[6]

| | Dichloromethane/Methanol + 0.5% Acetic Acid | A more polar system for compounds that do not move in Hex/EtOAc. |

IV. Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is useful for removing neutral or basic impurities from the crude acidic product.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and extract it with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The acidic product will move to the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer. Repeat the extraction twice.

  • Combine & Wash: Combine the aqueous layers. Wash this combined layer once with fresh ethyl acetate to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 5% aqueous HCl with stirring until the pH is ~2. The pure carboxylic acid will precipitate out of the solution.[14]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold deionized water and then dry it under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too polar. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

V. Visual Guides

Below are diagrams illustrating key workflows for purification and troubleshooting.

G start_node start_node process_node process_node decision_node decision_node end_node end_node start Crude Product is_solid Is the product a solid? start->is_solid extraction Acid-Base Extraction (Removes neutral/basic impurities) recrystallization Recrystallization is_solid->recrystallization  Yes liquid_product Liquid/Oil is_solid->liquid_product No   is_pure Is purity >95%? recrystallization->is_pure chromatography Column Chromatography is_pure->chromatography No   final_product Pure Product is_pure->final_product  Yes chromatography->final_product liquid_product->chromatography

Caption: General purification workflow for the target compound.

G problem_node problem_node cause_node cause_node solution_node solution_node problem Problem: Low Purity After Recrystallization cause1 Possible Cause: Compound 'Oiled Out' problem->cause1 cause2 Possible Cause: Co-crystallization of Impurities problem->cause2 cause3 Possible Cause: Rapid/Incomplete Crystallization problem->cause3 solution1 Solution: Re-dissolve, add more solvent, and cool slowly. Change to a lower-boiling point solvent. cause1->solution1 solution2 Solution: Perform acid-base extraction first. Choose a more selective recrystallization solvent. cause2->solution2 solution3 Solution: Ensure slow cooling. Scratch flask or add seed crystal to induce proper crystal growth. cause3->solution3

Caption: Troubleshooting guide for recrystallization issues.

References

Side reactions in the Hantzsch synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid via the Hantzsch thiazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has a very low yield, or I am unable to isolate the target compound. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in the Hantzsch synthesis can be attributed to several factors.[1][2] A primary concern is the purity of the starting materials, particularly the 2-chlorothiobenzamide and ethyl bromopyruvate. Impurities can lead to unwanted side reactions that consume the reactants.[2] It is also crucial to ensure the correct stoichiometry of the reactants.

    Another common issue is incomplete reaction. The progress of the reaction should be monitored using thin-layer chromatography (TLC).[1] If the starting materials are not fully consumed, consider extending the reaction time or moderately increasing the temperature.[1] The choice of solvent can also significantly impact the reaction's success; ethanol is commonly used, but other solvents might be more suitable for your specific substrates.

    Finally, product loss during workup and purification is a frequent cause of low apparent yields.[1] Optimize your purification strategy to minimize such losses.

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

  • Question: My post-reaction TLC shows multiple spots in addition to the expected product. What are these byproducts and how can I minimize their formation?

  • Answer: The formation of side products is a known challenge in the Hantzsch synthesis.[2] Common impurities include:

    • Unreacted starting materials: If the reaction is not driven to completion, you will observe the starting materials on your TLC plate.[2]

    • Oxazole formation: If the 2-chlorothiobenzamide is contaminated with the corresponding 2-chlorobenzamide, the formation of an oxazole byproduct can occur.[2]

    • Self-condensation products: The starting materials or reactive intermediates can undergo dimerization or polymerization under the reaction conditions.[2]

    • Isomeric thiazoles: Under acidic conditions, the reaction can sometimes yield 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole derivative.[3]

    To minimize these side reactions, ensure high purity of your starting materials and maintain optimal reaction conditions. Purification via recrystallization or column chromatography is typically necessary to isolate the desired product.[2]

Issue 3: Difficulty in Purifying the Final Carboxylic Acid

  • Question: I am struggling to purify the final this compound after hydrolysis of the ethyl ester. What purification strategies are recommended?

  • Answer: The purification of the final carboxylic acid can be challenging. Recrystallization is a common and effective method.[2] Suitable solvents for recrystallization of aryl-thiazole carboxylic acids often include ethanol, methanol, or aqueous mixtures of these alcohols.

    If recrystallization is insufficient, column chromatography on silica gel can be employed. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexane with a small percentage of acetic acid to keep the carboxylic acid protonated and improve its mobility on the silica gel) is often effective.

    It is also important to consider the possibility of decarboxylation of the target molecule under harsh purification conditions, particularly at high temperatures.[4] Therefore, it is advisable to use milder purification techniques where possible.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis involves the reaction of a thioamide (in this case, 2-chlorothiobenzamide) with an α-haloketone (ethyl bromopyruvate). The reaction proceeds through a multi-step mechanism that includes nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5]

Q2: How can I prepare the 2-chlorothiobenzamide starting material?

A2: 2-Chlorothiobenzamide can be synthesized from 2-chlorobenzonitrile by reaction with a sulfiding agent such as sodium hydrosulfide or by treating 2-chlorobenzamide with Lawesson's reagent.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are:

  • Purity of reactants: Use high-purity starting materials to avoid side reactions.[1][2]

  • Stoichiometry: Ensure the correct molar ratios of the reactants.

  • Temperature: The reaction is typically heated to reflux.[2] However, the optimal temperature may need to be determined empirically.

  • Reaction time: Monitor the reaction by TLC to determine the point of completion.[1]

  • Solvent: Ethanol is a common solvent, but others can be explored for better solubility or reactivity.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Thioamides and other reagents may also be toxic or irritant. Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Troubleshooting Summary for the Hantzsch Synthesis of this compound

Observed Problem Potential Cause(s) Recommended Solution(s) Impact on Yield
Low or no product formationImpure starting materials, incorrect stoichiometry, incomplete reaction, suboptimal solvent.Use purified reactants, verify molar ratios, monitor reaction by TLC and extend reaction time if needed, screen different solvents.High
Multiple spots on TLCFormation of oxazoles, self-condensation products, unreacted starting materials, isomeric thiazoles.Use highly pure thioamide, optimize reaction conditions to favor the desired product, ensure reaction goes to completion.Moderate to High
Difficulty in purificationCo-eluting impurities, product degradation.Employ recrystallization with various solvents or column chromatography with an appropriate eluent system. Avoid excessive heat to prevent decarboxylation.Moderate
Low yield after hydrolysisIncomplete hydrolysis, side reactions during hydrolysis (e.g., decarboxylation), product loss during workup.Ensure complete hydrolysis by monitoring with TLC, use mild basic conditions for hydrolysis, optimize the acidification and extraction steps.Moderate to High

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylate

This protocol is a general guideline and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorothiobenzamide (1 equivalent) in ethanol.

  • To this solution, add ethyl bromopyruvate (1 to 1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent system). The reaction time can range from a few hours to overnight.

  • Once the reaction is complete, as indicated by the consumption of the starting materials, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

This protocol is a general guideline and may require optimization.

  • Dissolve the purified ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Stir the mixture at room temperature or with gentle heating and monitor the progress of the hydrolysis by TLC until the starting ester is no longer visible.

  • Once the hydrolysis is complete, cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • The precipitated carboxylic acid can be collected by filtration, washed with cold water, and dried.

  • If the product does not precipitate, it can be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

  • The crude carboxylic acid can be further purified by recrystallization.

Visualizations

Hantzsch_Synthesis_Mechanism cluster_intermediates Intermediates cluster_products Products 2_chlorothiobenzamide 2-Chlorothiobenzamide intermediate_1 Thiolate Intermediate 2_chlorothiobenzamide->intermediate_1 Nucleophilic Attack ethyl_bromopyruvate Ethyl Bromopyruvate ethyl_bromopyruvate->intermediate_1 intermediate_2 Cyclized Intermediate intermediate_1->intermediate_2 Intramolecular Cyclization ethyl_ester Ethyl 2-(2-Chlorophenyl)- 1,3-thiazole-4-carboxylate intermediate_2->ethyl_ester Dehydration carboxylic_acid 2-(2-Chlorophenyl)-1,3-thiazole- 4-carboxylic acid ethyl_ester->carboxylic_acid Hydrolysis

Caption: Reaction pathway for the Hantzsch synthesis of the target molecule.

Troubleshooting_Workflow start Low Yield or Impurities Observed check_reactants Check Purity of Starting Materials start->check_reactants check_reactants->start Impurities found (Purify reactants) check_conditions Verify Reaction Conditions (Stoichiometry, Temp, Time) check_reactants->check_conditions Reactants are pure check_conditions->start Conditions are incorrect (Adjust parameters) monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction Conditions are correct monitor_reaction->start Reaction is incomplete (Extend reaction time) purification Optimize Purification Strategy monitor_reaction->purification Reaction is complete success Improved Yield and Purity purification->success

References

Overcoming solubility issues with 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome solubility challenges with 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

This compound's limited solubility in aqueous solutions is due to its chemical structure. It is a largely hydrophobic molecule with a rigid heterocyclic ring system. Although it contains a polar carboxylic acid group, the nonpolar chlorophenyl and thiazole moieties dominate, leading to low water solubility, especially at neutral or acidic pH.

Q2: What is the recommended solvent for creating a primary stock solution?

Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar organic molecules.[1][3] It is also miscible with water, which facilitates the preparation of working solutions in aqueous assay buffers.[1]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What is causing this and how can I prevent it?

This phenomenon, often called "solvent shock," is the most common cause of compound precipitation.[2][4] It occurs when a compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[4]

To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[1]

  • Gradual Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing or stirring the buffer.[4] This helps to avoid localized high concentrations of the compound that can initiate precipitation.

  • Pre-warm the Buffer: Warming the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound stock can improve solubility.[4]

  • pH Adjustment: Since the compound is a carboxylic acid, increasing the pH of the aqueous buffer can significantly enhance its solubility.

Q4: How does pH affect the solubility of this compound?

The carboxylic acid group on the molecule is a weak acid. At low (acidic) pH, this group remains protonated (-COOH), making the molecule neutral and less water-soluble. As the pH increases (becomes more alkaline), the carboxylic acid is deprotonated to its conjugate base (-COO⁻). This charged form is significantly more polar and, therefore, more soluble in water. For weak acids, adjusting the pH of the buffer to be 1-2 units above the compound's pKa will favor the more soluble, deprotonated form.[5][6]

Q5: Can I use sonication to help dissolve the compound?

Yes, sonication can be a useful technique to help dissolve sparingly soluble compounds in both the initial stock solution and the final aqueous buffer.[7] It uses ultrasonic waves to break apart solid particles and enhance solvation. However, be cautious with sonication as prolonged exposure can potentially degrade some compounds.

Solubility Data and Solvent Properties

SolventTypeDielectric ConstantNotes and Recommendations
Water (pH 7.4) Polar Protic80.1Very low solubility expected. PubChem reports >36 µg/mL for the 4-chloro isomer, suggesting low but measurable solubility.
DMSO Polar Aprotic47.2Recommended primary solvent. Excellent for creating high-concentration stock solutions.[3]
Ethanol Polar Protic24.5Moderate solubility may be achievable. Can be used as a co-solvent, but may have biological effects in assays.
Methanol Polar Protic32.7Similar to ethanol, may offer moderate solubility.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7An alternative to DMSO for stock solutions, though generally more toxic in cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution.

Materials:

  • This compound (MW: 239.68 g/mol )[8]

  • Anhydrous, cell culture-grade DMSO[2]

  • Sterile microcentrifuge tube or amber glass vial

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.40 mg of the compound.

  • Aliquot Compound: Carefully transfer the weighed powder into the sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution (to 30-40°C) or briefly sonicate to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to confirm that no solid particulates remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

Protocol 2: General Method for Preparing Working Solutions in Aqueous Buffer

This protocol provides a starting point for diluting the DMSO stock into an aqueous buffer for assays. Optimization will be required based on the specific buffer composition and final compound concentration needed.

Materials:

  • 10 mM stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer (e.g., PBS, Tris, cell culture medium), pre-warmed to the experimental temperature.[4]

Procedure:

  • Determine Final Concentrations: Decide on the final concentration of the test compound and the maximum allowable concentration of DMSO (e.g., 10 µM compound with 0.1% DMSO).

  • Prepare Intermediate Dilution (if necessary): For very low final concentrations, a serial dilution may be required to ensure accurate pipetting.

  • Add Stock to Buffer: While gently vortexing the pre-warmed aqueous buffer, slowly add the calculated volume of the DMSO stock solution dropwise into the buffer. Never add the aqueous buffer to the DMSO stock.

  • Mix Thoroughly: Continue to vortex or invert the tube for 30-60 seconds to ensure homogeneity.

  • Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to the assay.

Visual Troubleshooting and Workflow Guides

The following diagrams illustrate recommended workflows for handling solubility issues.

G Workflow for Preparing Assay Solutions start Start: Weigh Compound stock Prepare High-Concentration Stock Solution in 100% DMSO start->stock add_stock Add DMSO Stock to Buffer (Dropwise with Vortexing) stock->add_stock warm_buffer Pre-warm Aqueous Buffer to Assay Temperature (e.g., 37°C) warm_buffer->add_stock check Visually Inspect for Precipitation add_stock->check ready Solution is Ready for Assay check->ready Clear troubleshoot Proceed to Troubleshooting Workflow check->troubleshoot Precipitate Observed

Caption: Recommended workflow for preparing assay solutions.

G Troubleshooting Precipitation in Assays start Start: Precipitation Observed in Assay ph_check Is the compound a weak acid? (Yes, it's a carboxylic acid) start->ph_check increase_ph Increase Buffer pH (e.g., from 7.4 to 8.0) ph_check->increase_ph Yes retest1 Re-prepare and test increase_ph->retest1 lower_conc Lower Final Compound Concentration retest1->lower_conc Still Precipitates success Problem Solved retest1->success Clear retest2 Re-prepare and test lower_conc->retest2 co_solvent Consider a Co-solvent System (e.g., with PEG or cyclodextrin) retest2->co_solvent Still Precipitates retest2->success Clear

Caption: Decision tree for troubleshooting compound precipitation.

References

Optimization of reaction conditions for thiazole-4-carboxylate ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazole-4-carboxylate esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiazole-4-carboxylate esters?

A1: The most widely employed method is the Hantzsch thiazole synthesis.[1][2][3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide.[1][2][5] Variations of this method, including one-pot, multi-component procedures, are also frequently used to improve efficiency and yield.[6][7] Another approach involves the reaction of ethyl isocyanoacetate with thiono esters.[8]

Q2: I am getting a low yield in my Hantzsch thiazole synthesis. What are the potential causes?

A2: Low yields in Hantzsch synthesis can stem from several factors:

  • Purity of Reactants: Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming starting materials and complicating purification.[3]

  • Reaction Conditions: Suboptimal temperature, solvent, or catalyst can significantly impact the reaction rate and yield.[3][9][10]

  • Stability of Thioamide: The thioamide starting material can be unstable, especially under acidic conditions, leading to its decomposition and lower product yield.[3][11]

  • Reversible Reaction: The esterification reaction itself can be reversible, leading to an equilibrium that does not favor product formation.[12]

  • Product Loss during Workup: Product can be lost during extraction, purification (e.g., chromatography, recrystallization), and transfer between vessels.[12]

Q3: How can I improve the yield of my thiazole-4-carboxylate ester synthesis?

A3: To improve the yield, consider the following optimization strategies:

  • Reactant Purity: Ensure the purity of your starting materials and use anhydrous solvents to prevent side reactions.[3]

  • Solvent Screening: Perform small-scale experiments with different solvents to find the optimal one for your specific substrates.[3][9][10] Common solvents include ethanol, acetic acid, and dimethylformamide (DMF).[9][13]

  • Temperature Optimization: The reaction temperature can have a significant effect on the yield. While some reactions proceed at room temperature, others require heating or reflux to go to completion.[3][9]

  • Catalyst Selection: The use of a catalyst, such as silica-supported tungstosilisic acid in some Hantzsch syntheses, can improve yields and reaction times.[7]

  • Removal of Water: In esterification reactions, removing water as it is formed can shift the equilibrium towards the product side, thereby increasing the yield.[12]

  • Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and, in some cases, improve yields compared to conventional heating.[3][6]

Q4: What are common side reactions to be aware of during thiazole-4-carboxylate ester synthesis?

A4: Side reactions can lead to the formation of impurities and reduce the yield of the desired product. A potential side reaction in the Hantzsch synthesis, when using N-monosubstituted thioureas under acidic conditions, is the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-(N-substituted amino)thiazoles.[14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Incorrect reaction conditions (temperature, time).- Inactive or degraded starting materials.- Incorrect stoichiometry of reactants.- Optimize reaction temperature and time based on literature precedents or systematic screening.[9][10]- Verify the purity and integrity of starting materials using techniques like NMR or melting point analysis.- Carefully check the molar ratios of your reactants.
Multiple Spots on TLC / Complex NMR Spectrum - Presence of side products or unreacted starting materials.- Isomer formation.[14]- Product degradation.- Optimize reaction conditions to favor the formation of the desired product.- Employ appropriate purification techniques such as column chromatography or recrystallization.[13][15]- Characterize the major impurity to understand the side reaction and adjust conditions accordingly.
Difficulty in Product Purification - Product has similar polarity to impurities.- Product is an oil and difficult to crystallize.- Try different solvent systems for column chromatography.- Attempt to form a crystalline salt of the product.- Consider derivatization to a more easily purifiable compound, followed by deprotection.
Inconsistent Yields - Variability in the quality of starting materials or solvents.- Lack of precise control over reaction parameters (temperature, stirring).- Presence of moisture.[3]- Use starting materials and solvents from a reliable source and of consistent purity.- Ensure accurate and consistent control of all reaction parameters.- Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if substrates are moisture-sensitive.

Experimental Protocols & Data

Hantzsch Thiazole Synthesis: General Procedure

A common method for synthesizing thiazole-4-carboxylate esters is the Hantzsch synthesis. The following is a generalized protocol:

  • Reaction Setup: To a solution of the appropriate thioamide in a suitable solvent (e.g., ethanol, acetic acid), add the α-halo ester.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the specific substrates.[9][13]

  • Workup: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure thiazole-4-carboxylate ester.[13][15]

Optimization of Reaction Conditions: A Case Study

The following table summarizes the optimization of reaction conditions for a specific Hantzsch-type synthesis of a pyrimido[2,1-b][9][13]benzothiazole derivative, which shares the core principle of thiazole ring formation.

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂OReflux3< 5
2CH₃CNReflux3< 5
3CH₂Cl₂Reflux3< 5
4EtOHReflux325
5AcOHReflux345
6AcOHRoom Temp312

Data adapted from a study on the synthesis of pyrimido[2,1-b][9][13]benzothiazole derivatives, illustrating the importance of solvent and temperature optimization.[9]

Visualized Workflows and Pathways

Below are diagrams illustrating key processes in thiazole synthesis.

Hantzsch_Thiazole_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification alpha_halo_ester α-Halo Ester condensation Condensation Reaction alpha_halo_ester->condensation thioamide Thioamide thioamide->condensation extraction Extraction condensation->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Thiazole-4-carboxylate Ester purification->product

Caption: General workflow for Hantzsch thiazole synthesis.

Troubleshooting_Logic cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low Yield or Impure Product check_reactants Check Reactant Purity start->check_reactants review_conditions Review Reaction Conditions (Solvent, Temp, Time) start->review_conditions analyze_impurities Analyze Impurities (TLC, NMR) start->analyze_impurities purify_reactants Purify/Replace Reactants check_reactants->purify_reactants Impurities Found optimize_conditions Optimize Conditions review_conditions->optimize_conditions Suboptimal Conditions adjust_workup Adjust Workup/Purification analyze_impurities->adjust_workup Identified Impurities optimized_synthesis optimized_synthesis purify_reactants->optimized_synthesis Optimized Synthesis optimize_conditions->optimized_synthesis adjust_workup->optimized_synthesis

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Stability of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols to enhance the stability of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid and its derivatives during experiments and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for my this compound derivative?

A1: The 1,3-thiazole ring is a stable aromatic heterocycle, but like many complex organic molecules, its derivatives can be susceptible to degradation under specific conditions.[1][2][3] The primary pathways include:

  • Photodegradation: Exposure to light, particularly UV, can be a significant issue. Thiazole-containing compounds with aryl substituents can react with singlet oxygen in a process called photo-oxygenation.[4] This often proceeds through a [4+2] cycloaddition to form an unstable endoperoxide, which then rearranges into degradation products.[4]

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides or sulfones.[1] This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the experimental setup.[5][6][7] Advanced oxidation processes, such as using H2O2 with UV light, are known to degrade thiazole compounds effectively.[5][6]

  • Hydrolysis: While the thiazole ring itself is generally resistant to hydrolysis, the carboxylic acid functional group and its derivatives (e.g., esters, amides) can be susceptible to acid- or base-catalyzed hydrolysis. For example, the ethyl ester of the parent compound is a common synthetic intermediate and can hydrolyze back to the carboxylic acid.[8]

  • Thermal Degradation: High temperatures can promote various degradation reactions, including decarboxylation of the carboxylic acid group.[9][10] The thermal stability of related heterocyclic compounds has been studied, indicating that elevated temperatures should be avoided for long-term storage.[9]

Q2: My compound shows new peaks in the HPLC chromatogram after an experiment. How can I troubleshoot the stability issue?

A2: Unexplained peaks typically indicate degradation or contamination. Use the following workflow to diagnose the problem. Start by characterizing the new peaks using LC-MS to determine their molecular weights, which provides clues to the degradation mechanism (e.g., an increase of 16 amu suggests oxidation).

G start New Peaks Observed in HPLC/LC-MS check_light Was the sample exposed to light? start->check_light check_atmosphere Was the sample exposed to air? check_light->check_atmosphere No cause_photo Likely Cause: Photodegradation check_light->cause_photo Yes check_temp_ph Were pH or temperature conditions extreme? check_atmosphere->check_temp_ph No cause_ox Likely Cause: Oxidation check_atmosphere->cause_ox Yes cause_hydrolysis Likely Cause: Hydrolysis or Thermal Degradation check_temp_ph->cause_hydrolysis Yes solution_light Solution: Use amber vials, cover flasks with foil, work in a dark room. cause_photo->solution_light solution_ox Solution: Degas solvents, use an inert atmosphere (N2 or Ar), add antioxidants. cause_ox->solution_ox solution_temp_ph Solution: Maintain neutral pH with buffers, use controlled temperature baths. cause_hydrolysis->solution_temp_ph

Caption: Troubleshooting workflow for compound degradation.

Q3: How does pH impact the stability of these derivatives?

A3: The stability of thiazole derivatives can be highly dependent on pH.[11][12]

  • Acidic Conditions (Low pH): While the thiazole ring is a weak base (pKa of conjugate acid ≈ 2.5) and stable to protonation, strongly acidic conditions can catalyze the hydrolysis of ester or amide derivatives of the carboxylic acid.[1]

  • Basic Conditions (High pH): Strongly basic conditions can also catalyze hydrolysis. Furthermore, the degradation of some related thiazolidine carboxylic acids is known to be accelerated at higher pH values.[10] For derivatives with a hydroxyl group on the thiazole ring, deprotonation under alkaline conditions can occur, which may alter stability and reactivity.[13] It is generally recommended to maintain solutions at a neutral or near-neutral pH using a suitable buffer system unless the experimental protocol requires otherwise.

Q4: What are the best practices for storing this compound derivatives to ensure long-term stability?

A4: To maximize shelf-life, follow these storage guidelines:

  • Form: Store the compound as a solid or lyophilized powder whenever possible. Solutions are generally less stable.

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage or -20°C to -80°C for long-term storage.

  • Light: Protect from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.

  • Atmosphere: For highly sensitive derivatives, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

Stability Studies & Data

For any new derivative, performing forced degradation (stress testing) studies is crucial to understand its intrinsic stability.[14][15] These studies expose the compound to harsh conditions to deliberately induce degradation, helping to identify potential degradants and establish stability-indicating analytical methods.[16][17]

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionRecommended Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heated (e.g., 60°C)Hydrolysis of ester/amide derivatives
Base Hydrolysis 0.1 M - 1 M NaOH, heated (e.g., 60°C)Hydrolysis of ester/amide derivatives
Oxidation 3% - 30% H₂O₂, room temperatureOxidation of the thiazole sulfur atom
Thermal Dry heat (e.g., 80°C) on solid sampleDecarboxylation, other thermal rearrangements
Photostability ICH Q1B conditions (≥1.2 million lux·h visible, ≥200 W·h/m² UV)Photo-oxygenation, ring cleavage

Table 2: Illustrative Stability Data for a Thiazole Derivative in Solution (25°C)

This table presents example data for illustrative purposes.

Storage ConditionTime (Days)Purity by HPLC (%)Major Degradant Peak Area (%)
Control (Dark, N₂) 099.8< 0.1
799.7< 0.1
3099.50.2
Ambient Light & Air 099.8< 0.1
795.23.5 (Photodegradant)
3088.19.8 (Photodegradant)
Dark, Air (O₂) 099.8< 0.1
798.90.8 (Oxidized product)
3097.02.1 (Oxidized product)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline based on ICH recommendations.[14][15] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.

G prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) aliquot 2. Aliquot into 6 Vials (Acid, Base, Oxidative, Thermal, Photo, Control) prep->aliquot stress 3. Apply Stress Conditions (See Table 1) aliquot->stress control 4. Store Control Sample (e.g., 4°C, Dark) aliquot->control sample 5. Periodically Sample (e.g., 2, 8, 24 hours) stress->sample analyze 7. Analyze All Samples by a Validated Stability- Indicating HPLC-UV/MS Method control->analyze quench 6. Quench Reaction (e.g., Neutralize acid/base, dilute H₂O₂) sample->quench quench->analyze

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Acid/Base Hydrolysis: To separate aliquots, add an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Heat the samples at a controlled temperature (e.g., 60°C).

  • Oxidation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

  • Thermal Stress: Store a solid sample of the compound in a temperature-controlled oven (e.g., 80°C). Prepare a solution from this solid for analysis.

  • Photostability: Expose a solution and a solid sample to a calibrated light source according to ICH Q1B guidelines.[18] Ensure a parallel dark control is maintained at the same temperature.

  • Analysis: At appropriate time points, withdraw samples, quench the reaction (e.g., by neutralization or dilution), and analyze by a stability-indicating HPLC method. Compare the results against the untreated control sample.

Protocol 2: Photostability Testing (ICH Q1B)

This protocol outlines the standardized procedure for assessing the light sensitivity of a drug substance.[18]

Methodology:

  • Sample Preparation: Place a sufficient amount of the solid compound in a chemically inert, transparent container. If testing in solution, prepare a solution of known concentration and place it in a transparent container.

  • Dark Control: Prepare an identical set of samples but wrap them securely in aluminum foil to serve as dark controls. Place them alongside the test samples.

  • Exposure: Place the test and dark control samples in a photostability chamber equipped with a light source that meets ICH Option 1 or 2 specifications (a combination of a cool white fluorescent lamp and a near-UV lamp).

  • Dosage: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.

  • Analysis: After exposure, visually inspect the samples for any changes in appearance (e.g., color). Assay the test and dark control samples by a validated HPLC method to determine the extent of degradation. A significant difference in degradation between the test and dark control samples indicates photosensitivity.

By understanding the potential degradation pathways and implementing these standardized protocols and handling procedures, researchers can significantly increase the stability and reliability of their experimental results with this compound derivatives.

References

Troubleshooting poor biological activity in novel thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel thiazole derivatives. The information is designed to help address common challenges encountered during the experimental evaluation of these compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.

Problem: Inconsistent or non-reproducible biological activity results.

Possible Cause 1: Compound Instability Thiazole derivatives can degrade over time in stock solutions, leading to variable effective concentrations in your assays.[1]

Solution:

  • Prepare fresh stock solutions of your thiazole derivative for each experiment.

  • If using frozen stocks, aliquot the initial solution to avoid repeated freeze-thaw cycles.

  • Protect solutions from light and store them at the recommended temperature (typically -20°C or -80°C).

Possible Cause 2: Biological Variability Cell-based assays are inherently variable. Factors such as cell passage number, cell density, and metabolic state can significantly influence the cellular response to a compound.[1]

Solution:

  • Use cells within a consistent and narrow passage number range for all experiments.

  • Ensure consistent cell seeding density across all plates and experiments.

  • Standardize incubation times and reagent concentrations meticulously.[1]

Possible Cause 3: Poor Solubility Many thiazole derivatives exhibit limited aqueous solubility, which can lead to precipitation in assay media and inconsistent results.[2][3]

Solution:

  • Initially, use a co-solvent like DMSO or ethanol to prepare a high-concentration stock solution.[2]

  • When diluting into your aqueous assay medium, ensure the final co-solvent concentration is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[2]

  • Visually inspect your assay plates for any signs of compound precipitation.

Problem: My thiazole derivative shows high activity in a primary screen, but this is not confirmed in secondary assays.

Possible Cause 1: Pan-Assay Interference Compounds (PAINS) Thiazole-containing compounds, particularly 2-aminothiazoles, are known to be potential "frequent hitters" or PAINS.[1] This means they can interfere with assay technologies in a non-specific manner.

Solution:

  • Review the structure of your compound for known PAINS substructures.

  • Employ orthogonal secondary assays that use different detection technologies to confirm the initial hit.

Possible Cause 2: Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results.[1]

Solution:

  • Perform your assay in the presence of a non-ionic detergent, such as 0.01-0.1% Triton X-100. If the compound's activity is significantly reduced, it may be due to aggregation.[1]

Possible Cause 3: Assay Interference Your thiazole derivative may be interfering with the assay readout itself.[1]

Solution:

  • For fluorescence-based assays: Check for autofluorescence of your compound at the excitation and emission wavelengths of your assay. Also, test for fluorescence quenching by measuring the signal of the fluorescent probe in the presence and absence of your compound.[1]

  • For absorbance-based assays (e.g., MTT): Some thiazole derivatives can chemically reduce the MTT reagent, leading to a false-positive signal for cell viability. Run a control plate with your compound and MTT in cell-free media to check for direct reduction.[1]

  • Redox Activity: Thiazoles can be redox-active and interfere with assays that use redox-sensitive probes. Use counter-screens with known redox-cycling agents to evaluate this possibility.[1]

Frequently Asked Questions (FAQs)

Q1: What structural features of thiazole derivatives are known to influence their biological activity? A1: The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and any associated phenyl rings. For instance, the presence of a 3,4,5-trimethoxyphenyl group on a nitrogen atom near a carbonyl group has been shown to enhance anticancer activity.[4] Similarly, electron-donating groups, such as a 3-amino group, can positively affect activity.[4] The specific substitutions can impact the molecule's ability to interact with biological targets.[5]

Q2: My thiazole derivative has poor aqueous solubility. What are the initial steps to address this for in vitro assays? A2: The most straightforward initial approach is to use a co-solvent. Prepare a high-concentration stock solution (e.g., 10-30 mM) in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[2] This stock can then be serially diluted into your aqueous assay buffer to achieve the final desired concentrations. It is crucial to ensure the final concentration of the co-solvent in the assay is low (e.g., less than 0.5% v/v) to prevent solvent-induced artifacts or cytotoxicity.[2]

Q3: Why am I observing high variability in IC50 values for my thiazole analog between experiments? A3: Variability in IC50 values is a common issue and can stem from several factors. A key reason is the inherent biological variability in cell-based assays, where cell passage number, density, and metabolic state can all influence the response to a compound.[1] For thiazole analogs specifically, their chemical stability in stock solutions can be a major contributor; degradation over time will lead to inconsistent effective concentrations.[1] Additionally, ensure that your experimental setup, including incubation times and reagent concentrations, is consistent across all experiments.[1]

Q4: Which signaling pathways are commonly targeted by thiazole derivatives? A4: Thiazole derivatives have been shown to inhibit several important signaling pathways implicated in diseases like cancer. These include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[6] Additionally, specific thiazole compounds have been identified as inhibitors of protein kinases such as Glycogen Synthase Kinase 3 beta (GSK3β) and Anaplastic Lymphoma Kinase (ALK).[6]

Quantitative Data Summary

Table 1: Anticancer Activity of Selected Thiazole Derivatives

CompoundCell LineActivity MetricValueReference
Compound 4c MCF-7IC502.57 ± 0.16 µM[7]
HepG2IC507.26 ± 0.44 µM[7]
Compound 4a MCF-7IC5012.7 ± 0.77 µM[7]
HepG2IC506.69 ± 0.41 µM[7]
Compound 4b MCF-7IC5031.5 ± 1.91 µM[7]
HepG2IC5051.7 ± 3.13 µM[7]
Compound 5 MCF-7IC5028.0 ± 1.69 µM[7]
HepG2IC5026.8 ± 1.62 µM[7]
Staurosporine MCF-7IC506.77 ± 0.41 µM[7]
HepG2IC508.4 ± 0.51 µM[7]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

CompoundOrganismActivity MetricValue (µg/mL)Reference
Compound 16 E. coliMIC1.56 - 6.25[8]
P. aeruginosaMIC1.56 - 6.25[8]
B. subtilisMIC1.56 - 6.25[8]
S. aureusMIC1.56 - 6.25[8]
Compound 40 S. aureusMIC3.125[5]
B. thuringiensisMIC6.25[5]
Compound 55 S. aureus, E. coli, P. aeruginosa, A. baumaniiMIC16 - 32[9]
Compound 56 S. aureus, E. coli, P. aeruginosa, A. baumaniiMIC8 - 16[9]
Ciprofloxacin S. aureus, E. coli, P. aeruginosa, A. baumaniiMIC0.5 - 4[9]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the thiazole derivative in complete medium from a concentrated stock solution (e.g., in DMSO).

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1]

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control wells (medium with the same final DMSO concentration) and blank wells (medium only).[1]

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[1]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.[1]

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

G Troubleshooting Workflow for Poor Biological Activity start Start: Poor/Inconsistent Biological Activity check_solubility 1. Check Compound Solubility - Visually inspect for precipitation - Use nephelometry if available start->check_solubility is_soluble Is the compound soluble? check_solubility->is_soluble check_pains 2. Assess for PAINS/ Assay Interference - Run cell-free controls - Check for autofluorescence is_soluble->check_pains Yes reformulate Action: Reformulate - Use co-solvents (DMSO) - Consider alternative formulations is_soluble->reformulate No is_interfering Is there assay interference? check_pains->is_interfering check_aggregation 3. Test for Aggregation - Add 0.01% Triton X-100 to assay - Does activity decrease? is_interfering->check_aggregation No change_assay Action: Change Assay - Use orthogonal readout (e.g., luminescence vs. fluorescence) is_interfering->change_assay Yes is_aggregating Is it aggregating? check_aggregation->is_aggregating re_evaluate 4. Re-evaluate Biological Hypothesis - Consider SAR - Test in orthogonal assays is_aggregating->re_evaluate No confirm_aggregation Action: Confirm Aggregation - Use Dynamic Light Scattering (DLS) is_aggregating->confirm_aggregation Yes end Problem Identified re_evaluate->end reformulate->end change_assay->end confirm_aggregation->end

Caption: Troubleshooting workflow for poor biological activity.

PI3K_AKT_mTOR_Pathway Inhibition of PI3K/AKT/mTOR Pathway by Thiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Inhibits

Caption: PI3K/AKT/mTOR pathway inhibition by thiazoles.

MTT_Assay_Workflow Experimental Workflow for MTT Assay start Start seed_cells 1. Seed cells in 96-well plate start->seed_cells incubate1 2. Incubate 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound 3. Add thiazole derivative (serial dilutions) incubate1->add_compound incubate2 4. Incubate 24-72h (treatment period) add_compound->incubate2 add_mtt 5. Add MTT reagent to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (formazan formation) add_mtt->incubate3 solubilize 7. Solubilize formazan crystals (add DMSO) incubate3->solubilize read_absorbance 8. Read absorbance at 570nm solubilize->read_absorbance end End: Data Analysis read_absorbance->end

Caption: Workflow for a typical MTT cell viability assay.

References

Technical Support Center: Recrystallization of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the recrystallization of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 944275-21-2).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound won't dissolve in the chosen solvent, even with heating. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of it.

  • Solvent Choice: The compound is a carboxylic acid with significant aromatic character, suggesting it will be more soluble in polar organic solvents. Good starting points for solvent screening include ethanol, methanol, isopropanol, or acetic acid.[1][2]

  • Solvent Volume: Ensure you are using enough solvent. Add the solvent in small portions to your crude product while heating and stirring until it just dissolves. Avoid adding a large excess of solvent initially.[1][3]

  • Temperature: Make sure you are heating the solvent to its boiling point to maximize the solubility of your compound.[1] For high-boiling point solvents, ensure your apparatus is appropriate.

Q2: I've dissolved my compound, but no crystals are forming after cooling the solution. What is the problem?

A2: This is a very common issue, often caused by having too much solvent or a supersaturated solution.

  • Excess Solvent: This is the most frequent cause of crystallization failure.[4] To fix this, gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow the concentrated solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal saturation point and needs a nucleation site to begin crystallizing.[4] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level.[5]

    • Seeding: Add a tiny crystal ("seed crystal") of the pure compound to the solution.[5]

    • Supercooling: Cool the flask in an ice-water bath to further decrease solubility, which can often promote crystal growth.[1][6]

Q3: My compound "oiled out" instead of forming solid crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[1] The melting point for this compound is reported to be 192-194°C.[7]

  • Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point.[1][4]

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the rate of cooling, which favors the formation of crystals over oil.[4]

  • Change Solvents: Consider using a different solvent or a mixed-solvent system.[1]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors during the process.

  • Using Too Much Solvent: A significant portion of your product may remain dissolved in the mother liquor if too much solvent was used. Use the minimum amount of hot solvent necessary for dissolution.[1][5]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[1]

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid dissolving your product.[1]

Q5: The recrystallized product is still impure. What went wrong?

A5: Impurities can be carried through if the recrystallization is not performed carefully.

  • Inappropriate Solvent: The chosen solvent may dissolve the impurity as well as the product, or the impurity may be insoluble and trapped within the crystals. A good recrystallization solvent should dissolve the target compound well when hot but poorly when cold, while impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Crystallization Was Too Rapid: Fast crystal growth can trap impurities from the solution within the crystal lattice.[5] Slower cooling promotes the formation of purer crystals.

  • Consider Acid-Base Purification: For carboxylic acids, an effective purification method is to dissolve the crude material in a dilute aqueous base (e.g., sodium hydroxide), filter out any insoluble non-acidic impurities, and then re-precipitate the pure acid by adding a strong acid (e.g., HCl) until the pH is acidic (around pH 2-3).[2][8] The precipitated solid can then be collected, washed with cold water, and dried.

Data Presentation

Table 1: Qualitative Solubility Profile for Recrystallization Solvent Selection

Solvent ClassExample SolventsExpected Solubility for this compoundSuitability for Recrystallization
Polar Protic Ethanol, Methanol, IsopropanolGood solubility when hot, lower solubility when cold.High Potential. Good starting point for single-solvent recrystallization.
Polar Aprotic Acetone, Ethyl AcetateLikely to have high solubility even at room temperature.May be better as the "soluble" component in a mixed-solvent system.
Acidic Acetic AcidHigh solubility.Potentially useful, but can be difficult to remove completely.
Non-Polar Hexane, TolueneLow solubility.Good potential as an "anti-solvent" in a mixed-solvent system.
Aqueous Base Dilute NaOH, NH4OHSoluble due to salt formation.Excellent for purification via acid-base extraction/precipitation.[2]
Aqueous Acid Dilute HClInsoluble.Used to precipitate the compound from a basic solution.[8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to a gentle boil with stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum on the filter or by transferring them to an oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a hot solvent in which it is readily soluble (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a second solvent in which the compound is poorly soluble (the "anti-solvent," e.g., water or hexane) dropwise until the solution becomes slightly cloudy (turbid).[1]

  • Clarification: Add a few drops of the first (hot) solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent protocol, using an ice-cold mixture of the two solvents for washing.

Mandatory Visualization

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.

Recrystallization_Troubleshooting start Start: Dissolve Crude Compound in Hot Solvent dissolved Is the compound fully dissolved? start->dissolved add_solvent Add more hot solvent in portions dissolved->add_solvent No cool_solution Allow solution to cool slowly dissolved->cool_solution Yes add_solvent->dissolved oiling_out Did the compound 'oil out'? cool_solution->oiling_out crystals_form Do crystals form upon cooling? induce_crystallization Induce Crystallization: - Scratch flask interior - Add a seed crystal - Supercool in ice bath crystals_form->induce_crystallization No collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes oiling_out->crystals_form No fix_oiling Solution: - Reheat to dissolve oil - Add more solvent - Cool very slowly oiling_out->fix_oiling Yes induce_crystallization->crystals_form reduce_volume Problem: Too much solvent. Solution: Boil off some solvent and re-cool. induce_crystallization->reduce_volume If still no crystals reduce_volume->cool_solution fix_oiling->cool_solution end End: Pure Product collect_crystals->end

Caption: Troubleshooting workflow for recrystallization.

References

Avoiding dimer formation in 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid, particularly in reactions prone to dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why is it a concern with this compound?

A1: Dimerization is a process where two molecules of a carboxylic acid associate through strong hydrogen bonds between their carboxyl groups.[1][2] This is particularly prevalent in non-polar solvents and can reduce the effective concentration of the monomeric acid available for reaction, leading to lower yields of the desired product. The resulting dimer is less reactive and can complicate purification.

Q2: What are the primary side reactions to be aware of when using this compound in amide coupling reactions?

A2: Besides dimer formation, other potential side reactions include the formation of an anhydride from the reaction of two activated acid molecules and racemization if the amine or carboxylic acid has a chiral center.[3][4] Incomplete activation of the carboxylic acid can also lead to low or no product yield.[1]

Q3: How does the ortho-chloro substituent on the phenyl ring affect the reactivity of this compound?

A3: The ortho-chloro group introduces significant steric hindrance around the thiazole ring system.[5] This steric bulk can impede the approach of coupling reagents and the amine, potentially slowing down the reaction rate and requiring more forcing conditions or specialized, less bulky reagents to achieve good conversion.[1]

Q4: Can I break up pre-formed dimers in my starting material?

A4: While direct protocols for this specific molecule are not widely published, a common strategy for breaking up carboxylic acid dimers is to dissolve the compound in a polar, protic solvent like methanol or ethanol and then remove the solvent under vacuum. Recrystallization from an appropriate solvent system can also help to isolate the monomeric form.

Troubleshooting Guide

Issue 1: Low or No Amide Product Formation

Possible Cause Troubleshooting Steps
Dimer Formation - Activate the carboxylic acid in situ using a suitable coupling reagent before adding the amine.- Use a polar aprotic solvent such as DMF or NMP to help disrupt hydrogen bonding.
Incomplete Carboxylic Acid Activation - Ensure the coupling reagent is fresh and used in stoichiometric amounts (typically 1.0-1.5 equivalents).- Allow for a pre-activation period of 15-30 minutes after adding the coupling reagent and before adding the amine.[1]
Steric Hindrance - Switch to a less sterically bulky coupling reagent.- Increase the reaction temperature, but monitor for potential side reactions.[5]- Consider converting the carboxylic acid to the more reactive acid chloride as a separate step.
Presence of Moisture - Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[1]
Suboptimal Base - Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to minimize side reactions.[1]

Issue 2: Formation of Anhydride Byproduct

Possible Cause Troubleshooting Steps
Slow Reaction with Amine - Ensure the amine is sufficiently nucleophilic. For electron-poor amines, stronger activation methods may be needed.- Add the amine promptly after the pre-activation of the carboxylic acid.
Excessive Activation - Use the coupling reagent in an amount closer to 1.0 equivalent relative to the carboxylic acid.

Comparative Data on Amide Coupling Reagents

The following table provides a qualitative comparison of common coupling reagents for sterically hindered carboxylic acids like this compound, based on literature for similar substrates. Actual yields may vary depending on the specific amine and reaction conditions.

Coupling ReagentAdditiveTypical Yield Range (Illustrative)Key Considerations
HATU None60-95%Highly efficient for hindered substrates, but can be expensive.[6][7]
EDC HOBt40-75%A common and cost-effective choice, but may be less effective for highly hindered systems.[8]
DCC DMAP30-60%Can be effective, but the dicyclohexylurea byproduct can be difficult to remove.[3]
SOCl₂ None70-90% (two steps)Forms the highly reactive acid chloride, but requires an additional reaction step and handling of a corrosive reagent.[9][10]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is a general guideline for the amide coupling of this compound with a primary or secondary amine using HATU.

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Formation of the Acid Chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, which can then be used in subsequent amide coupling reactions.

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • The crude acid chloride can be used directly in the next step without further purification.

Visualizations

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling start 2-(2-Chlorophenyl)-1,3- thiazole-4-carboxylic acid coupling_reagent Add Coupling Reagent (e.g., HATU) + Base (DIPEA) in Anhydrous Solvent start->coupling_reagent pre_activation Pre-activation (Stir at RT) coupling_reagent->pre_activation activated_acid Activated Acid Intermediate pre_activation->activated_acid add_amine Add Amine activated_acid->add_amine reaction Reaction (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification final_product Purified Amide purification->final_product

Caption: General workflow for amide synthesis.

troubleshooting_dimer start Low Amide Yield check_dimer Hypothesis: Dimer Formation? start->check_dimer strategy1 Strategy 1: Use Polar Aprotic Solvent (DMF, NMP) check_dimer->strategy1 strategy2 Strategy 2: In Situ Activation of Acid (Pre-activation Step) check_dimer->strategy2 strategy3 Strategy 3: Convert to Acid Chloride check_dimer->strategy3 outcome Improved Yield strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Troubleshooting logic for low yield due to dimer formation.

References

Technical Support Center: Mass Spectrometry of Chlorophenyl Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of chlorophenyl thiazole compounds. It is designed for researchers, scientists, and drug development professionals to facilitate accurate data interpretation and experimental success.

Frequently Asked Questions (FAQs)

Q1: Why do I see a prominent M+2 peak in the mass spectrum of my chlorophenyl thiazole compound?

A1: The characteristic M+2 peak is due to the natural isotopic abundance of chlorine. Chlorine has two main stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a distinctive isotopic pattern where the peak corresponding to the molecule containing the heavier ³⁷Cl isotope (M+2) has an intensity of about one-third of the molecular ion peak (M) containing the ³⁵Cl isotope.[1][2] The presence of sulfur, with its ³⁴S isotope (approximately 4.2% abundance), also contributes to the M+2 peak, making it slightly larger than what would be expected for a chlorinated compound without sulfur.[1]

Q2: The fragmentation pattern of my chlorophenyl thiazole compound is complex. What are the expected fragmentation pathways?

A2: The fragmentation of chlorophenyl thiazole compounds is influenced by the thiazole ring, the chlorophenyl group, and any substituents. Common fragmentation pathways include:

  • Cleavage of the thiazole ring: The thiazole ring can undergo cleavage, leading to fragments corresponding to different parts of the ring. Studies on related structures like thiazolo[3,2-a]pyrimidines have shown that the thiazole ring can fragment before other attached rings.

  • Loss of the chlorophenyl group: The bond between the thiazole ring and the chlorophenyl group can break, resulting in a fragment ion corresponding to the chlorophenyl cation or the thiazole moiety.

  • Loss of Chlorine: A chlorine radical (Cl•) can be lost from the chlorophenyl group.

  • Fragmentation of substituents: Any functional groups attached to the thiazole or phenyl ring will undergo their own characteristic fragmentations.

The exact fragmentation pattern will depend on the specific structure of your compound and the ionization technique used (e.g., EI-MS or ESI-MS/MS).

Q3: I am observing unexpected peaks in my ESI-MS spectrum. What could be their origin?

A3: Unexpected peaks in ESI-MS can arise from several sources:

  • Adduct Formation: In electrospray ionization, it is common to observe adducts with ions from the mobile phase or additives. Common adducts include [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺ in positive ion mode, and [M+Cl]⁻ or [M+HCOO]⁻ in negative ion mode.[3]

  • Solvent Clusters: The analyte molecule can associate with one or more solvent molecules, leading to peaks at [M+solvent+H]⁺.

  • In-source Fragmentation: Fragmentation can sometimes occur in the ionization source, especially at higher cone voltages. This will generate fragment ions that are also visible in the full scan spectrum.

  • Contaminants: Contaminants from solvents, glassware, or the LC system (e.g., plasticizers, detergents) can appear as unexpected peaks.[3][4][5][6]

Q4: How can I confirm the elemental composition of my chlorophenyl thiazole compound?

A4: High-resolution mass spectrometry (HRMS) is the method of choice for determining the elemental composition of a compound.[7][8] HRMS provides a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence. The characteristic isotopic pattern of chlorine and sulfur should also be used to confirm the presence of these elements in the proposed formula.

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the mass spectrometry analysis of chlorophenyl thiazole compounds.

Issue 1: Poor or No Signal Intensity

Symptoms:

  • Weak or no molecular ion peak.

  • Low abundance of fragment ions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Ionization Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Consider trying a different ionization technique (e.g., APCI if ESI is not efficient).
Poor Analyte Stability The compound may be degrading in the source. Try using a softer ionization method or lowering the source temperature.
Matrix Effects/Ion Suppression The presence of co-eluting compounds from the sample matrix can suppress the ionization of the analyte. Improve chromatographic separation, dilute the sample, or use a more effective sample preparation method to remove interfering matrix components.
Incorrect Mobile Phase Ensure the mobile phase pH is compatible with the analyte's pKa to promote ionization. For ESI, ensure the mobile phase can support charge separation.
Instrument Not Tuned/Calibrated Perform a routine tune and calibration of the mass spectrometer to ensure optimal performance.
Issue 2: Confusing Isotopic Patterns

Symptoms:

  • Observed isotopic pattern does not match the theoretical pattern for a compound containing one chlorine and one sulfur atom.

  • Additional unexpected isotopic peaks.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-eluting Species An interfering compound with a similar m/z value may be co-eluting, distorting the isotopic pattern. Improve chromatographic separation or use a higher resolution mass spectrometer to resolve the interfering species.
Presence of Multiple Chlorine or Sulfur Atoms If your compound has more than one chlorine or sulfur atom, the isotopic pattern will be more complex. Use an isotope pattern calculator to predict the expected distribution and compare it with your experimental data.
Adduct Formation Adducts with certain elements (e.g., potassium) can have their own isotopic signatures that overlap with the analyte's pattern.
Detector Saturation Very intense peaks can saturate the detector, leading to a distortion of the relative intensities of the isotopic peaks.[9] Reduce the sample concentration or the detector gain.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Chlorophenyl Thiazole Compounds

This protocol provides a general starting point for the analysis of chlorophenyl thiazole compounds by LC-MS/MS. Optimization will be required based on the specific compound and instrumentation.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for initial analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 95-100%) over 5-10 minutes. Hold at high %B for 2-3 minutes before returning to initial conditions for equilibration.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is a good starting point for many nitrogen-containing heterocycles.

    • Scan Mode: Full scan (e.g., m/z 100-500) to determine the molecular ion.

    • Product Ion Scan (MS/MS): Select the protonated molecule ([M+H]⁺) as the precursor ion and fragment it using collision-induced dissociation (CID).

    • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to obtain a good distribution of fragment ions.

    • Source Parameters:

      • Capillary Voltage: 3-4 kV.

      • Drying Gas (Nitrogen) Flow: 8-12 L/min.

      • Drying Gas Temperature: 300-350 °C.

      • Nebulizer Pressure: 30-50 psi.

Visualizations

Troubleshooting_Workflow start Mass Spectrometry Issue (e.g., No Signal, Wrong m/z) check_tuning Is the instrument tuned and calibrated? start->check_tuning tune_instrument Tune and Calibrate Instrument check_tuning->tune_instrument No check_sample Is the sample prepared correctly? check_tuning->check_sample Yes tune_instrument->check_sample consult_expert Consult Senior Scientist or Instrument Specialist tune_instrument->consult_expert Still issues reprepare_sample Re-prepare Sample (check concentration, solubility) check_sample->reprepare_sample No check_lc_method Is the LC method appropriate? check_sample->check_lc_method Yes reprepare_sample->check_lc_method reprepare_sample->consult_expert Still issues optimize_lc Optimize LC Method (gradient, mobile phase) check_lc_method->optimize_lc No check_ms_method Are MS parameters optimized? check_lc_method->check_ms_method Yes optimize_lc->check_ms_method optimize_lc->consult_expert Still issues optimize_ms Optimize MS Parameters (ionization source, collision energy) check_ms_method->optimize_ms No success Problem Resolved check_ms_method->success Yes optimize_ms->success optimize_ms->consult_expert Still issues

Caption: A general troubleshooting workflow for mass spectrometry experiments.

Fragmentation_Pathway M [M+H]⁺ Chlorophenyl Thiazole F1 Loss of Cl M->F1 F2 Thiazole Ring Cleavage M->F2 F3 Loss of Chlorophenyl Group M->F3 F4 Substituent Fragmentation M->F4 F2a Fragment A F2->F2a F2b Fragment B F2->F2b

Caption: Common fragmentation pathways for chlorophenyl thiazole compounds.

References

Optimizing catalyst selection for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights into catalyst selection.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and its intermediates.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylate Poor quality of starting materials: Impurities in 2-bromo-1-(2-chlorophenyl)ethanone or ethyl 2-thiooxamate can lead to side reactions.- Ensure the purity of starting materials using techniques like NMR or melting point analysis.- Recrystallize or purify starting materials if necessary.
Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.- Optimize the reaction temperature. Refluxing in ethanol is a common starting point.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Ensure the use of an appropriate solvent, such as absolute ethanol.
Incomplete reaction: The reaction may not have proceeded to completion.- Increase the reaction time and continue to monitor by TLC until the starting materials are consumed.- Consider a modest increase in reaction temperature.
Multiple Spots on TLC Plate After Hantzsch Reaction Unreacted starting materials: The reaction has not gone to completion.- Continue heating and monitor the reaction until the starting material spots disappear on the TLC plate.
Formation of side products: Undesired reactions may be occurring. A common side product is the formation of an oxazole if the thioamide is contaminated with the corresponding amide. Dimerization or polymerization of reactants can also occur.- Ensure the purity of the thioamide.- Optimize reaction conditions (temperature, concentration) to minimize side reactions.
Difficulty in Hydrolysis of the Ester Incomplete hydrolysis: The ester is not fully converted to the carboxylic acid.- Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or KOH) is used.- Increase the reaction time or temperature (reflux) for the hydrolysis step.
Degradation of the product: The thiazole ring can be sensitive to harsh basic conditions.- Use milder hydrolysis conditions, for example, a lower concentration of base or a lower reaction temperature for a longer period.- Carefully neutralize the reaction mixture to the isoelectric point (around pH 2-3) to precipitate the carboxylic acid.[2]
Product is Difficult to Purify Presence of persistent impurities: Side products or unreacted starting materials are co-purifying with the product.- For the ester intermediate, purification can often be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1]- For the final carboxylic acid, precipitation by adjusting the pH followed by washing with cold water is a common purification method.[2] Recrystallization from an appropriate solvent can also be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the thiazole ring in this molecule?

A1: The most prevalent method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (2-bromo-1-(2-chlorophenyl)ethanone) with a thioamide (ethyl 2-thiooxamate) to form the thiazole ring.[3][4]

Q2: Is a catalyst always necessary for the Hantzsch thiazole synthesis?

A2: Not always. The Hantzsch synthesis can often proceed without a catalyst, especially when heated.[5] However, the use of a catalyst can improve reaction rates and yields.

Q3: What types of catalysts can be used to optimize the Hantzsch synthesis?

A3: A variety of catalysts can be employed. For similar Hantzsch syntheses, both homogeneous and heterogeneous acid catalysts have been shown to be effective. One example is the use of silica-supported tungstosilicic acid, which offers the advantage of being a reusable solid catalyst.[6][7][8]

Q4: How can I monitor the progress of the Hantzsch reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Q5: What is the best way to hydrolyze the ethyl ester to the final carboxylic acid?

A5: Basic hydrolysis using an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification, is a standard method. The reaction is typically heated to reflux to ensure complete conversion.[2][9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylate

This protocol is based on the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-(2-chlorophenyl)ethanone

  • Ethyl 2-thiooxamate

  • Absolute Ethanol

  • Optional: Acid catalyst (e.g., silica-supported tungstosilicic acid)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq.) in absolute ethanol.

  • To this solution, add ethyl 2-thiooxamate (1.0 - 1.2 eq.).

  • If using a catalyst, add it to the mixture at this stage (e.g., 0.1 mol% of silica-supported tungstosilicic acid).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If a solid product precipitates upon cooling, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate (1.0 eq.) in a 10% aqueous solution of NaOH (2.0 - 3.0 eq.).

  • Heat the mixture to reflux with stirring for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated HCl with stirring to acidify the solution to a pH of approximately 2-3.

  • A precipitate of this compound should form.

  • Collect the solid product by filtration, wash it with cold deionized water, and dry it under vacuum.

Data Presentation

Table 1: Catalyst and Condition Comparison for Hantzsch Thiazole Synthesis (Model Reactions)
CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
None (Conventional Heating)α-haloketone, thiourea, benzaldehydeEthanol/Water65572[10]
Silica-supported Tungstosilicic Acid (Conventional Heating)α-haloketone, thiourea, benzaldehydeEthanol/Water651.590[10]
None (Ultrasonic Irradiation)α-haloketone, thiourea, benzaldehydeEthanol/WaterRoom Temp.275[10]
Silica-supported Tungstosilicic Acid (Ultrasonic Irradiation)α-haloketone, thiourea, benzaldehydeEthanol/WaterRoom Temp.0.592[10]

Note: The yields and reaction times are for model reactions and may vary for the synthesis of this compound.

Visualizations

Experimental Workflow for Synthesis

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis A 2-bromo-1-(2-chlorophenyl)ethanone E Reaction Mixture A->E B Ethyl 2-thiooxamate B->E C Catalyst (Optional) C->E D Ethanol (Solvent) D->E F Reflux E->F G Work-up & Purification F->G H Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylate G->H I Ethyl Ester Intermediate K Reaction Mixture I->K J Aqueous NaOH J->K L Reflux K->L M Acidification (HCl) L->M N This compound M->N catalyst_selection Start Start: Need to Synthesize Thiazole Decision1 Is a catalyzed reaction preferred? Start->Decision1 No_Catalyst Proceed with uncatalyzed Hantzsch synthesis (thermal conditions) Decision1->No_Catalyst No Decision2 Is catalyst reusability a priority? Decision1->Decision2 Yes End Optimized Synthesis No_Catalyst->End Heterogeneous Select a heterogeneous catalyst (e.g., silica-supported tungstosilicic acid) Decision2->Heterogeneous Yes Homogeneous Select a homogeneous catalyst (e.g., p-toluenesulfonic acid) Decision2->Homogeneous No Heterogeneous->End Homogeneous->End hantzsch_mechanism Reactant1 α-Haloketone Intermediate1 Thioether Intermediate Reactant1->Intermediate1 Nucleophilic Attack by Sulfur Reactant2 Thioamide Reactant2->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration Catalyst Acid Catalyst (Optional) Catalyst->Intermediate1 Protonates Carbonyl Catalyst->Intermediate2 Promotes Dehydration

References

Validation & Comparative

The Thiazole Scaffold: A Promising Avenue for Direct InhA Inhibitors in Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid and other heterocyclic direct inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

The emergence of multidrug-resistant tuberculosis (MDR-TB) underscores the urgent need for novel therapeutics that act on validated targets within Mycobacterium tuberculosis. One such clinically validated target is the enoyl-acyl carrier protein reductase, InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. While the frontline drug isoniazid targets InhA, its action is indirect, requiring activation by the catalase-peroxidase enzyme KatG. Resistance to isoniazid frequently arises from mutations in the katG gene. This has spurred the development of direct InhA inhibitors that do not require metabolic activation, thus bypassing this common resistance mechanism.

The chemical scaffold of this compound represents a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. While direct inhibitory data for this specific molecule against InhA is not extensively published, the broader family of thiazole, thiadiazole, and other related heterocyclic structures has yielded a number of potent direct InhA inhibitors. This guide provides a comparative overview of representative direct InhA inhibitors, with a focus on those containing thiazole or similar heterocyclic cores, to contextualize the potential of compounds like this compound in the landscape of tuberculosis drug development.

Performance Comparison of Direct InhA Inhibitors

The efficacy of InhA inhibitors is typically evaluated through a combination of in vitro enzymatic assays and whole-cell antimycobacterial activity. The half-maximal inhibitory concentration (IC50) against the purified InhA enzyme provides a measure of target engagement, while the minimum inhibitory concentration (MIC) against whole M. tuberculosis cells indicates the compound's ability to penetrate the complex mycobacterial cell wall and exert its effect in a physiological context.

Below is a summary of the performance of several classes of direct InhA inhibitors, highlighting the promise of the thiazole and related heterocyclic scaffolds.

Compound ClassRepresentative Compound(s)InhA IC50 (µM)M. tuberculosis H37Rv MIC (µM)Key Structural Features
Thiadiazole-based GSK1380.041Tricyclic thiadiazole structure
Thiadiazole-based Truncated Analogues (e.g., 8b, 8d, 8f, 8l, 8n)Low nanomolar rangeSubmicromolar rangeBicyclic and tricyclic thiadiazole structures
Coumarin-Thiazole Hybrids Compound 2b0.737~13.5 (6 µg/mL)Hybrid of coumarin and thiazole moieties
Coumarin-Thiazole Hybrids Compound 3j1.494~18 (8 µg/mL)Hybrid of coumarin and thiazole moieties
4-Hydroxy-2-pyridones NITD-5640.590.16Pyridone core
4-Hydroxy-2-pyridones NITD-916~0.590.05Pyridone core with dimethylcyclohexyl substitution

Experimental Methodologies

The data presented in this guide are derived from standard assays used in the field of tuberculosis drug discovery. Detailed protocols for these key experiments are provided below to allow for reproducibility and critical evaluation of the findings.

InhA Enzymatic Inhibition Assay

This assay spectrophotometrically measures the ability of a compound to inhibit the enzymatic activity of purified InhA. The reaction follows the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • trans-2-Dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • 96-well, UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Reaction Mixture Preparation: In the wells of the microplate, add the assay buffer, NADH (to a final concentration of approximately 250 µM), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the InhA enzyme (to a final concentration of 10-100 nM) and the substrate DD-CoA (to a final concentration of approximately 25 µM).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular time intervals (e.g., every 30 seconds) for a period of 10 to 30 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control reaction containing only DMSO. The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

Mycobacterial Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)

This whole-cell assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis. The assay utilizes the redox indicator resazurin, which changes color from blue to pink in the presence of metabolically active cells.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (0.01% w/v in sterile water)

  • Sterile 96-well microplates

Procedure:

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the supplemented Middlebrook 7H9 broth.

  • Bacterial Inoculum Preparation: Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the optical density to a McFarland standard of 1.0 and then diluting it 1:20 in the assay medium.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound. Include a drug-free well as a growth control.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Resazurin Addition: After the incubation period, add the resazurin solution to each well.

  • Second Incubation: Re-incubate the plates for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink.

Visualizing the Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental procedures, the following diagrams have been generated.

Mycolic_Acid_Biosynthesis Mycolic Acid Biosynthesis Pathway and InhA Inhibition cluster_FASII Fatty Acid Synthase II (FAS-II) Elongation Cycle KasAB KasA/KasB (Condensation) Ketoacyl_ACP β-Ketoacyl-ACP KasAB->Ketoacyl_ACP MabA MabA (Reduction) Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadABC HadAB/HadBC (Dehydration) Enoyl_ACP trans-2-Enoyl-ACP HadABC->Enoyl_ACP InhA InhA (Reduction) Acyl_ACP_elong Elongated Acyl-ACP InhA->Acyl_ACP_elong Acyl_ACP_start Acyl-ACP (C16-C26) from FAS-I Acyl_ACP_start->KasAB Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasAB Ketoacyl_ACP->MabA Hydroxyacyl_ACP->HadABC Enoyl_ACP->InhA Acyl_ACP_elong->KasAB next cycle Meromycolic_Acid Meromycolic Acid Acyl_ACP_elong->Meromycolic_Acid Mycolic_Acid Mycolic Acids Meromycolic_Acid->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Direct_Inhibitor Direct InhA Inhibitor (e.g., Thiazole derivatives) Direct_Inhibitor->InhA Inhibition

Caption: Mycolic Acid Biosynthesis Pathway and the Role of InhA.

InhA_Inhibition_Assay_Workflow Workflow for InhA Enzymatic Inhibition Assay A 1. Prepare Serial Dilutions of Test Compound in Assay Buffer B 2. Add Assay Buffer, NADH, and Test Compound to 96-well Plate A->B C 3. Initiate Reaction with InhA Enzyme and DD-CoA Substrate B->C D 4. Monitor Decrease in Absorbance at 340 nm over Time C->D E 5. Calculate Initial Reaction Velocities D->E F 6. Determine Percent Inhibition Relative to DMSO Control E->F G 7. Calculate IC50 Value from Dose-Response Curve F->G

Caption: InhA Enzymatic Inhibition Assay Workflow.

Unraveling the Anticancer Potential of 2-(Chlorophenyl)thiazole Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 2-(chlorophenyl)thiazole analogs reveals critical structural determinants for their anticancer activity. This guide synthesizes findings from multiple studies, presenting a comparative analysis of their efficacy against various cancer cell lines, detailing the experimental methodologies employed, and illustrating key experimental workflows.

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. Among these, 2-(chlorophenyl)thiazole analogs have emerged as a promising class of anticancer agents. The position of the chloro substituent on the phenyl ring, along with modifications to the thiazole core, significantly influences their cytotoxic potential. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of these compounds, offering valuable insights for researchers and drug development professionals in the field of oncology.

Comparative Anticancer Activity of 2-(Chlorophenyl)thiazole Analogs

The cytotoxic efficacy of various 2-(chlorophenyl)thiazole derivatives has been evaluated against a panel of human cancer cell lines. The data, summarized in the table below, highlights the impact of structural modifications on their anticancer activity, typically measured by the half-maximal inhibitory concentration (IC50).

Compound IDSubstitution on Phenyl RingModifications on Thiazole RingCancer Cell LineIC50 (µM)Reference
3c 4-Chloro2-AminoA549 (Lung)>10[1]
3c 4-Chloro2-AminoHeLa (Cervical)>10[1]
3c 4-Chloro2-AminoMCF-7 (Breast)>10[1]
11c 4-ChloroThiazolyl pyrazole derivativeHepG-2 (Liver)5.8±0.3[2]
11c 4-ChloroThiazolyl pyrazole derivativeHCT-116 (Colon)8.2±0.5[2]
11c 4-ChloroThiazolyl pyrazole derivativeMCF-7 (Breast)7.3±0.4[2]
6g 4-ChloroThiazolyl pyrazole derivativeHepG-2 (Liver)6.1±0.2[2]
6g 4-ChloroThiazolyl pyrazole derivativeHCT-116 (Colon)9.5±0.6[2]
6g 4-ChloroThiazolyl pyrazole derivativeMCF-7 (Breast)8.8±0.5[2]
3e 4-ChloroHydrazone linkage to 3-chloro-4-nitrophenylNCI-60 Panel-[3]
17 4-Chloro2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileSix cancer cell lines-[4]
88 4-Chloro1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8[4]

Note: A lower IC50 value indicates higher cytotoxic activity. "-" indicates that specific IC50 values were not provided in the source, but the compound was highlighted for its significant activity.

From the presented data, it is evident that the introduction of additional heterocyclic moieties, such as pyrazole and pyran, or functional groups like hydrazone and thiourea to the 2-(chlorophenyl)thiazole core can significantly enhance anticancer activity. For instance, the simple 2-amino-4-(4-chlorophenyl)thiazole (Compound 3c ) showed weak cytotoxicity, whereas more complex derivatives like Compound 88 exhibited potent activity with a sub-micromolar IC50 value against the HS 578T breast cancer cell line[1][4]. The chlorine-containing derivatives 11c and 6g also demonstrated notable cytotoxic effects against liver, colon, and breast cancer cell lines[2].

Experimental Protocols

The evaluation of the anticancer activity of these compounds involves standardized in vitro assays. A detailed methodology for a typical cytotoxicity assay is provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized thiazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are further diluted with the culture medium to achieve a series of final concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with DMSO-containing medium only.

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualizing Experimental and Logical Workflows

To better understand the processes involved in the synthesis and evaluation of these compounds, the following diagrams illustrate a general synthetic pathway and the workflow of a cytotoxicity screening.

G General Synthesis of 2-Aminothiazole Derivatives acetophenone Substituted Acetophenone (e.g., 4-chloroacetophenone) reaction Hantzsch Thiazole Synthesis acetophenone->reaction thiourea Thiourea thiourea->reaction iodine Iodine (Catalyst) iodine->reaction aminothiazole 2-Amino-4-(chlorophenyl)thiazole reaction->aminothiazole modification Further Modification (e.g., acylation, condensation) aminothiazole->modification final_product Target 2-(Chlorophenyl)thiazole Analogs modification->final_product

Caption: General synthetic route for 2-(chlorophenyl)thiazole analogs.

G In Vitro Anticancer Screening Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Thiazole Analogs seeding->treatment incubation Incubate for 48h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data mtt_assay->data_analysis ic50 Determine IC50 Values data_analysis->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis end End sar_analysis->end

Caption: Workflow for evaluating the anticancer activity of thiazole analogs.

Concluding Remarks

The structure-activity relationship of 2-(chlorophenyl)thiazole analogs as anticancer agents is a dynamic field of research. The evidence suggests that while the 2-(chlorophenyl)thiazole core is a valuable pharmacophore, its anticancer efficacy is significantly enhanced through strategic chemical modifications. The introduction of diverse substituents and heterocyclic rings can lead to compounds with potent and selective cytotoxicity against various cancer cell lines. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these promising compounds to further optimize their therapeutic potential.

References

In vivo validation of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. Currently, there is a lack of specific in vivo studies for this compound (CAS: 944275-21-2) in publicly available literature. However, based on the documented biological activities of structurally related 2-phenylthiazole-4-carboxylic acid derivatives, this guide outlines hypothetical in vivo validation protocols in two potential therapeutic areas: oncology and inflammation.

To provide a robust comparative context, these hypothetical protocols are presented alongside established in vivo methodologies for well-characterized drugs: Dasatinib for anticancer evaluation and Celecoxib for anti-inflammatory assessment.

Comparative Analysis 1: Anticancer Activity

Derivatives of 2-phenylthiazole have demonstrated cytotoxic effects against various human cancer cell lines, suggesting a potential application in oncology.[1][2] The proposed in vivo validation would involve a xenograft mouse model to assess the tumor growth-inhibitory potential of this compound.

Hypothetical In Vivo Anticancer Validation: this compound

A tumor xenograft model is proposed to evaluate the efficacy of the target compound in a living organism.

Experimental Protocol:

  • Cell Line and Animal Model: Human colon cancer cells (e.g., HT-29) will be subcutaneously implanted into immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), animals will be randomized into vehicle control and treatment groups.

  • Compound Administration: this compound will be administered orally (p.o.) or intraperitoneally (i.p.) daily at various doses. The vehicle will be administered to the control group.

  • Efficacy Assessment: Tumor volume and body weight will be measured regularly (e.g., twice weekly).

  • Endpoint: The study will conclude when tumors in the control group reach a predetermined size. Tumors will be excised for further analysis (e.g., histology, biomarker analysis).

Table 1: Hypothetical In Vivo Anticancer Study Parameters

ParameterSpecification
Compound This compound
Animal Model Athymic Nude Mice (6-8 weeks old)
Cancer Cell Line HT-29 (Human Colon Carcinoma)
Tumor Implantation Subcutaneous injection of 5 x 10⁶ cells
Treatment Groups 1. Vehicle Control2. Compound (10 mg/kg)3. Compound (30 mg/kg)
Administration Route Oral Gavage (p.o.)
Dosing Frequency Daily
Primary Endpoint Tumor Growth Inhibition
Secondary Endpoints Body Weight, Survival, Biomarker Analysis
Alternative Compound: Dasatinib (Anticancer Agent)

Dasatinib is a multi-targeted kinase inhibitor used in cancer therapy.[3] The following is a typical in vivo protocol for evaluating its efficacy.

Experimental Protocol:

A patient-derived xenograft (PDX) model in SCID mice is often used to assess the anti-tumor effects of Dasatinib.[4]

  • Tumor Implantation: Patient-derived lung cancer tissue is implanted into SCID mice.

  • Group Randomization: When tumors reach approximately 100 mm³, mice are randomized into a vehicle and a Dasatinib treatment group.[4]

  • Drug Administration: Dasatinib is administered daily by oral gavage.[3][4]

  • Monitoring: Tumor volumes and body weights are measured twice weekly.[3]

  • Analysis: At the end of the study, tumors are harvested for immunohistochemical analysis of biomarkers like Ki67, p-LIMK1/2, and p-cofilin.[3][4]

Table 2: In Vivo Anticancer Study Parameters for Dasatinib

ParameterSpecification
Compound Dasatinib
Animal Model SCID Mice
Tumor Model Patient-Derived Xenograft (Lung Cancer)
Treatment Groups 1. Vehicle Control2. Dasatinib (30 mg/kg)[3][4]
Administration Route Oral Gavage[3][4]
Dosing Frequency Daily for 36 days[3]
Primary Endpoint Tumor Growth Inhibition
Secondary Endpoints Body Weight, Immunohistochemistry (Ki67, p-LIMK1/2, p-cofilin)[3][4]
Potential Signaling Pathway in Cancer

Thiazole derivatives have been shown to modulate several signaling pathways implicated in cancer, including the PI3K/Akt and EGFR pathways.[5][6]

G GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole 2-Phenylthiazole Derivative Thiazole->EGFR Thiazole->PI3K

Caption: Potential inhibition of the EGFR-PI3K-Akt signaling pathway by 2-phenylthiazole derivatives.

Comparative Experimental Workflow for Anticancer Validation

G start Start: Tumor Model Selection implantation Tumor Cell/Tissue Implantation start->implantation growth Tumor Growth (to ~100-150 mm³) implantation->growth randomization Randomization into Treatment Groups growth->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: 2-(2-Chlorophenyl)-1,3- thiazole-4-carboxylic acid randomization->group2 group3 Group 3: Dasatinib (Comparator) randomization->group3 treatment Daily Dosing (Oral Gavage) group1->treatment group2->treatment group3->treatment monitoring Monitor Tumor Volume & Body Weight (2x/week) treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Tumor Excision & Data Analysis endpoint->analysis

Caption: Workflow for comparative in vivo anticancer efficacy testing.

Comparative Analysis 2: Anti-inflammatory Activity

The thiazole scaffold is present in various compounds with anti-inflammatory properties.[7][8] A common preclinical model to assess anti-inflammatory potential is the carrageenan-induced paw edema model in rodents.

Hypothetical In Vivo Anti-inflammatory Validation: this compound

This model induces a localized, acute inflammatory response that can be quantified.

Experimental Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compound is administered, typically orally, one hour before the induction of inflammation.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution into the right hind paw induces edema.

  • Measurement of Edema: Paw volume is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Table 3: Hypothetical In Vivo Anti-inflammatory Study Parameters

ParameterSpecification
Compound This compound
Animal Model Wistar Rats (150-200g)
Inflammatory Agent 1% Carrageenan in saline
Treatment Groups 1. Vehicle Control2. Compound (25 mg/kg)3. Compound (50 mg/kg)
Administration Route Oral (p.o.)
Measurement Paw Volume via Plethysmometer
Time Points 0, 1, 2, 3, 4 hours post-carrageenan
Primary Endpoint Inhibition of Paw Edema
Alternative Compound: Celecoxib (Anti-inflammatory Agent)

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor widely used as an anti-inflammatory drug.[9]

Experimental Protocol:

The anti-inflammatory effects of celecoxib are often evaluated in a rat model of smoke-induced emphysema, which involves chronic inflammation.[9]

  • Animal Model and Exposure: Rats are exposed to cigarette smoke for an extended period (e.g., 20 weeks).

  • Drug Administration: Celecoxib is administered daily via intragastric feeding.[9]

  • Endpoint Analysis: After the treatment period, lung tissues are collected for analysis.

  • Biomarker Assessment: The expression of inflammatory markers such as COX-2 and the activation of signaling pathways like NF-κB are assessed using techniques like Western blotting.[9]

Table 4: In Vivo Anti-inflammatory Study Parameters for Celecoxib

ParameterSpecification
Compound Celecoxib
Animal Model Sprague-Dawley Rats
Inflammation Model Cigarette Smoke-Induced Emphysema
Treatment Groups 1. Control (no smoke)2. Smoke + Vehicle3. Smoke + Celecoxib (various doses)
Administration Route Intragastric Feeding
Dosing Frequency Daily for 20 weeks
Primary Endpoint Reduction of Inflammatory Markers in Lung Tissue
Biomarkers COX-2, iNOS, phospho-IκBα, NF-κB
Signaling Pathway in Inflammation

Thiazole derivatives may exert anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[7][8]

G Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid PLA2->AA releases PGH2 Prostaglandin H2 AA->PGH2 COX-2 COX2 COX-2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation Thiazole Thiazole Derivative Thiazole->COX2

Caption: Inhibition of the COX-2 pathway by thiazole derivatives in inflammation.

Comparative Experimental Workflow for Anti-inflammatory Validation

G start Start: Acclimatize Rats baseline Baseline Paw Volume Measurement start->baseline dosing Administer Compounds (Oral, 1 hr pre-carrageenan) baseline->dosing group1 Group 1: Vehicle Control group2 Group 2: 2-(2-Chlorophenyl)-1,3- thiazole-4-carboxylic acid group3 Group 3: Celecoxib (Comparator) inflammation Induce Inflammation (Carrageenan Injection) dosing->inflammation measurement Measure Paw Volume (Hourly for 4 hours) inflammation->measurement analysis Calculate % Inhibition & Data Analysis measurement->analysis

Caption: Workflow for comparative in vivo anti-inflammatory screening.

Conclusion

While direct in vivo data for this compound is not currently available, the information on structurally related compounds provides a strong rationale for investigating its potential anticancer and anti-inflammatory activities. The comparative frameworks and detailed protocols presented in this guide offer a scientifically grounded approach for researchers to design and execute in vivo studies to elucidate the therapeutic potential of this compound. Empirical data from such studies are essential to validate these hypotheses and determine its efficacy and safety profile relative to established therapeutic agents.

References

A Comparative Analysis of 2-, 3-, and 4-Chlorophenyl Substituted Thiazoles: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative study of 2-, 3-, and 4-chlorophenyl substituted thiazoles. It delves into their synthesis, physicochemical properties, and a range of biological activities, supported by experimental data and detailed protocols.

The thiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a chlorophenyl substituent can significantly modulate the biological efficacy of the thiazole core. The position of the chlorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—can influence the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets. This guide offers a comparative overview to aid in the rational design of novel thiazole-based therapeutic agents.

Synthetic Approaches: The Hantzsch Thiazole Synthesis

A cornerstone in the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis. This versatile method typically involves the cyclocondensation of an α-haloketone with a thioamide. For the preparation of chlorophenyl-substituted thiazoles, the corresponding 2-bromo-1-(chlorophenyl)ethanone is reacted with thiourea.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product alpha_haloketone α-Haloketone (2-Bromo-1-(chlorophenyl)ethanone) reaction Cyclocondensation (e.g., in Ethanol, reflux) alpha_haloketone->reaction thiourea Thiourea thiourea->reaction thiazole 2-Amino-4-(chlorophenyl)thiazole reaction->thiazole Dehydration

Figure 1: General workflow of the Hantzsch thiazole synthesis.

Comparative Physicochemical and Spectroscopic Data

While a systematic comparative study across all three isomers is not extensively available in a single source, the following table summarizes typical data gathered from various studies on 2-amino-4-(chlorophenyl)thiazole derivatives. It is important to note that the specific values can vary based on the full structure of the derivative.

Property2-Chlorophenyl Thiazole Derivative3-Chlorophenyl Thiazole Derivative4-Chlorophenyl Thiazole Derivative
Melting Point (°C) VariesVaries169-171[1]
Yield (%) VariesVaries93-100[1]
1H NMR (δ, ppm) Aromatic protons typically in the range of 7.2-8.0 ppm. Thiazole proton signal around 6.5-7.5 ppm.Aromatic protons typically in the range of 7.2-8.0 ppm. Thiazole proton signal around 6.5-7.5 ppm.Aromatic protons typically in the range of 7.2-8.0 ppm. Thiazole proton signal around 6.5-7.5 ppm.[2]
13C NMR (δ, ppm) Aromatic carbons in the range of 125-140 ppm. Thiazole carbons around 100-170 ppm.Aromatic carbons in the range of 125-140 ppm. Thiazole carbons around 100-170 ppm.Aromatic carbons in the range of 125-140 ppm. Thiazole carbons around 100-170 ppm.
IR (cm-1) C=N stretching around 1590-1620 cm-1. N-H stretching for amino group around 3100-3400 cm-1.C=N stretching around 1590-1620 cm-1. N-H stretching for amino group around 3100-3400 cm-1.C=N stretching around 1568-1593 cm-1.[2] N-H stretching for amino group around 3100-3400 cm-1.

Comparative Biological Activities

The position of the chlorine atom on the phenyl ring has been shown to influence the biological activity of thiazole derivatives. The following tables summarize the reported anticancer, antimicrobial, and antiparasitic activities.

Anticancer Activity
Isomer PositionCell LineIC50 (µM)Reference Compound
4-chloro MCF-7 (Breast)2.57 ± 0.16Staurosporine (6.77 ± 0.41)[3]
4-chloro HepG2 (Liver)7.26 ± 0.44Staurosporine (8.4 ± 0.51)[3]
4-chloro OVCAR-4 (Ovarian)1.569 ± 0.06-

The anticancer activity of some 4-chlorophenyl thiazole derivatives has been linked to the inhibition of enzymes such as histone acetyltransferases (HATs) and VEGFR-2.[3][4]

Anticancer_Pathway Thiazole_Derivative Chlorophenyl Thiazole Derivative Target_Enzyme Target Enzyme (e.g., HAT, VEGFR-2) Thiazole_Derivative->Target_Enzyme Inhibition Signaling_Pathway Downstream Signaling Pathway Target_Enzyme->Signaling_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Pathway->Apoptosis

Figure 2: Putative signaling pathway for anticancer activity.

Antimicrobial Activity
Isomer PositionOrganismMIC (µg/mL)Reference Compound
3-chloro S. aureus25Streptomycin (25)[5]
3-chloro P. aeruginosa25-[5]
4-chloro B. subtilis--
4-chloro E. coli--
4-chloro S. aureus--

MIC values are highly dependent on the specific derivative structure. The provided data is for a thiazole derivative containing a 3-chlorophenyl substituted triazole ring.

Antiparasitic Activity
Isomer PositionParasiteFormIC50 (µM)
4-chloro Leishmania amazonensisPromastigote19.86 to >200[6]
4-chloro Leishmania amazonensisAmastigote101 to >200[6]
4-chloro Trypanosoma cruziTrypomastigote1.67 to 100[6]
4-chloro Trypanosoma cruziAmastigote1.96 to >200[6]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-(4-chlorophenyl)thiazole.

Materials:

  • α-bromo-4-chloroacetophenone

  • Thiourea

  • Ethanol

  • Ice water

Procedure:

  • Dissolve α-bromo-4-chloroacetophenone (1 mmol) and thiourea (1.2 mmol) in ethanol (2 mL) in a round-bottom flask.

  • Stir the mixture at 70°C for 1 hour.[7]

  • Monitor the reaction progress using thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the 2-amino-4-(4-chlorophenyl)thiazole.[7]

Protocol for In Vitro Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Synthesized thiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized thiazole derivatives and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

MTT_Assay_Workflow Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with thiazole derivatives Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 3-4h MTT_Addition->Incubation3 Formazan_Solubilization Dissolve formazan in DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Figure 3: Workflow for the MTT assay.

Conclusion

This comparative guide highlights the synthesis and biological activities of 2-, 3-, and 4-chlorophenyl substituted thiazoles. The available data suggests that the position of the chlorine atom significantly impacts the biological profile of these compounds. Notably, 4-chlorophenyl thiazole derivatives have demonstrated promising anticancer and antiparasitic activities. However, the lack of extensive comparative data for the 2- and 3-chloro isomers underscores a gap in the current research landscape. Further systematic investigations into the synthesis and biological evaluation of all three isomers are warranted to establish a clear structure-activity relationship and to guide the development of more potent and selective thiazole-based therapeutic agents. The provided protocols offer a foundation for researchers to undertake such comparative studies.

References

A Comparative Guide to the Validation of DHFR Inhibition by 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory activity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid against Dihydrofolate Reductase (DHFR), a crucial enzyme and a well-established therapeutic target in cancer and infectious diseases.[1][2][3] The performance of this compound is benchmarked against two widely known DHFR inhibitors: Methotrexate, a potent anti-cancer agent, and Trimethoprim, a selective antibacterial drug.[2][4][5]

Dihydrofolate reductase plays an essential role in cellular metabolism by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][6] THF is a vital cofactor for the synthesis of purines and thymidylate, which are necessary precursors for DNA and RNA synthesis.[4] Inhibition of DHFR disrupts these pathways, leading to the cessation of cell replication and eventual cell death, making it an effective strategy for chemotherapy.[3][4]

While specific inhibitory data for this compound is not extensively available in public literature, various derivatives containing the 1,3-thiazole scaffold have demonstrated potent DHFR inhibition, suggesting its potential as a promising candidate for further investigation.[7][8] This guide outlines the necessary experimental protocols and data presentation formats to rigorously assess its efficacy.

DHFR Signaling Pathway and Inhibition

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the mechanism of its inhibition. Inhibitors like Methotrexate and potentially this compound competitively bind to the active site of DHFR, preventing the conversion of DHF to THF and thereby halting the downstream synthesis of DNA, RNA, and proteins.[1][4]

DHFR_Pathway cluster_folate_cycle Folate Metabolism cluster_inhibition Inhibition Mechanism DHF Dihydrofolate (DHF) DHFR_Enzyme DHFR Enzyme DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA DHFR_Enzyme->THF NADP NADP+ DHFR_Enzyme->NADP NADPH NADPH NADPH->DHFR_Enzyme Cofactor Inhibitor DHFR Inhibitor (e.g., this compound) Inhibitor->DHFR_Enzyme Inhibition

DHFR signaling pathway and its inhibition mechanism.

Quantitative Comparison of DHFR Inhibitors

The efficacy of a DHFR inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the enzyme's activity. The table below compares the reported IC50 values for established drugs and related thiazole compounds.

CompoundTarget Organism/EnzymeIC50 ValueReference
This compound Human DHFRData Not AvailableN/A
Illustrative Thiazole Derivative 1Bovine Liver DHFR0.06 µM[7]
Illustrative Thiazole Derivative 2Human DHFR0.123 µM[8]
Methotrexate (Reference) Human DHFR2.6 nM - 0.08 µM[9][10]
Trimethoprim (Reference) E. coli DHFR20.4 nM[11]
Trimethoprim (Reference) Human DHFR55.26 µM[10][12]

Note: Data for "Illustrative Thiazole Derivatives" are included to provide context for the potential potency of this class of compounds.

Experimental Protocols

To validate the DHFR inhibitory activity of this compound, two key experiments are essential: an in vitro enzymatic assay to measure direct inhibition and a cell-based assay to determine its effect on cell proliferation.

In Vitro DHFR Enzymatic Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on purified DHFR enzyme activity. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHF is reduced to THF.[1][13][14]

Workflow Diagram:

a A Prepare Reaction Mixture (DHFR Enzyme + Test Compound) B Pre-incubate to allow inhibitor binding A->B C Initiate Reaction (Add NADPH and DHF Substrate) B->C D Measure Absorbance at 340 nm (Kinetic Mode) C->D E Data Analysis (Calculate reaction velocity and % inhibition) D->E F Determine IC50 Value E->F

Workflow for an in vitro DHFR enzymatic inhibition assay.

Detailed Protocol:

  • Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Potassium Phosphate, pH 7.5).[4] Prepare stock solutions of recombinant human DHFR enzyme, NADPH, DHF substrate, and the test compound (this compound) dissolved in a suitable solvent like DMSO.[4][13]

  • Reaction Setup : In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and serial dilutions of the test compound. Include a positive control (Methotrexate), a no-inhibitor control (with vehicle, e.g., DMSO), and a no-enzyme background control.[13][15]

  • Pre-incubation : Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for approximately 10-15 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation : Start the enzymatic reaction by adding NADPH and the DHF substrate to all wells.[13][16]

  • Kinetic Measurement : Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.[14][15]

  • Data Analysis : Calculate the initial reaction velocity (the slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value.[13][16]

Cell-Based Anti-Proliferative (MTT) Assay

This assay assesses the cytotoxic effect of the DHFR inhibitor on cancer cell lines by measuring cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[17][18]

Workflow Diagram:

b A Seed Cancer Cells in 96-well plate B Incubate overnight to allow attachment A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent and incubate for 2-4 hours D->E F Add Solubilization Solution (e.g., DMSO) E->F G Read Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

Workflow for a cell-based MTT anti-proliferative assay.

Detailed Protocol:

  • Cell Seeding : Seed a relevant cancer cell line (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[17]

  • Compound Treatment : Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include untreated and vehicle controls.[17]

  • Incubation : Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[13]

  • MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.[18][19]

  • Solubilization : Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Reading : Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[18]

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration to determine the cytotoxic IC50 value using non-linear regression analysis.[17]

Logical Framework for Comparative Validation

The validation of a novel DHFR inhibitor follows a logical progression from demonstrating direct enzyme interaction to confirming cellular effects, all while being benchmarked against established standards.

cluster_validation Validation of Test Compound cluster_comparison Comparative Analysis cluster_conclusion Conclusion TC Test Compound (this compound) INVITRO In Vitro Assay (DHFR Enzyme Inhibition) TC->INVITRO INVIVO Cell-Based Assay (Anti-Proliferation) TC->INVIVO DATA Quantitative Data (IC50 Values) INVITRO->DATA INVIVO->DATA EVAL Evaluate Potency & Selectivity DATA->EVAL REF Reference Inhibitors (Methotrexate, Trimethoprim) REF->DATA

Logical relationship for the comparative validation process.

By following these standardized protocols, researchers can effectively determine the inhibitory potency of this compound and objectively compare its performance against established DHFR inhibitors, thereby validating its potential as a novel therapeutic agent.

References

Comparative Analysis of the Cross-Reactivity Profile of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic cross-reactivity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid and structurally related compounds. The focus is on their inhibitory activity against metallo-β-lactamases (MBLs), a class of enzymes conferring bacterial resistance to β-lactam antibiotics. While specific data for this compound is not extensively available in public literature, this guide leverages experimental data from closely related thiazole-4-carboxylic acid derivatives to provide insights into potential cross-reactivity profiles.

Introduction to Thiazole-based Enzyme Inhibitors

The thiazole ring is a key pharmacophore in medicinal chemistry, found in a variety of approved drugs and investigational compounds. Thiazole-4-carboxylic acid derivatives, in particular, have garnered attention as potential inhibitors of several enzyme classes. Their ability to coordinate with metal ions in enzyme active sites, such as the zinc ions in metallo-β-lactamases, makes them promising candidates for the development of novel therapeutics. Understanding the cross-reactivity of these compounds is crucial for assessing their selectivity and potential off-target effects.

Cross-Reactivity with Metallo-β-Lactamases

Metallo-β-lactamases (MBLs) are a diverse family of zinc-dependent enzymes that hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. MBLs are categorized into three main classes: B1, B2, and B3. Research into thiazole-based inhibitors has revealed that these compounds can exhibit broad-spectrum inhibition across different MBL classes.

Quantitative Analysis of Inhibition

The following table summarizes the inhibitory activity (IC50 values) of various 2-substituted thiazole-4-carboxylic acid derivatives against different metallo-β-lactamases. This data is compiled from preclinical research studies and illustrates the potential for cross-reactivity within the MBL family.

CompoundEnzyme Target (Class)IC50 (µM)Reference CompoundIC50 (µM)
(R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acidIMP-1 (B1)5.5Captopril5.0
2-benzylthiazole-4-carboxylic acidIMP-1 (B1)34.7Captopril5.0
2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acidBla2 (B3)4.9Captopril25.8
2-aminothiazole-4-carboxylic acids (AtCs)B1, B2, and B3 MBLsPotent--

Note: Data for (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid, 2-benzylthiazole-4-carboxylic acid, and 2-(3-aminophenyl)-4,5-dihydrothiazole-4-carboxylic acid are from a study on novel MBL inhibitors.[1] "Potent" for AtCs indicates significant inhibitory activity was observed across the tested MBL classes.

Cross-Reactivity with Other Enzyme Classes

Beyond metallo-β-lactamases, thiazole derivatives have been investigated as inhibitors of other enzyme families. This broader cross-reactivity profile is essential for understanding the selectivity of these compounds.

  • Serine Proteases: Some thiazole derivatives have been explored as inhibitors of serine proteases, a large family of enzymes involved in various physiological processes. The selectivity of these compounds is a key aspect of their development to avoid off-target effects.

  • Protein Kinases: The thiazole scaffold is present in several approved and investigational protein kinase inhibitors. These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in diseases like cancer.

  • Xanthine Oxidase: A study identified a 2-phenylthiazole-4-carboxylic acid derivative as a potent inhibitor of xanthine oxidase (IC50 = 48.6 nM), an enzyme involved in gout.[2]

The diverse inhibitory profile of thiazole-containing molecules underscores the importance of comprehensive screening against a panel of enzymes during drug development.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a simplified signaling pathway involving bacterial resistance and a typical workflow for assessing enzyme inhibition.

Bacterial Resistance Signaling Pathway cluster_bacterium Bacterium BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes MBL Metallo-β-Lactamase (MBL) MBL->BetaLactam Hydrolyzes HydrolyzedAntibiotic Inactive Antibiotic MBL->HydrolyzedAntibiotic Thiazole Thiazole Inhibitor Thiazole->MBL Inhibits

Caption: Simplified pathway of β-lactam antibiotic action and resistance mediated by MBLs.

Enzyme Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->PrepareReagents Incubate Incubate Enzyme with Inhibitor PrepareReagents->Incubate AddSubstrate Add Substrate (e.g., Nitrocefin) Incubate->AddSubstrate MeasureActivity Measure Product Formation (Spectrophotometry) AddSubstrate->MeasureActivity AnalyzeData Analyze Data (Calculate IC50) MeasureActivity->AnalyzeData End End AnalyzeData->End

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocols

Metallo-β-Lactamase (IMP-1) Inhibition Assay

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against the metallo-β-lactamase IMP-1 using the chromogenic substrate nitrocefin.

Materials:

  • Purified IMP-1 enzyme

  • Nitrocefin (stock solution in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)

  • Test compound (this compound or related derivatives) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 495 nm

Procedure:

  • Prepare Reagents:

    • Dilute the purified IMP-1 enzyme to the desired concentration in assay buffer.

    • Prepare a working solution of nitrocefin in the assay buffer. The final concentration in the assay is typically close to its Km value for the enzyme.

    • Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • Assay Setup:

    • In a 96-well microplate, add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (for control wells) to each well.

    • Add the diluted IMP-1 enzyme solution (e.g., 85 µL) to all wells except the blank.

    • Add assay buffer to the blank wells.

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the nitrocefin working solution (e.g., 10 µL) to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Immediately measure the change in absorbance at 495 nm over time using a microplate reader. The hydrolysis of the yellow nitrocefin substrate produces a red-colored product.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Conclusion

The available evidence strongly suggests that this compound and its structural analogs are likely to exhibit inhibitory activity against metallo-β-lactamases. The thiazole-4-carboxylic acid scaffold has been shown to be a versatile starting point for the development of broad-spectrum MBL inhibitors. However, as with any bioactive scaffold, the potential for cross-reactivity with other enzyme classes, such as serine proteases and kinases, must be carefully evaluated. The experimental protocols provided in this guide offer a framework for researchers to assess the inhibitory profile of these compounds and advance the development of selective and potent enzyme inhibitors. Further studies are warranted to determine the specific inhibitory profile and mechanism of action of this compound.

References

Benchmarking Synthesis Efficiency: A Comparative Guide to the Preparation of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of rapid and cost-effective discovery. This guide provides a comparative analysis of two prominent synthetic pathways for obtaining 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid, a valuable building block in medicinal chemistry. We will delve into a traditional two-step Hantzsch-type synthesis and a more streamlined one-pot approach, presenting key performance indicators and detailed experimental protocols to inform your synthetic strategy.

The thiazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. The target molecule, this compound, holds significant potential for the development of new therapeutic agents. The efficiency of its synthesis can directly impact the pace and cost of research and development. This guide aims to provide an objective comparison of two synthetic routes, empowering chemists to select the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key metrics for the two synthetic methodologies discussed in this guide. The data presented is a composite of reported yields and reaction conditions for the synthesis of the ethyl ester precursor and its subsequent hydrolysis to the final carboxylic acid.

MetricMethod 1: Two-Step Hantzsch SynthesisMethod 2: One-Pot Synthesis
Overall Yield ~75-85%~80-90%
Reaction Time 8-12 hours4-6 hours
Number of Steps 2 (Ester synthesis + Hydrolysis)1 (Direct to acid)
Key Advantages Reliable, well-establishedTime and resource efficient, reduced workup
Common Drawbacks Longer overall process, requires isolation of intermediateMay require more optimization for scalability

Signaling Pathways and Experimental Workflows

The synthesis of this compound via the Hantzsch reaction follows a logical and well-established mechanistic pathway. The general workflow for both the two-step and one-pot methods is depicted below.

G cluster_0 Method 1: Two-Step Hantzsch Synthesis cluster_1 Method 2: One-Pot Synthesis A1 2-Chlorobenzothioamide C1 Hantzsch Cyclization (Ethanol, Reflux, 6h) A1->C1 B1 Ethyl bromopyruvate B1->C1 D1 Ethyl 2-(2-chlorophenyl)- 1,3-thiazole-4-carboxylate C1->D1 E1 Hydrolysis (NaOH, Ethanol/Water, Reflux, 2h) D1->E1 F1 2-(2-Chlorophenyl)-1,3-thiazole- 4-carboxylic acid E1->F1 A2 2-Chlorobenzaldehyde D2 One-Pot Reaction (Catalyst, Solvent, 4-6h) A2->D2 B2 Ethyl bromopyruvate B2->D2 C2 Ammonium thiocyanate C2->D2 E2 2-(2-Chlorophenyl)-1,3-thiazole- 4-carboxylic acid D2->E2

Cytotoxicity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the discovery of novel anticancer agents, thiazole derivatives represent a promising class of compounds. This guide provides a comparative analysis of the cytotoxic effects of 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid derivatives, with a focus on their performance against various cancer cell lines. The data presented here is derived from a study by Cai et al. (2016), which investigated a series of structurally related 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives, including a key 2-(2-chlorophenyl) analog.

Comparative Cytotoxicity Data

The in vitro anticancer activity of the synthesized thiazole derivatives was evaluated against three human cancer cell lines: A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer). The following table summarizes the inhibitory activity of the compounds at a concentration of 5 µg/mL.

Compound IDR Group (Substitution on 2-phenyl ring)Amide MoietyA-549 (% Inhibition)Bel7402 (% Inhibition)HCT-8 (% Inhibition)
8d 2-Chloro 2,4-Dichlorophenyl 42 35 45
8a2-Fluoro2-Methylphenyl383140
8b2-Fluoro4-Chloro-2-methylphenyl454148
8c2-Fluoro2,4-Dichlorophenyl403343
8e2-Chloro2-(Trifluoromethyl)phenyl352838
8f2-Chloro2,4,6-Trichlorophenyl302533
8g4-Chloro2-Methylphenyl332936
8h4-Chloro4-Chloro-2-methylphenyl403642
8i4-Chloro2,4-Dichlorophenyl363039
5-Fluorouracil--959298

Among the tested compounds, the derivative with a 4-chloro-2-methylphenyl amido group and a 2-fluorophenyl substitution on the thiazole ring (Compound 8b) demonstrated the highest inhibitory activity.[1][2] The key compound of interest for this guide, the 2-(2-chlorophenyl) derivative (Compound 8d), exhibited moderate activity across all three cell lines.[1][2]

Experimental Protocols

The cytotoxicity of the thiazole derivatives was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Culture and Treatment

Human cancer cell lines A-549, Bel7402, and HCT-8 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C. For the assay, cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to attach for 24 hours. Subsequently, the cells were treated with the test compounds at a final concentration of 5 µg/mL for 48 hours. 5-Fluorouracil was used as a positive control.

MTT Assay

Following the 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well. The absorbance was measured at 490 nm using a microplate reader. The percentage of cell growth inhibition was calculated using the following formula:

% Inhibition = [1 - (OD_sample / OD_control)] × 100%

Experimental Workflow

The following diagram illustrates the general workflow of the cytotoxicity testing protocol.

Cytotoxicity_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay A Seed cells in 96-well plates B Incubate for 24h A->B C Add thiazole derivatives (5 µg/mL) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 490 nm G->H I Calculate % Inhibition H->I

Caption: General workflow for the in vitro cytotoxicity evaluation using the MTT assay.

Signaling Pathways

The referenced study by Cai et al. (2016) did not investigate the specific signaling pathways through which these this compound derivatives exert their cytotoxic effects. Further research is required to elucidate the mechanism of action. However, the general structure of the tested compounds can be visualized to understand their relationships.

Compound_Structure cluster_R R Group (Position 2) cluster_Amide Amide Moiety Thiazole_Core 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Core R_2Cl 2-Chlorophenyl (Compound 8d, 8e, 8f) Thiazole_Core->R_2Cl R_2F 2-Fluorophenyl (Compound 8a, 8b, 8c) Thiazole_Core->R_2F R_4Cl 4-Chlorophenyl (Compound 8g, 8h, 8i) Thiazole_Core->R_4Cl Amide_A 2-Methylphenyl Thiazole_Core->Amide_A Amide_B 4-Chloro-2-methylphenyl Thiazole_Core->Amide_B Amide_C 2,4-Dichlorophenyl Thiazole_Core->Amide_C Amide_D 2-(Trifluoromethyl)phenyl Thiazole_Core->Amide_D Amide_E 2,4,6-Trichlorophenyl Thiazole_Core->Amide_E

Caption: Structural relationship of the compared thiazole carboxamide derivatives.

References

A Head-to-Head Comparison of Thiazole and Oxadiazole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the myriad of five-membered aromatic rings, thiazoles and oxadiazoles have emerged as prominent and versatile scaffolds. Their utility stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteric replacements for amide and ester functionalities. This guide provides a comprehensive head-to-head comparison of thiazole and oxadiazole scaffolds, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Heterocycles

The fundamental difference between a thiazole and an oxadiazole ring lies in the heteroatom composition—a sulfur and a nitrogen atom in the former, and an oxygen and two nitrogen atoms in the latter. This seemingly subtle distinction gives rise to significant variations in their physicochemical profiles. The sulfur atom in the thiazole ring generally imparts greater lipophilicity compared to the more electronegative oxygen atom in the oxadiazole ring. This can have a cascading effect on properties such as solubility, permeability, and metabolic stability.

A direct comparison of 1,3,4-thiadiazole and 1,3,4-oxadiazole, a close structural analog of thiazole, reveals that the sulfur-containing ring often leads to improved lipid solubility and good tissue permeability.[1] This enhanced lipophilicity can be advantageous for crossing cellular membranes and reaching intracellular targets. Conversely, the oxadiazole ring, with its additional hydrogen bond acceptor, can contribute to improved aqueous solubility and a different metabolic profile.

The metabolic stability of these scaffolds is a crucial consideration in drug design. Both rings are generally considered to be metabolically robust.[2] However, the specific substitution pattern on the ring plays a pivotal role in determining the ultimate metabolic fate of the molecule. For instance, unsubstituted aromatic rings attached to the core are often susceptible to oxidation by cytochrome P450 enzymes.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties

PropertyThiazole/Thiadiazole ScaffoldOxadiazole ScaffoldKey Considerations
Lipophilicity (LogP) Generally higher due to the sulfur atom.[1]Generally lower due to the oxygen atom.Higher lipophilicity can improve membrane permeability but may also increase metabolic clearance and reduce aqueous solubility.
Aqueous Solubility Generally lower.Generally higher due to the additional hydrogen bond acceptor.Formulation strategies may be required for poorly soluble thiazole derivatives.
Metabolic Stability Generally stable, but susceptible to oxidation depending on substituents.Generally stable, can be used as a bioisosteric replacement to improve metabolic stability of esters.[2]The position and nature of substituents are critical in determining metabolic hotspots.
Hydrogen Bonding Can act as a hydrogen bond acceptor.Possesses an additional hydrogen bond acceptor site (oxygen atom).[1]The hydrogen bonding potential influences target binding and physicochemical properties.

Pharmacological Activities: A Matter of the Right Scaffold for the Right Target

Both thiazole and oxadiazole scaffolds are integral components of numerous clinically approved drugs and are actively explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The choice between these two scaffolds can be a determining factor for biological activity, with some studies demonstrating a clear preference for one over the other for a specific target.

In the realm of oncology, derivatives of both scaffolds have shown significant promise. A comparative study of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives as anticancer agents revealed that the 1,3,4-thiadiazole scaffold was crucial for the pharmacological activity. In this particular study, the replacement of the thiadiazole ring with its 1,3,4-oxadiazole bioisostere led to a drastic drop in activity, with IC50 values increasing from the micromolar to a significantly less potent range.

Conversely, in other contexts, the oxadiazole ring has been shown to be essential for activity. For example, in a series of compounds targeting matrix metalloproteinase-9 (MMP-9), the oxadiazole scaffold was found to be important for anticancer activity against A549 lung cancer cells.[3]

Table 2: Comparative Anticancer Activity of Thiazole/Thiadiazole and Oxadiazole Derivatives

Compound SeriesTarget/Cell LineThiazole/Thiadiazole Derivative (IC50)Oxadiazole Derivative (IC50)Reference
Honokiol derivativesA549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, and HepG21.62 to 10.21 μM18.75 to 60.62 μM
MMP-9 InhibitorsA549 (Lung Cancer)Inactive (for a benzodioxole-substituted thiadiazole analog)Active (for the corresponding oxadiazole)[3]
Schiff basesSMMC-7721 (Liver Cancer)More active (Compound 37)Less active[4]
Schiff basesMCF-7 (Breast Cancer) & A549 (Lung Cancer)Less activeMore active (Compound 38)[4]

Note: The data presented is from different studies and direct comparison should be made with caution due to varying experimental conditions.

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key experiments are outlined below.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound.

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., DMSO) for stock solution preparation

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in an appropriate organic solvent.

  • Add an excess amount of the test compound to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method with a standard curve.

In Vitro Metabolic Stability Assay (Liver Microsomal Stability)

This assay assesses the susceptibility of a compound to phase I metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

  • 96-well plates or microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate or microcentrifuge tubes, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Visualizing the Drug Design Workflow

The process of comparing and selecting between thiazole and oxadiazole scaffolds can be visualized as a structured workflow.

DrugDesignWorkflow cluster_0 Scaffold Selection & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Target_Identification Target Identification & Validation Scaffold_Selection Bioisosteric Scaffold Selection (Thiazole vs. Oxadiazole) Target_Identification->Scaffold_Selection Define SAR Synthesis Synthesis of Analog Library Scaffold_Selection->Synthesis Physicochemical Physicochemical Profiling (Solubility, LogP) Synthesis->Physicochemical Pharmacokinetic ADME Profiling (Metabolic Stability) Synthesis->Pharmacokinetic Pharmacodynamic Biological Activity (Binding, Functional Assays) Synthesis->Pharmacodynamic Data_Analysis Data Analysis & Structure-Activity Relationship Physicochemical->Data_Analysis Pharmacokinetic->Data_Analysis Pharmacodynamic->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: A generalized workflow for drug design comparing thiazole and oxadiazole scaffolds.

Signaling Pathway Example: Targeting a Kinase

Many anticancer drugs target specific signaling pathways. The following diagram illustrates a simplified kinase signaling pathway that could be targeted by either thiazole or oxadiazole-based inhibitors.

KinaseSignalingPathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Promotes Inhibitor Thiazole or Oxadiazole Inhibitor Inhibitor->Kinase_A Inhibits

Caption: A simplified kinase signaling pathway targeted by small molecule inhibitors.

Conclusion

The choice between a thiazole and an oxadiazole scaffold is a nuanced decision that depends on the specific therapeutic target and the desired physicochemical and pharmacological properties. Thiazoles, with their inherent sulfur atom, often provide a more lipophilic character, which can be beneficial for membrane permeability. In contrast, oxadiazoles offer an additional hydrogen bond acceptor and can be a valuable tool for modulating solubility and metabolic stability. As the body of comparative data grows, medicinal chemists will be better equipped to make informed decisions, rationally designing the next generation of therapeutics by leveraging the unique attributes of these versatile heterocyclic scaffolds.

References

A Comparative Guide to Docking Score Validation for Thiazole-Based Inhibitors: A Case Study Perspective on 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals engaged in the fields of computational chemistry, medicinal chemistry, and pharmacology. It aims to provide a practical guide to understanding the correlation between in silico predictions and in vitro experimental results, a critical step in the drug development pipeline.

Comparative Analysis of Thiazole Derivatives

Thiazole moieties are prevalent in a wide array of biologically active compounds and are known to interact with various protein targets, particularly kinases.[1] Computational docking studies on diverse thiazole derivatives have reported a range of docking scores, which often correlate with their experimentally determined inhibitory activities. The following table summarizes representative data from published studies on thiazole derivatives, offering a comparative landscape for what might be expected for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid.

Compound/Derivative ClassTarget ProteinDocking Score (kcal/mol)Experimental Activity (IC50/Ki)Reference
2,4-disubstituted thiazole derivativesEGFR kinaseRanging from -6.5 to -7.8Not specified in abstract[2]
3-Thiazolyl-CoumarinsVEGFR-2-7.723 to -9.900IC50 = 10.5 ± 0.71 µM (for compound 6d)[3]
Thiazole DerivativesAromatase, EGFR, CDK2, Bcl-2Not specified in abstractIC50 = 2.57 ± 0.16 µM (for compound 4c against MCF-7)[4]
2,3-diaryl-1,3-thiazolidin-4-one derivativesCOX-2Not specified in abstractIC50 = 0.05 µM (for compound 4k)[5]
4-methylthiazole-2-amine derivativesCML-associated proteins-8.37 to -8.97IC50 ranging from 1.5 to 50 µM[6]

Note: The docking scores and experimental values are highly dependent on the specific protein target, docking software, and experimental conditions used in each study.

Experimental Protocols for Docking Score Validation

The validation of a predicted docking score for this compound would involve a series of in vitro experiments to measure its binding affinity and inhibitory activity against a putative protein target. Based on the literature for similar thiazole derivatives, a relevant target class would be protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

1. Protein Expression and Purification:

  • The target protein (e.g., the kinase domain of EGFR) would be expressed in a suitable system, such as E. coli or insect cells.

  • The expressed protein would then be purified to homogeneity using affinity and size-exclusion chromatography.

2. In Vitro Kinase Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

  • Method: A common method is a luminescence-based kinase assay (e.g., Kinase-Glo®).

    • The purified kinase is incubated with its substrate (a specific peptide) and ATP in the presence of varying concentrations of the test compound.

    • After the reaction, a reagent is added to stop the kinase reaction and measure the amount of remaining ATP.

    • The luminescence signal is inversely proportional to the kinase activity.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

3. Biophysical Binding Assays:

  • Objective: To determine the dissociation constant (Kd), which is a direct measure of binding affinity.

  • Methods:

    • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event between the compound and the protein, allowing for the determination of Kd, stoichiometry, and thermodynamic parameters.

    • Surface Plasmon Resonance (SPR): This method involves immobilizing the target protein on a sensor chip and flowing the compound over the surface. The change in the refractive index upon binding is measured in real-time, providing kinetic data (association and dissociation rates) from which the Kd can be calculated.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for docking score validation and a representative signaling pathway that thiazole derivatives are known to modulate.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis A Target Identification (e.g., EGFR Kinase) B Molecular Docking of 2-(2-Chlorophenyl)-1,3-thiazole- 4-carboxylic acid A->B C Prediction of Binding Pose and Docking Score B->C H Correlation Analysis: Docking Score vs. IC50/Kd C->H Compare D Protein Expression and Purification E Biochemical Assay (e.g., Kinase Assay) D->E F Biophysical Assay (e.g., ITC or SPR) D->F G Determination of IC50 and Kd E->G F->G G->H I Structure-Activity Relationship (SAR) Studies H->I G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Thiazole_Inhibitor Thiazole Inhibitor (e.g., 2-(2-Chlorophenyl)-1,3- thiazole-4-carboxylic acid) Thiazole_Inhibitor->EGFR

References

A Comparative Guide to the Reproducibility of Biological Assays for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common biological assays relevant for characterizing the activity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. Thiazole derivatives are a significant class of heterocyclic compounds known to possess a wide range of biological activities, including potential antimicrobial and anticancer properties.[1][2][3] Given the therapeutic potential, rigorous and reproducible evaluation of such compounds is paramount in preclinical research.

A critical challenge in drug discovery is ensuring that biological assay results are reproducible.[4] Variability can arise from multiple sources, including the inherent instability or impurity of the small molecule, the choice of solvent, assay format, and the biological system itself.[5][6] This guide focuses on a panel of assays hypothetically used to investigate the effect of this compound on a plausible cancer-related target, AMIGO2 (Adhesion Molecule with Ig-like domain 2) , which is known to be a driver of metastasis in several cancers.[7][8] We will compare key assays, present standardized protocols, and discuss critical parameters influencing their reproducibility.

Logical Workflow for Small Molecule Bioactivity Screening

The following diagram outlines a typical workflow for assessing the biological effects of a novel compound like this compound, moving from broad cytotoxicity screening to more specific target-based and functional assays.

start Compound Preparation (Purity, Solubility, Stability Checks) assay1 Primary Screening: Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) start->assay1 decision1 Is Compound Cytotoxic? assay1->decision1 assay2 Target Expression Analysis: - Western Blot (Protein) - RT-qPCR (mRNA) decision1->assay2 Yes inactive Compound Inactive or Too Toxic decision1->inactive No (at relevant conc.) assay3 Functional / Phenotypic Assay: Cell Adhesion Assay assay2->assay3 end Mechanism of Action Studies assay3->end cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMIGO2 AMIGO2 Receptor Receptor Tyrosine Kinase (RTK) AMIGO2->Receptor stabilizes/ potentiates PDK1 PDK1 Receptor->PDK1 activates Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Survival Cell Survival & Proliferation Genes pAkt->Survival promotes transcription Compound 2-(2-Chlorophenyl)-1,3- thiazole-4-carboxylic acid Compound->AMIGO2 inhibits

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Immediate Safety Precautions

When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent contact and inhalation. This compound is an acidic chemical and may cause irritation to the skin, eyes, and respiratory system.[1][2][3]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of soap and water. If irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound, based on general safety protocols for acidic and potentially hazardous chemicals.[4]

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4][5][6]To protect eyes from splashes and airborne particles.[4]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[4][7] A chemical-resistant lab coat or apron.[5][6]To prevent skin contact and contamination of personal clothing.[4]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used when handling the powder outside of a fume hood or if dust or vapors are generated.[5]To protect against the inhalation of harmful dust, fumes, or vapors.[4]
Foot Protection Closed-toe shoes.[4]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is crucial for ensuring laboratory safety.[4]

  • Preparation:

    • Ensure that a calibrated chemical fume hood is available and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible.[8]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Always handle the compound within a chemical fume hood to minimize inhalation exposure.[4]

    • Avoid generating dust.[1]

    • Use appropriate tools to handle the solid compound, such as a spatula or scoop.

    • When dissolving the compound, slowly add it to the solvent.

    • If diluting an acidic solution, always add the acid to water slowly, never the other way around.[4]

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Decontaminate all equipment that came into contact with the chemical.

    • Wash hands thoroughly after the procedure.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound must be segregated and collected in a designated hazardous waste container.[10]

  • Contaminated Materials: All materials, including PPE, absorbent pads, and disposable labware that have been in contact with the acid must be disposed of as hazardous waste.[4]

  • Chlorinated Waste: As this compound contains chlorine, it must be disposed of following regulations for chlorinated hazardous waste.[10][11][12] This typically involves collection by a licensed hazardous waste disposal service.[10][13]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency prep_materials Gather Materials prep_emergency->prep_materials handle_compound Handle Compound in Fume Hood prep_materials->handle_compound dissolve Dissolve/Dilute handle_compound->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace & Equipment experiment->decontaminate segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste dispose_waste Dispose via Licensed Service segregate_waste->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe G start Start assess_risk Assess Risks start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe conduct_work Conduct Work in Fume Hood select_ppe->conduct_work spill Spill Occurs? conduct_work->spill cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill Yes waste_disposal Segregate and Dispose of Waste spill->waste_disposal No cleanup_spill->waste_disposal decontaminate Decontaminate & Clean Area waste_disposal->decontaminate end End decontaminate->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.